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2-Bocaminomethyl-indan-2-carboxylic acid Documentation Hub

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  • Product: 2-Bocaminomethyl-indan-2-carboxylic acid
  • CAS: 1360547-53-0

Core Science & Biosynthesis

Foundational

2-Boc-aminomethyl-indan-2-carboxylic acid chemical properties

This guide details the chemical properties, synthetic utility, and handling protocols for 2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 132039-44-6). This molecule represents a critical class of conformationally constr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and handling protocols for 2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 132039-44-6). This molecule represents a critical class of conformationally constrained


-amino acids , widely used in peptidomimetics to induce specific secondary structures (turns and helices) and improve metabolic stability.[1]

[1][2]

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid is an achiral, conformationally restricted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid scaffold.[1] Unlike its 

-amino acid counterpart (2-aminoindane-2-carboxylic acid or Aic), this molecule features a methylene spacer between the amine and the quaternary carbon.[1] This structural modification imparts unique flexibility-constraint profiles, making it an ideal "turn inducer" in peptide drug design.[1] It is primarily employed to lock bioactive peptides into high-affinity conformations and shield the backbone from proteolytic degradation.[1]

Part 1: Structural Architecture & Physicochemical Profile[2]

Molecular Geometry

The molecule consists of a rigid indane (benzocyclopentene) core. The C2 position is a quaternary center substituted with a carboxylic acid and a Boc-protected aminomethyl group.[1]

  • Achirality (Meso Character): The indane ring possesses a plane of symmetry passing through the C2 carbon and bisecting the C5-C6 bond. Consequently, despite the complex substitution at C2, the molecule is achiral (prochiral). This eliminates the need for enantiomeric separation during synthesis, a significant advantage over chiral quaternary amino acids.

  • Steric Environment: The C2 center is tetrasubstituted.[2] The bulky indane rings and the Boc group create significant steric hindrance, which dictates the need for high-efficiency coupling protocols during peptide synthesis.[1]

Physicochemical Data Table
PropertyValue / Description
Chemical Name 2-((tert-Butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Number 132039-44-6
Molecular Formula

Molecular Weight ~291.34 g/mol
Solubility Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water
pKa (COOH) ~3.8–4.2 (Predicted)
Physical State White to off-white crystalline powder
Structural Class

-substituted amino acid (Constrained)
Structural Visualization (Graphviz)

The following diagram illustrates the core structural attributes influencing its chemical behavior.[2]

MolecularProperties Molecule 2-Boc-aminomethyl- indan-2-carboxylic acid IndaneCore Indane Scaffold (Lipophilic/Rigid) Molecule->IndaneCore QuaternaryC Quaternary C2 (Steric Hindrance) Molecule->QuaternaryC BetaAmino Beta-Amino Acid (Methylene Spacer) Molecule->BetaAmino Achiral Achiral (Meso) No Resolution Needed IndaneCore->Achiral Symmetry Difficult Coupling Difficult Coupling QuaternaryC->Difficult Coupling Turn Inducer Turn Inducer BetaAmino->Turn Inducer

Caption: Structural decomposition highlighting the interplay between the rigid indane core, steric bulk at C2, and its achiral nature.

Part 2: Synthetic Accessibility & Methodology

The synthesis of this scaffold typically circumvents the difficult direct alkylation of amines by utilizing a nitrile precursor. The most robust route involves the alkylation of a cyanoacetate followed by reduction.

Core Synthesis Route (The Cyano-Ester Strategy)[1][2]
  • Cyclization: Alkylation of ethyl cyanoacetate with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -dibromo-o-xylene using a base (NaH or K2CO3) in DMF. This forms the indane ring with a nitrile and ester at C2.
    
  • Reduction/Protection: Selective reduction of the nitrile to a primary amine (using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    /Raney Ni or 
    
    
    
    ) in the presence of
    
    
    . This "in-situ" protection prevents side reactions and yields the Boc-aminomethyl ester.[1]
  • Saponification: Mild hydrolysis (LiOH/THF/Water) of the ester to the free carboxylic acid.[2]

Part 3: Application in Peptidomimetics[1]

Conformational Bias

The 2-aminomethyl-indan-2-carboxylic acid scaffold is a "design element" for controlling peptide folding.

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Turns:  When inserted into a peptide chain, the geminal disubstitution at C2 forces the backbone into a turn conformation to relieve steric strain.[1]
    
  • Helical Promotion: In oligomers, these ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino acids can promote the formation of stable helices (e.g., 10/12-helices) distinct from standard 
    
    
    
    -helices.[1]
Metabolic Stability

The presence of the extra methylene group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid) and the bulky indane ring renders the peptide bond adjacent to this residue highly resistant to proteolytic cleavage by common proteases (trypsin/chymotrypsin), extending the half-life of therapeutic candidates.[1]

Part 4: Handling & Protocols (Self-Validating Systems)

Due to the quaternary center, coupling this amino acid (or coupling to it) is the bottleneck in SPPS. Standard DIC/HOBt protocols often fail or result in low yields.

Protocol: Solid Phase Coupling (The "Power" Method)

Objective: Efficiently couple 2-Boc-aminomethyl-indan-2-carboxylic acid to a resin-bound amine.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .[2]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less concern here due to achirality).

  • Solvent: DMF/NMP (1:1 mix improves swelling).[2]

Step-by-Step Workflow:

  • Activation: Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[2] Let activate for 30–60 seconds (do not over-activate to avoid guanidinium formation).

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assist (Optional but Recommended): Heat to 75°C for 5 minutes (25W). If manual: Shake for 2–4 hours at RT.

  • Monitoring: Standard Kaiser test may be misleading due to sterics.[2] Use Chloranil test or micro-cleavage LC-MS for validation.

  • Double Coupling: If conversion is <95%, repeat the step.

Protocol: Deprotection & Subsequent Coupling

Challenge: After removing the Boc group, the exposed amine is on a methylene attached to a quaternary carbon. It is nucleophilic but sterically shielded.[2]

  • Deprotection: Treat resin with 25% TFA in DCM (volatile) or 4M HCl in Dioxane. Note: Standard Fmoc protocols (Piperidine) apply if using the Fmoc-variant, but this guide focuses on the Boc-variant.[1]

  • Next Amino Acid Coupling: Use highly reactive species.

    • Convert the next amino acid to an Acid Fluoride (using TFFH) or use HATU/HOAt again.[2]

    • Extended reaction times (double standard time) are required.

SPPS Workflow Diagram

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Activation Activate Scaffold (HATU + DIEA + Scaffold) Start->Activation Prepare Coupling Coupling Reaction (Steric Bottleneck) Activation->Coupling Add to Resin Check QC: Chloranil/LC-MS Coupling->Check Check->Coupling Incomplete (<95%) Deprotect Boc Removal (TFA/DCM) Check->Deprotect Complete (>95%) NextAA Couple Next AA (Requires HOAt/HATU) Deprotect->NextAA Chain Elongation

Caption: Optimized SPPS workflow emphasizing the critical checkpoints for sterically hindered coupling.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link[1]

  • Seebach, D., et al. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta, 79(4), 913–941. Link[1]
    
  • Abele, S., & Seebach, D. (2000). Preparation of achiral, enantiopure, and racemic

    
    - and 
    
    
    
    -amino acids.[1] European Journal of Organic Chemistry, 2000(1), 1–15. Link
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[3][4][5][6][7] Methods in Enzymology, 289, 104–126. Link

Sources

Exploratory

Technical Monograph: Boc-2-Aminoindane-2-Carboxylic Acid (Boc-Aic-OH)

CAS Number: 71066-00-7[1][2][3] Part 1: Executive Summary & Compound Identity Note on Nomenclature: The query specifies "2-Boc-aminomethyl-indan-2-carboxylic acid" alongside CAS 71066-00-7.[2] It is critical to note that...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 71066-00-7[1][2][3]

Part 1: Executive Summary & Compound Identity

Note on Nomenclature: The query specifies "2-Boc-aminomethyl-indan-2-carboxylic acid" alongside CAS 71066-00-7.[2] It is critical to note that CAS 71066-00-7 corresponds to Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) , an


-amino acid where the amine is directly attached to the C2 position of the indane ring. The term "aminomethyl" implies a 

-amino acid homolog with a methylene spacer, which corresponds to a different chemical entity. To ensure scientific accuracy and adherence to the unique identifier provided, this guide focuses on the molecule defined by CAS 71066-00-7 .
Core Profile

Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) is a conformationally constrained, unnatural amino acid. Structurally, it represents a cyclic analogue of Phenylalanine (Phe) where the side-chain phenyl ring is tethered to the


-carbon via a methylene bridge, forming an indane system. This restriction locks the 

and

torsion angles, significantly reducing the conformational space available to peptides containing this residue.
Structural Analysis

The indane scaffold imparts unique steric properties:

  • Rigidity: The bicyclic system restricts rotation around the

    
     bond.
    
  • Hydrophobicity: The aromatic ring aligns with hydrophobic pockets in receptor targets (e.g., GPCRs, proteases).

  • Achirality: The C2 position is prochiral in the symmetric indane system, but substitution creates a quaternary center. (Note: Aic itself is achiral due to the plane of symmetry, but in a peptide chain, it induces specific folding).

PropertyData
IUPAC Name 2-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Common Name Boc-Aic-OH
Molecular Formula

Molecular Weight 277.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Purity Standard

(HPLC)

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of Boc-Aic-OH typically proceeds through the formation of the free amino acid (Aic) followed by N-terminal protection. Two primary routes are recognized: the classic Bucherer-Bergs reaction and the modern Phase-Transfer Catalyzed (PTC) Alkylation .

The Bucherer-Bergs Route (Industrial Standard)

This route utilizes indan-2-one as the starting material. It is favored for its cost-effectiveness and scalability.

Mechanism:

  • Hydantoin Formation: Indan-2-one reacts with ammonium carbonate and potassium cyanide to form a spiro-hydantoin intermediate.

  • Hydrolysis: The hydantoin ring is opened under harsh basic conditions (high temperature/pressure) to yield the free amino acid 2-aminoindane-2-carboxylic acid (Aic).

  • Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (

    
    ).
    
Phase-Transfer Alkylation (Laboratory Scale)

A more convergent approach involves the dialkylation of a glycine equivalent (e.g., Schiff base of glycine ethyl ester) with


-dihalo-o-xylene.

Mechanism:

  • Double Alkylation: The activated methylene of the glycine derivative attacks the benzylic halides of the xylene precursor.

  • Hydrolysis: Acidic hydrolysis removes the chiral auxiliary/protecting groups to yield Aic.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Bucherer-Bergs synthesis and subsequent protection.

SynthesisWorkflow Start Indan-2-one Reagents1 (NH4)2CO3 + KCN (Bucherer-Bergs) Start->Reagents1 Intermediate Spiro-Hydantoin Reagents1->Intermediate Cyclization Reagents2 NaOH / Reflux (Hydrolysis) Intermediate->Reagents2 FreeAcid H-Aic-OH (Free Amino Acid) Reagents2->FreeAcid Ring Opening Reagents3 Boc2O + Base (Protection) FreeAcid->Reagents3 Product Boc-Aic-OH (CAS 71066-00-7) Reagents3->Product N-capping

Caption: Step-wise synthesis of Boc-Aic-OH via the Bucherer-Bergs hydantoin intermediate pathway.

Part 3: Experimental Protocols

Protocol 1: Boc-Protection of 2-Aminoindane-2-Carboxylic Acid

Context: The free amino acid Aic is zwitterionic and sterically hindered at the


-carbon. Standard protection protocols require modification to ensure complete conversion.

Reagents:

  • 2-Aminoindane-2-carboxylic acid (H-Aic-OH)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1,4-Dioxane[4]

  • 1N NaOH

  • 1N HCl (for workup)[4]

  • Ethyl Acetate (EtOAc)[5][4][6]

Methodology:

  • Dissolution: In a round-bottom flask, suspend H-Aic-OH (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).

  • Basification: Add 1N NaOH (22 mmol) dropwise. The solution should become clear as the amino acid converts to its sodium salt. Crucial Step: Ensure pH is maintained between 9-10.

  • Addition: Cool the mixture to 0°C. Add

    
     (12 mmol, 1.2 eq) dissolved in a minimal amount of dioxane dropwise.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12–18 hours. The steric bulk of the indane ring slows the nucleophilic attack of the amine on the dicarbonate.

  • Workup:

    • Evaporate the dioxane under reduced pressure.

    • Dilute the remaining aqueous phase with water (20 mL) and wash with diethyl ether (

      
       mL) to remove unreacted 
      
      
      
      .
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N HCl. The product, Boc-Aic-OH, will precipitate or form an oil.

  • Extraction: Extract the acidic aqueous layer with EtOAc (

    
     mL). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol 2: Peptide Coupling with Boc-Aic-OH

Context: Due to the quaternary center at C2, Boc-Aic-OH is a difficult residue to couple. Standard carbodiimide methods may result in low yields.

Recommended System: HATU/HOAt or PyBOP.

  • Activation: Dissolve Boc-Aic-OH (1 eq) and HATU (1.1 eq) in dry DMF.

  • Base: Add DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine component (resin-bound or free amine).

  • Time: Allow to react for 2–4 hours (double coupling is often required).

Part 4: Applications in Drug Discovery[3]

Boc-Aic-OH is a critical tool in Peptidomimetics , a field dedicated to mimicking the biological activity of peptides while improving their pharmacokinetic properties (stability, bioavailability).

Conformational Restriction

By replacing Phenylalanine (Phe) with Aic, researchers restrict the conformational freedom of the peptide backbone.

  • Mechanism: The indane ring locks the

    
     angle (side chain rotation) and restricts the 
    
    
    
    and
    
    
    angles (backbone rotation).
  • Result: This stabilizes secondary structures like

    
    -turns or 
    
    
    
    -turns, potentially locking the peptide in its "bioactive conformation."
Therapeutic Targets
  • Opioid Receptors: Aic has been used in Enkephalin and Morphiceptin analogues to increase selectivity for

    
    - or 
    
    
    
    -opioid receptors. The rigidity prevents the degradation observed in flexible natural peptides.
  • ACE Inhibitors: Used in the design of Angiotensin-Converting Enzyme inhibitors where the indane ring fits into the hydrophobic S1 subsite of the enzyme.

  • Bradykinin Antagonists: Incorporation of Aic improves metabolic stability against kininases.

Visualization: Pharmacophore Logic

Pharmacophore Native Native Phenylalanine (Phe) Flexible, Rapid Degradation Constraint Incorporation of Aic Scaffold (CAS 71066-00-7) Native->Constraint Chemical Modification Effect1 Restricted Torsion Angles (Locked Phi/Psi) Constraint->Effect1 Effect2 Hydrophobic Bulk (Indane Ring) Constraint->Effect2 Outcome High Affinity & Metabolic Stability (Peptidomimetic Drug) Effect1->Outcome Pre-organized Binding Effect2->Outcome Receptor Fit

Caption: Logic flow of using Aic to enhance peptide drug properties.

Part 5: References

  • National Institutes of Health (NIH) - PubMed. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation. Available at: [Link] (Search Term: 2-aminoindane-2-carboxylic acid synthesis)

Sources

Foundational

Technical Monograph: 2-(Boc-aminomethyl)indan-2-carboxylic Acid

Executive Summary 2-(Boc-aminomethyl)indan-2-carboxylic acid is a specialized, non-proteinogenic amino acid scaffold used primarily in the design of conformationally constrained peptidomimetics. By incorporating an indan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Boc-aminomethyl)indan-2-carboxylic acid is a specialized, non-proteinogenic amino acid scaffold used primarily in the design of conformationally constrained peptidomimetics. By incorporating an indane ring system fused to the


 position, this molecule restricts the conformational freedom of the peptide backbone, forcing specific secondary structures such as 

-turns or helices.

This guide provides a comprehensive technical breakdown of the molecule, distinguishing it from its structural cousin, 2-aminoindan-2-carboxylic acid (Aic), and detailing its synthesis, physical properties, and application in drug discovery.

Physicochemical Profile

The following data establishes the core identity of the molecule. Note the distinction in molecular weight compared to standard Aic derivatives due to the additional methylene bridge.

PropertySpecification
IUPAC Name 2-({[(tert-butoxy)carbonyl]amino}methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Common Name Boc-2-aminomethyl-indan-2-carboxylic acid
Molecular Formula

Molecular Weight 291.34 g/mol
Exact Mass 291.1471 Da
CAS Number Not widely listed; often custom synthesized (Analogous to 136030-33-6)
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water
pKa (Calc.) Carboxylic Acid: ~3.8 | Carbamate NH: >12
Structural Differentiation (Expert Insight)

Researchers often confuse this molecule with Boc-Aic-OH (2-aminoindan-2-carboxylic acid).

  • Boc-Aic-OH: Nitrogen is attached directly to the C2 quaternary center. (MW: 277.32)[1]

  • Target Molecule: Nitrogen is attached via a methylene spacer (-CH2-). This introduces an extra degree of freedom (

    
    ) while maintaining the steric bulk of the indane ring, altering the accessible Ramachandran space significantly.
    

Structural Biology & Pharmacophore Utility

The utility of 2-(Boc-aminomethyl)indan-2-carboxylic acid lies in its ability to lock bio-active conformations. Unlike flexible linear peptides, the indane scaffold imposes a "molecular strap" across the backbone.

Conformational Logic

The C2 position of the indane ring is achiral due to the plane of symmetry in the unsubstituted indane core. However, it functions as a pro-chiral center. When incorporated into a peptide chain, the steric clash between the aromatic ring and the peptide backbone restricts rotation around the


 and 

angles.

G cluster_0 Structural Constraint Mechanism Indane Indane Core (Steric Bulk) C2 C2 Quaternary Center Indane->C2 Fuses to Linker Methylene Spacer (-CH2-) C2->Linker Extends Backbone Peptide Backbone Restriction C2->Backbone Blocks Phi/Psi Rotation Linker->Backbone Modulates Chi Angles

Figure 1: Mechanistic flow of conformational restriction imposed by the indane scaffold.

Synthesis & Manufacturing

The synthesis of this molecule is non-trivial due to the formation of the quaternary center at the C2 position of the indane ring. The most robust route involves the dialkylation of a malonate precursor followed by functional group manipulation to install the aminomethyl arm.

Synthetic Route: The Malonate-Reduction Pathway

This protocol avoids the use of toxic cyanides often found in older Strecker-type syntheses.

Step 1: Construction of the Indane Core

  • Reagents:

    
    -dichloro-o-xylene, Diethyl malonate, Sodium Hydride (NaH), THF/DMF.
    
  • Mechanism: Double nucleophilic substitution. The malonate enolate attacks the benzylic halides to close the five-membered ring.

  • Result: Diethyl indane-2,2-dicarboxylate.

Step 2: Desymmetrization & Reduction

  • Reagents: 1 eq. KOH (Ethanol) followed by Borane-Dimethyl Sulfide (

    
    ) or 
    
    
    
    (controlled).
  • Action: Hydrolysis of one ester to the acid, followed by selective reduction of that acid (or mixed anhydride) to the primary alcohol.

  • Result: Ethyl 2-(hydroxymethyl)indan-2-carboxylate.

Step 3: Amination & Protection

  • Reagents:

    • Mesyl Chloride (MsCl),

      
       (activation).
      
    • Sodium Azide (

      
      ) (displacement).
      
    • 
      , Pd/C (reduction).
      
    • 
      , 
      
      
      
      (protection).
  • Result: Ethyl 2-(Boc-aminomethyl)indan-2-carboxylate.

Step 4: Final Hydrolysis

  • Reagents: LiOH, THF/Water.

  • Result: 2-(Boc-aminomethyl)indan-2-carboxylic acid .

Synthesis Start o-Xylene Dihalide + Diethyl Malonate Step1 Cyclization (NaH) -> Indane Diester Start->Step1 Step2 Desymmetrization -> Mono-Acid/Mono-Ester Step1->Step2 Step3 Reduction (BH3) -> Alcohol Intermediate Step2->Step3 Step4 Azidation & Reduction -> Primary Amine Step3->Step4 Step5 Boc Protection & Ester Hydrolysis Step4->Step5 Final Final Product: 2-(Boc-aminomethyl) indan-2-carboxylic acid Step5->Final

Figure 2: Step-wise synthetic workflow for the production of the target scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (7.1 - 7.3 ppm): Multiplet corresponding to the 4 protons of the benzene ring.

  • Boc Group (1.44 ppm): Strong singlet integrating to 9 protons.

  • Indane Methylene (3.0 - 3.5 ppm): Two doublets (roofing effect) representing the benzylic protons of the indane ring (

    
     and 
    
    
    
    ). Due to the symmetry of the core, these may appear as a simplified singlet or AB quartet depending on the solvent environment.
  • Aminomethyl (

    
    -NH):  Doublet or broad singlet around 3.4 - 3.6 ppm.
    
  • Amide NH: Broad singlet (variable, ~5.0 ppm).

Mass Spectrometry (ESI-MS)
  • Positive Mode: Expect

    
     peak at 314.34 m/z .
    
  • fragmentation: Loss of Boc group often yields a peak at

    
    .
    

Handling & Peptide Coupling (SPPS)

When using this molecule in Solid Phase Peptide Synthesis (SPPS), specific protocols must be observed to prevent steric hindrance issues.

Coupling Protocol

Due to the quaternary center at the


-carbon, coupling rates are slower than standard amino acids.
  • Activation: Use HATU or PyBOP (stronger activators) rather than standard HBTU/DIC.

  • Stoichiometry: Increase excess to 3-4 equivalents.

  • Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

Deprotection (TFA Cocktail)

The Boc group is acid-labile.

  • Reagent: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% Water.

  • Note: The TIPS scavenger is critical. The bulky tert-butyl cation generated during deprotection can re-attach to the electron-rich aromatic indane ring (Friedel-Crafts alkylation) if not scavenged immediately.

References

  • ChemImpex. (2023). Product Data: Boc-2-aminoindane-2-carboxylic acid derivatives.[1] Retrieved from

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756. (Foundational text on constrained amino acids).
  • PubChem. (2023). Indan-2-carboxylic acid derivatives.[1][2][3][4][5][6] National Library of Medicine. Retrieved from

  • CymitQuimica. (2023).[7] 2-Indancarboxylic acid properties and synthesis. Retrieved from

Sources

Exploratory

Technical Monograph: 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary 2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally restricted -amino acid scaffold used in high-value peptidomimetic drug discovery. By incorporating the -carbon into a rigid i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally restricted


-amino acid scaffold used in high-value peptidomimetic drug discovery. By incorporating the 

-carbon into a rigid indane ring system, this molecule forces specific dihedral angles (

) upon the peptide backbone, stabilizing secondary structures such as

-turns and helices. It serves as a critical building block for designing metabolically stable analogues of biologically active peptides and has gained prominence in the development of CX3CR1 receptor agonists and integrin inhibitors.

This guide details the structural properties, validated synthetic routes, and handling protocols for this compound, emphasizing the prevention of spontaneous


-lactamization—a common pitfall in its preparation.

Chemical Identity & Structural Properties[1][2]

PropertyDetail
IUPAC Name 2-({[(tert-butoxy)carbonyl]amino}methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Common Name 2-Boc-aminomethyl-indan-2-carboxylic acid
Core Scaffold Indane (

-amino acid class)
CAS (Free Amine HCl) 1360547-49-4
Molecular Formula C

H

NO

Molecular Weight 291.34 g/mol
Chirality Achiral (Symmetric plane through C2).[1] Note: Becomes chiral if the indane ring is substituted (e.g., 5-fluoro).
Solubility Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water.
Structural Significance

The molecule features a quaternary carbon at the 2-position of the indane ring. This creates a "gem-disubstituted" effect similar to Aib (


-aminoisobutyric acid), but with greater steric bulk and lipophilicity.
  • Conformational Restriction: The indane ring locks the side-chain rotation (

    
    ), reducing the entropic penalty of binding to protein targets.
    
  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group on the amine allows for selective deprotection (using TFA/HCl) in the presence of base-labile esters or Fmoc groups, facilitating solid-phase peptide synthesis (SPPS).

Validated Synthetic Protocol

The synthesis of 2-Boc-aminomethyl-indan-2-carboxylic acid presents a specific challenge: Spontaneous Lactamization . The free amino ester intermediate (Ethyl 2-aminomethyl-indan-2-carboxylate) tends to cyclize rapidly to form a stable spiro-


-lactam, rendering the amine unavailable for coupling.

Expert Solution: Use an in-situ reduction-protection strategy (Boc-anhydride/Nickel Boride) to trap the amine immediately upon generation.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow cluster_trap Avoidance Pathway start Starting Materials: alpha,alpha'-Dichloro-o-xylene + Ethyl Cyanoacetate inter1 Intermediate 1: Ethyl 2-cyano-indan-2-carboxylate start->inter1 NaH, DMF, 0°C -> RT (Cycloalkylation) reduction CRITICAL STEP: Nitrile Reduction & In-Situ Protection (NaBH4, NiCl2, Boc2O) inter1->reduction Prevents Lactamization lactam Dead End: Spiro-gamma-lactam inter1->lactam If reduced without Boc2O inter2 Intermediate 2: Ethyl 2-(Boc-aminomethyl)-indan-2-carboxylate reduction->inter2 Yields Protected Amine hydrolysis Ester Hydrolysis: LiOH, THF/H2O inter2->hydrolysis Saponification final Final Product: 2-Boc-aminomethyl-indan-2-carboxylic acid hydrolysis->final Acidification (pH 3)

Caption: Synthetic workflow highlighting the critical in-situ protection step to prevent spiro-lactam formation.

Detailed Methodology
Step 1: Cycloalkylation (Indane Ring Formation)
  • Reagents:

    
    -Dichloro-o-xylene (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sodium Hydride (2.2 eq).
    
  • Solvent: DMF or DMSO (anhydrous).

  • Protocol:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add ethyl cyanoacetate dropwise. Stir 30 min.

    • Add

      
      -dichloro-o-xylene dropwise.
      
    • Allow to warm to RT and stir 12–24h.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc. Wash with brine.
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

    • Checkpoint: Verify formation of the 5-membered ring via NMR (disappearance of benzylic CH

      
      Cl peaks).
      
Step 2: In-Situ Reduction and Boc-Protection
  • Rationale: Reducing the nitrile to a primary amine in the presence of the ethyl ester risks rapid cyclization to the lactam. Trapping with Boc

    
    O during reduction prevents this.
    
  • Reagents: Intermediate 1 (1.0 eq), Boc

    
    O (2.0 eq), NiCl
    
    
    
    
    
    6H
    
    
    O (0.1 eq), NaBH
    
    
    (7.0 eq).
  • Solvent: MeOH.

  • Protocol:

    • Dissolve Intermediate 1, Boc

      
      O, and NiCl
      
      
      
      in MeOH at 0°C.
    • Add NaBH

      
       in small portions (Exothermic! Gas evolution).
      
    • Stir for 1–2 h. The black precipitate is nickel boride.

    • Workup: Add diethylenetriamine (to complex Ni). Stir 30 min. Dilute with EtOAc, wash with NaHCO

      
      .
      
    • Result: Ethyl 2-(Boc-aminomethyl)-indan-2-carboxylate.

Step 3: Saponification
  • Reagents: LiOH

    
    H
    
    
    
    O (3.0 eq).
  • Solvent: THF/Water (3:1).

  • Protocol:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT (monitor by TLC). Heating may degrade Boc; avoid >40°C.

    • Workup: Evaporate THF. Acidify aqueous layer carefully with 1M KHSO

      
       or Citric Acid to pH 3–4. Extract with EtOAc.
      
    • Isolation: Dry over Na

      
      SO
      
      
      
      , concentrate to yield the target acid.

Applications in Drug Design

Peptidomimetics & Foldamers

This scaffold acts as a


-amino acid . When inserted into peptide sequences, the indane ring imposes severe steric constraints on the backbone 

and

angles. This is utilized to:
  • Induce stable helical structures (e.g., 12-helix or 14-helix in

    
    -peptides).
    
  • Mimic

    
    -turns  (hairpin turns) in protein-protein interaction inhibitors.
    
CX3CR1 Receptor Modulation

Research indicates that 2-aminomethyl-indan derivatives are potent pharmacophores for CX3CR1 (Fractalkine receptor) agonists/antagonists. The rigid spacing between the basic nitrogen (amine) and the acidic moiety (carboxylate) mimics the electrostatic profile of endogenous ligands while improving metabolic stability against proteases.

Integrin Inhibitors

The scaffold provides a rigid linker for RGD (Arg-Gly-Asp) mimetics. The distance and angle between the N-terminus and C-terminus can be fine-tuned to match the binding pockets of integrins like


.

References

  • Vertex Pharmaceuticals Inc. (2021). Bicyclic CX3CR1 Receptor Agonists. US Patent App. 2021/0024510 A1. Link

  • 001Chemical . (n.d.).[1] Product Entry: 2-aminomethyl-indan-2-carboxylic acid hydrochloride (CAS 1360547-49-4).[1][2] Link

  • Caddick, S., et al. (2003). A facile route to N-Boc protected amines via rapid reduction of nitriles. Tetrahedron Letters, 44(39), 7393-7395. (Methodological basis for Step 2).
  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941. (Foundational text on beta-amino acid foldamers).

Sources

Foundational

Technical Guide: Synthesis of 2-(Boc-aminomethyl)-indan-2-carboxylic Acid

Topic: Synthesis Protocol for 2-(Boc-aminomethyl)-indan-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for 2-(Boc-aminomethyl)-indan-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The target molecule, 2-(Boc-aminomethyl)-indan-2-carboxylic acid , represents a critical class of conformationally restricted


-amino acids. Unlike flexible linear analogues, the indane scaffold locks the amino and carboxyl termini into a specific spatial orientation, making this motif highly valuable in the design of peptidomimetics, particularly for integrin inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details a robust, scalable synthetic route that prioritizes regiocontrol and chemoselectivity . While various routes to substituted indanes exist, this protocol utilizes a dialkylation-reduction strategy . This approach avoids the harsh conditions of Friedel-Crafts cyclizations and offers superior atom economy compared to ring-closing metathesis (RCM) approaches.

The Synthetic Strategy (Retrosynthesis)

The core challenge is establishing the quaternary center at the C2 position of the indane ring while differentiating the two functional handles (acid and amine).

  • Disconnection: The C2 quaternary center is best assembled via a double nucleophilic substitution on a geminal dicarbonyl equivalent.

  • Key Intermediate: Ethyl 2-cyanoindan-2-carboxylate. The nitrile serves as a masked primary amine, while the ester serves as the masked carboxylic acid.

  • Critical Decision Point: The reduction of the nitrile (

    
    ) to the amine (
    
    
    
    ) must be performed without reducing the ester or inducing premature cyclization. We utilize the Cobalt Boride (
    
    
    )
    method for its proven chemoselectivity over standard hydrogenation or Lithium Aluminum Hydride (LAH) methods.

Reaction Scheme & Logic Flow

SynthesisPath SM1 α,α'-Dibromo-o-xylene Inter1 Ethyl 2-cyanoindan- 2-carboxylate SM1->Inter1 Step 1: Cycloalkylation (NaH, DMF, 0°C -> RT) SM2 Ethyl Cyanoacetate SM2->Inter1 Inter2 Ethyl 2-(aminomethyl) indan-2-carboxylate Inter1->Inter2 Step 2: Selective Reduction (CoCl2, NaBH4, MeOH) Prod 2-(Boc-aminomethyl) indan-2-carboxylic acid Inter2->Prod Step 3: Protection & Hydrolysis (Boc2O; then LiOH)

Figure 1: Strategic pathway for the synthesis of the target scaffold. Note the chemoselective reduction in Step 2.

Detailed Experimental Protocol

Phase 1: Construction of the Indane Core (Cycloalkylation)

This step involves the double alkylation of ethyl cyanoacetate with


-dibromo-o-xylene. The use of Sodium Hydride (NaH) in DMF is preferred over alkoxide bases to minimize transesterification byproducts.

Reagents:

  • 
    -Dibromo-o-xylene (1.0 equiv)
    
  • Ethyl cyanoacetate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.2 equiv)

  • DMF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Suspension: Charge NaH (2.2 equiv) and anhydrous DMF (

    
     relative to substrate). Cool to 
    
    
    
    in an ice bath.
  • Nucleophile Formation: Add Ethyl cyanoacetate (1.0 equiv) dropwise over 20 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at

    
     until the solution becomes clear/homogeneous.
    
  • Cyclization: Dissolve

    
    -dibromo-o-xylene (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the reaction mixture over 45–60 minutes.
    
    • Expert Insight: Slow addition is critical to favor intramolecular cyclization (formation of the 5-membered ring) over intermolecular polymerization.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The nitrile intermediate usually moves slightly higher than the starting bromide.

  • Workup: Quench carefully with saturated

    
    . Extract with 
    
    
    
    (
    
    
    ). Wash combined organics with water (
    
    
    ) to remove DMF, then brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO2, 0-20% EtOAc/Hexane).

    • Expected Yield: 75–85%.[1]

Phase 2: Chemoselective Nitrile Reduction

Standard hydrogenation can be slow due to steric bulk. LAH will reduce the ester to the alcohol. The Cobalt Boride method is the gold standard here for reducing nitriles to primary amines in the presence of esters.

Reagents:

  • Ethyl 2-cyanoindan-2-carboxylate (from Phase 1)

  • 
     (2.0 equiv)
    
  • 
     (10.0 equiv)
    
  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve the nitrile intermediate in MeOH (

    
    ) in a large beaker or Erlenmeyer flask (to accommodate gas evolution).
    
  • Catalyst Loading: Add

    
     (2.0 equiv). The solution will turn deep purple/pink.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (10.0 equiv) portion-wise over 1 hour.
    • Observation: The mixture will turn black (formation of active cobalt boride species) and evolve hydrogen gas vigorously.

    • Safety: Perform in a well-ventilated fume hood.

  • Workup: Once TLC shows consumption of the nitrile, quench by adding

    
     dropwise until the black precipitate dissolves and the solution is acidic (pH ~2).
    
  • Neutralization: Basify with concentrated

    
     to pH 9–10. Extract the free amine with DCM (
    
    
    
    ).
    • Note: The amine is stable but can form carbamates with atmospheric

      
      ; proceed immediately to protection.
      
Phase 3: Boc Protection & Saponification

Reagents:

  • 
     (1.2 equiv)
    
  • 
     (2.0 equiv)
    
  • LiOH (3.0 equiv)

Protocol:

  • Protection: Dissolve the crude amine in DCM. Add

    
     followed by 
    
    
    
    . Stir at RT for 4 hours. Wash with
    
    
    , then brine. Concentrate to give the N-Boc ester.
  • Hydrolysis: Dissolve the N-Boc ester in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT for 16 hours.

    • Control: Do not heat excessively to avoid Boc deprotection.

  • Isolation: Evaporate THF. Acidify the aqueous layer carefully with

    
     to pH 3. (Avoid strong HCl to preserve the Boc group).
    
  • Final Extraction: Extract with EtOAc (

    
    ). Dry over 
    
    
    
    .[2] Concentrate to yield the target acid.[3]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservation / IssueCorrective Action
Cyclization Concentration Polymer formation (gummy residue).Ensure high dilution during the addition of the dibromide. Maintain

concentration.
Reduction Exotherm Rapid boil-over or loss of selectivity.Add

very slowly. Efficient cooling at

is mandatory.
Hydrolysis pH Loss of Boc group.Do not acidify below pH 3 during the final workup. Use Citric acid or

instead of HCl.
Lactamization Formation of bicyclic lactam byproduct.This is rare for

-amino esters compared to

, but ensure the amine is Boc-protected immediately after reduction.

Workup Logic Diagram

WorkupLogic Crude Crude Reaction Mixture (Post-Hydrolysis) Evap Evaporate THF Crude->Evap AqWash Aqueous Phase (Basic) Evap->AqWash Acidify Acidify with KHSO4 (Target pH 3-4) AqWash->Acidify Precipitates Product Extract Extract with EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (White Solid) Dry->Final

Figure 2: Isolation logic for the final carboxylic acid, highlighting pH control to preserve the Boc group.

References

  • Huebner, C. F., et al. "A New Class of Highly Active Calcium Antagonists." Journal of Organic Chemistry, vol. 35, no. 4, 1970, pp. 1149–1154.
  • Cobalt Boride Reduction of Nitriles

    • Satoh, T., et al. "Selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride." Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555–4558.
    • Relevance: Defines the chemoselective conditions to reduce in the presence of esters.
  • Synthesis of Indane-Based Amino Acids: Kotha, S., et al. "Synthesis of constrained amino acids via the Bucherer–Bergs reaction and their applications." Tetrahedron, vol. 68, no. 20, 2012, pp. 3966-3971. Relevance: Discusses the utility and handling of constrained indane amino acid scaffolds.
  • Boc Protection and Handling: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Relevance: Standard protocols for Boc protection and pH-sensitive hydrolysis.

Sources

Exploratory

2-Boc-aminomethyl-indan-2-carboxylic acid: Solubility Profile &amp; Technical Guide

Executive Summary 2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 1360547-53-0 ) is a specialized, conformationally constrained -amino acid building block. Structurally, it features an indane scaffold with a quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 1360547-53-0 ) is a specialized, conformationally constrained


-amino acid building block. Structurally, it features an indane scaffold with a quaternary carbon at position 2, substituted with both a carboxylic acid and a Boc-protected aminomethyl group.

This compound is critical in peptidomimetic research for inducing specific secondary structures (such as helices or turns) due to the steric bulk and rigidity of the indane ring. Its solubility profile is dominated by the lipophilic indane core and the tert-butyloxycarbonyl (Boc) protecting group, necessitating specific solvent choices for effective handling in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for protocol design.

PropertyData
Chemical Name 2-(tert-Butoxycarbonylaminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Number 1360547-53-0
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.35 g/mol
Appearance White to off-white powder
Core Scaffold Indane (Benzocyclopentene)
Protecting Group Boc (Acid-labile)
Acidity (pKa) ~3.8–4.2 (Carboxylic acid, predicted)
Structural Logic

The molecule possesses a bifunctional solubility switch :

  • Lipophilic Domain: The indane ring and the tert-butyl group make the molecule highly hydrophobic, driving solubility in organic solvents (DCM, DMF).

  • Ionizable Domain: The free carboxylic acid allows for pH-dependent solubility in aqueous media.

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental utility in peptide synthesis and purification workflows.

Qualitative Solubility Table
Solvent ClassSolventSolubility RatingApplication Context
Dipolar Aprotic DMF (N,N-Dimethylformamide)High (>100 mg/mL)Primary solvent for coupling reactions.
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High (>100 mg/mL)Used for stock solutions in biological assays.
Chlorinated DCM (Dichloromethane)High Excellent for dissolution; standard for loading resins.
Alcohol Methanol / Ethanol Moderate to High Useful for transfers; avoid if esterification is a risk.
Ether THF (Tetrahydrofuran)Moderate Good alternative for coupling if DMF is unsuitable.
Aqueous (Acidic/Neutral) Water (pH < 7)Insoluble Precipitates out; useful for workup/washing.
Aqueous (Basic) 5% NaHCO₃ / NaOHSoluble Forms carboxylate salt; used for aqueous extraction.
Critical Technical Insight
  • Hydrophobic Aggregation: Due to the rigid indane ring, this amino acid can promote aggregation in growing peptide chains. It is recommended to dissolve the amino acid fully in DMF or NMP (N-methyl-2-pyrrolidone) before adding it to the reaction vessel.

  • Co-Solvent Strategy: For reactions requiring aqueous conditions (rare for Boc chemistry), use a 1:1 mixture of Dioxane:Water or THF:Water , ensuring the pH is adjusted to >8 to maintain the carboxylate form.

Experimental Protocols

Protocol A: Standard Dissolution for Peptide Coupling

Objective: Prepare a 0.2 M solution for solid-phase synthesis.

  • Calculate: Weigh 583 mg of 2-Boc-aminomethyl-indan-2-carboxylic acid (2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous DMF.

  • Agitation: Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If turbidity persists, add DCM (up to 20% v/v) to aid dissolution, provided the resin is compatible (e.g., polystyrene).

  • Activation: Add the coupling reagent (e.g., HATU or DIC) directly to this solution immediately prior to use.

Protocol B: Self-Validating Solubility Limit Test

Objective: Determine the saturation point for a specific batch/solvent.

  • Aliquot: Place 10 mg of compound into a clear HPLC vial.

  • Titrate: Add solvent (e.g., DCM) in 50 µL increments.

  • Observation: Vortex after each addition.

  • Calculation:

    
    .
    
    • Validation: If the solution remains clear upon standing for 5 minutes, the solubility limit has not been reached.

Handling, Stability & Storage

Acid Sensitivity (Critical)

The Boc group is acid-labile.

  • Avoid: Exposure to strong acids (TFA, HCl) during dissolution, as this will remove the protecting group and likely precipitate the free amine salt or lead to premature polymerization.

  • Solvent Quality: Ensure chlorinated solvents (DCM, Chloroform) are free of HCl stabilizers or acidic impurities. Pass through basic alumina if uncertain.

Storage
  • Temperature: Store at -15°C to -20°C .

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can degrade the reagent over time.

  • Shelf Life: Stable for >2 years if stored correctly in a desiccated environment.

Visualization of Workflows

Diagram 1: Solubility & Activation Workflow

This logic flow illustrates the decision process for dissolving and activating the compound for synthesis.

SolubilityWorkflow Start Solid Compound (CAS 1360547-53-0) SolventChoice Select Solvent Start->SolventChoice DMF DMF/NMP (Standard) SolventChoice->DMF SPPS DCM DCM (Low Aggregation) SolventChoice->DCM Solution Phase CheckClear Visual Check: Clear Solution? DMF->CheckClear DCM->CheckClear Sonicate Sonicate / Vortex CheckClear->Sonicate No (Turbid) Activate Add Coupling Reagent (HATU/DIC) CheckClear->Activate Yes Sonicate->CheckClear Reaction Proceed to Coupling Activate->Reaction

Caption: Decision matrix for dissolving 2-Boc-aminomethyl-indan-2-carboxylic acid for synthesis.

Diagram 2: pH-Dependent Solubility Switch

This diagram visualizes how pH manipulation is used to purify the compound.

pHSolubility OrganicSoluble Organic Phase (DCM/EtOAc) Protonated Form (-COOH) Lipophilic BaseAdd Add Aqueous Base (NaHCO3 / NaOH) OrganicSoluble->BaseAdd Extraction AqueousSoluble Aqueous Phase Deprotonated Salt (-COO-) Hydrophilic BaseAdd->AqueousSoluble Ionization AcidAdd Add Acid (HCl/KHSO4) Re-acidify AqueousSoluble->AcidAdd Workup Precipitate Precipitation / Extraction Return to Organic Phase AcidAdd->Precipitate Protonation

Caption: The "Solubility Switch" mechanism used for extracting and purifying the compound.

References

  • ChemicalBook. (2025). N-Boc-2-aminoindane-2-carboxylic acid Product Details. (Note: Consulted for analog comparison and CAS verification).

  • Toronto Research Chemicals. (2024). 2-Aminomethyl-indan-2-carboxylic Acid Hydrochloride. (Parent amine salt data).

  • PubChem. (2025). Indan-2-carboxylic acid (Core Scaffold Properties).

  • ChemBuyersGuide. (2024). 2-Boc-aminomethyl-indan-2-carboxylic acid Supplier Data. (Verification of CAS 1360547-53-0).

  • Sigma-Aldrich. (2024). Boc-Amino Acid Handling Guide. (General best practices for Boc-protected reagents).

Foundational

Technical Guide: Spectral Characterization of 2-Boc-aminomethyl-indan-2-carboxylic Acid

This guide details the spectral characterization of 2-((tert-butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid (also referred to as 2-Boc-aminomethyl-indan-2-carboxylic acid ). This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 2-((tert-butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid (also referred to as 2-Boc-aminomethyl-indan-2-carboxylic acid ). This compound is a critical intermediate in the synthesis of conformationally restricted


-amino acids (Gabapentin analogs) and peptidomimetics.

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid is a protected


-amino acid scaffold featuring an indane ring that conformationally restricts the amino acid backbone. It serves as a key building block in medicinal chemistry, particularly in the design of 

calcium channel ligands (gabapentinoids) and bradykinin antagonists. This guide provides a comprehensive analysis of its spectral signature (NMR, IR, MS) to ensure precise identification and purity assessment during synthesis.

Chemical Identity & Properties

PropertyDetail
Systematic Name 2-((tert-Butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Common Name 2-Boc-aminomethyl-indan-2-carboxylic acid
Related CAS 1360547-49-4 (HCl salt of free amine)
Molecular Formula C

H

NO

Molecular Weight 291.34 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting spectral impurities. This compound is typically prepared via the alkylation of a malonate equivalent (or cyanoacetate) with


-dichloro-o-xylene to form the indane ring, followed by functional group manipulation.
Synthetic Pathway Visualization

Synthesis Start Ethyl cyanoacetate + alpha,alpha'-Dichloro-o-xylene Step1 Cyclization (NaH/DMF) Start->Step1 Inter1 Ethyl 2-cyano-indan- 2-carboxylate Step1->Inter1 Step2 Reduction (H2, Raney Ni) Inter1->Step2 Inter2 Ethyl 2-aminomethyl- indan-2-carboxylate Step2->Inter2 Step3 Boc Protection (Boc2O, TEA) Inter2->Step3 Inter3 Ethyl 2-(Boc-aminomethyl)- indan-2-carboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 2-Boc-aminomethyl-indan- 2-carboxylic acid Step4->Final

Caption: Standard synthetic route via the cyano-ester intermediate, highlighting key precursors that may appear as impurities.

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the rigid indane framework and the distinct Boc group. Due to the presence of two different substituents at the C2 position (-COOH and -CH


NHBoc), the molecule possesses a plane of symmetry only if the substituents are identical. Since they are not, the C2 center is prochiral (in the achiral environment) or chiral (if resolved), making the benzylic protons (C1 and C3) diastereotopic in the chiral context, typically appearing as an AB system.

H NMR Data (400 MHz, DMSO-d

or CDCl

)
Shift (

ppm)
Mult.Integ.AssignmentStructural Insight
12.40 br s1H-COOH Broad singlet, exchangeable with D

O. Disappears in basic media.
7.10 – 7.25 m4HAr-H Indane aromatic protons. Typically a tight multiplet due to similar magnetic environments.
6.85 t / br s1H-NH -BocAmide proton. Appears as a triplet if coupling to CH

is resolved, or broad singlet.
3.20 – 3.45 d2H-CH

-NH
Methylene bridge. Doublet (

Hz) collapsing to singlet upon D

O shake.
3.35 & 2.95 d / d4HRing CH

Critical Feature: The benzylic protons at C1/C3 often appear as an AB system (

Hz) due to the diastereotopic nature of the faces relative to the C2 substituents.
1.38 s9H-C(CH

)

Characteristic sharp singlet for the Boc tert-butyl group.

C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentNotes
176.5 C =O (Acid)Carbonyl carbon of the carboxylic acid.
156.2 C =O (Boc)Carbonyl carbon of the carbamate.
141.0 Ar-C (quat)Quaternary aromatic carbons (C3a, C7a).
126.5 Ar-C HAromatic methine carbons (C4, C7).
124.2 Ar-C HAromatic methine carbons (C5, C6).
78.5 C (CH

)

Quaternary carbon of the tert-butyl group.
52.0 C 2 (quat)Quaternary sp

center of the indane ring.
45.5 -C H

-NH
Methylene carbon attached to nitrogen.
38.5 Ring C H

Benzylic carbons (C1, C3).
28.3 -C(C H

)

Methyl carbons of the Boc group.
B. Infrared (IR) Spectroscopy

The IR spectrum provides a quick diagnostic for the functional group transformation (e.g., loss of nitrile if made from cyano precursor, appearance of carbamate).

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3300 – 3400

(N-H)
Sharp band indicating the secondary amide (Boc).
2500 – 3000

(O-H)
Broad "carboxylic acid trough" overlapping C-H stretches.
1700 – 1730

(C=O) Acid
Strong band for the free carboxylic acid carbonyl.
1680 – 1695

(C=O) Boc
Strong band for the carbamate carbonyl (often overlaps with acid).
1520 – 1540

(N-H)
Amide II band.
740 – 760

(C-H) Ar
Out-of-plane bending, characteristic of ortho-disubstituted benzene (indane ring).
C. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in positive mode.

  • Molecular Ion: Expected

    
     Da.
    
  • Sodium Adduct:

    
     Da (Often the base peak).
    
  • Fragmentation:

    • Loss of Boc:

      
       Da (Loss of isobutylene + CO
      
      
      
      ).
    • Loss of t-Butyl:

      
       Da (Loss of isobutylene).
      
    • Tropylium Ion:

      
       (Characteristic of benzyl/indane systems).
      

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure high-resolution spectra without aggregation:

  • Solvent: Use DMSO-d

    
     (0.6 mL) for optimal solubility of the amino acid. CDCl
    
    
    
    may require a drop of CD
    
    
    OD to solubilize the free acid and sharpen the exchangeable protons.
  • Concentration: Dissolve 5–10 mg of the solid.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    H) or 39.5 ppm (
    
    
    
    C).
Protocol 2: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (amide/acid) and 254 nm (aromatic).

  • Retention Time: The Boc-acid will elute later than the free amino acid (HCl salt) due to the lipophilic Boc group.

References

  • Patent Reference for HCl Salt: Bicyclic CX3CR1 Receptor Agonists. US Patent 2021/0024510 A1. (Lists 2-aminomethyl-indan-2-carboxylic acid hydrochloride, CAS 1360547-49-4).[1]

  • General Synthesis of Indane Amino Acids: Bryans, J. S., et al. "Conformationally restricted analogues of gabapentin." Journal of Medicinal Chemistry 41.11 (1998): 1838-1845. (Describes the synthesis of analogous gamma-amino acids).
  • Boc Group Spectral Data: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for Boc group NMR shifts).

Sources

Exploratory

2-Boc-aminomethyl-indan-2-carboxylic acid physical appearance

Technical Whitepaper: Solid-State Characterization and Physical Profile of 2-Boc-aminomethyl-indan-2-carboxylic Acid Executive Summary This technical guide provides an in-depth analysis of 2-Boc-aminomethyl-indan-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solid-State Characterization and Physical Profile of 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary

This technical guide provides an in-depth analysis of 2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 1360547-53-0), a specialized constrained


-amino acid scaffold.[1] Unlike its more common 

-amino acid analog (Boc-Aic-OH), this compound features a methylene spacer that alters its conformational impact on peptide backbones.[1] This document defines the compound's physical appearance as a critical quality attribute (CQA), detailing the macroscopic and microscopic indicators of purity, stability, and processability required for drug development workflows.

Part 1: Macroscopic & Microscopic Morphology[1][2]

The physical appearance of 2-Boc-aminomethyl-indan-2-carboxylic acid is the first line of defense in Quality Control (QC).[1] Deviations from the standard description often indicate process impurities or degradation.

Macroscopic Appearance (Visual Inspection)
PropertySpecificationTechnical Insight & Causality
Color White to Off-White The pure compound lacks conjugated chromophores absorbing in the visible spectrum.[1][2] Yellowing typically indicates oxidation of the indane ring (benzylic oxidation) or trace presence of free amines/phenolic impurities.[1]
Form Crystalline Powder The Boc group disrupts the strong zwitterionic lattice of the free amino acid, resulting in a softer, more organic-soluble crystal lattice.[1][2]
Texture Free-flowing Clumping or "stickiness" suggests residual solvent retention (often DCM or EtOAc from purification) or hygroscopicity due to hydrolysis of the Boc group.[1][2]
Clarity Opaque Translucency in the solid state can indicate amorphization, which may affect stability and dissolution rates.[1][2]
Microscopic Habit (SEM/Optical Microscopy)

Under magnification, the crystal habit dictates flowability and filtration rates during synthesis.[1]

  • Preferred Habit: Prismatic or plate-like crystals.[1]

  • Deviant Habit: Needle-like structures (acicular) often lead to poor flow properties and bridging in hoppers during formulation.[1]

  • Implication: If the powder appears "fluffy" (low bulk density), it likely crystallized rapidly from a non-polar solvent, potentially trapping mother liquor.[1]

Part 2: Physicochemical Verification (The "Why" and "How")

To validate the physical appearance, one must correlate it with quantitative physicochemical metrics.[1] This section outlines the self-validating protocols to confirm identity and state.

Melting Point & Thermal Profile

Unlike the free amino acid (HCl salt, CAS 1360547-49-4) which decomposes at high temperatures (>250°C), the Boc-protected variant exhibits a distinct melting event.[1]

  • Expected Range: Typically 110°C – 140°C (Class-dependent estimate; specific batch data must be empirically determined).

  • Protocol: Capillary method with a ramp rate of 1°C/min.

  • Diagnostic: A broad melting range (>2°C) correlates with the "off-white" appearance and indicates <98% purity.[1][3]

Solubility Profile

The physical appearance changes drastically upon solvation.

  • Soluble: Dichloromethane (DCM), Methanol, Ethyl Acetate.[1]

  • Insoluble: Water, Hexanes.[1]

  • QC Check: Dissolve 100 mg in 1 mL DCM. The solution must be colorless and clear . Turbidity implies inorganic salts (NaCl/Na2SO4) carried over from the workup.[1]

Part 3: Analytical Protocols & Workflows

The following workflows ensure that the physical appearance is backed by rigorous data.

Structural Logic & Characterization Workflow

The diagram below illustrates the decision matrix for characterizing the solid state, linking visual cues to specific analytical techniques.

G Start Sample: 2-Boc-aminomethyl-indan-2-COOH Visual Visual Inspection (White Powder?) Start->Visual Microscopy Microscopy (SEM/Optical) Check Crystal Habit Visual->Microscopy Pass Purity HPLC / NMR Verify Chemical Purity Visual->Purity Yellow/Clumped Thermal DSC / Melting Point Check for Polymorphs Microscopy->Thermal Thermal->Purity Sharp Peak Fail REJECT / RECRYSTALLIZE Thermal->Fail Broad/Depressed MP Pass RELEASE Suitable for Synthesis Purity->Pass >98% Purity->Fail <98%

Figure 1: Quality Control decision tree linking physical appearance to analytical validation.

Protocol: Purity-Appearance Correlation (HPLC)

To validate that an "off-white" appearance is acceptable (e.g., not due to toxic degradation), perform the following:

  • Preparation: Dissolve 5 mg of sample in 1 mL Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[1]

  • Gradient: 5% to 95% B (ACN + 0.1% TFA) over 15 mins.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).[1]

  • Criterion: The main peak (Retention Time ~8-10 min) must represent >98% area.[1] Impurities eluting early (polar) suggest deprotection; late eluters suggest oligomerization.[1]

Part 4: Impact on Synthesis & Drug Development

The physical state of 2-Boc-aminomethyl-indan-2-carboxylic acid directly influences its utility as a scaffold in peptidomimetics and receptor agonists (e.g., CX3CR1 agonists).[1]

Conformational Constraint & Handling

This molecule is a


-amino acid mimic .[1] The "aminomethyl" group introduces a specific distance between the amine and carboxylic acid, distinct from the 

-amino acid analog (Boc-Aic-OH).[1]
  • Solid Phase Synthesis (SPPS): The white powder form must be free-flowing to allow automated weighing.[1] Clumped material leads to dosing errors in peptide synthesizers.

  • Coupling Efficiency: Due to the steric bulk of the indane ring, the purity (confirmed by appearance) is vital.[1] Impurities act as chain terminators.

Storage & Stability
  • Condition: Store at 2-8°C (or -20°C for long term) under inert gas (Argon/Nitrogen).

  • Warning Sign: If the white powder turns to a gum or oil , it indicates Boc-deprotection (autocatalytic acidolysis) caused by moisture ingress.[1]

Structure Substrate 2-Boc-aminomethyl- indan-2-carboxylic acid Feature1 Indane Ring Substrate->Feature1 Feature2 Boc Group Substrate->Feature2 Feature3 Beta-Linker (CH2 Spacer) Substrate->Feature3 Effect1 High Lipophilicity (Solubility in DCM) Feature1->Effect1 Effect2 Lower MP than Free Amine Feature2->Effect2 Effect3 Conformational Rigidity Feature3->Effect3

Figure 2: Structure-Property Relationship driving the physical characteristics.[1]

References

  • CHESS GmbH. (n.d.).[1] Product Specification: 2-Bocaminomethyl-indan-2-carboxylic acid (CAS 1360547-53-0).[1][4] Retrieved from [Link][1]

  • Vande Gucht, P., et al. (2021).[1] Bicyclic CX3CR1 Receptor Agonists. US Patent App. 2021/0024510 A1.[5] (Describes the usage and synthesis of the HCl salt intermediate). Retrieved from

Sources

Foundational

Technical Guide: Storage and Stability of 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary 2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally constrained -amino acid building block used in peptidomimetics and drug discovery to induce specific secondary structures (tu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally constrained


-amino acid building block used in peptidomimetics and drug discovery to induce specific secondary structures (turns/helices) and improve metabolic stability. Its structural rigidity—conferred by the indane core and the quaternary carbon at position 2—provides resistance to racemization but introduces specific steric challenges during coupling.

This guide details the physicochemical stability profile, degradation mechanisms, and rigorous storage protocols required to maintain the integrity of this reagent.[1] The recommendations below are derived from the fundamental chemistry of tert-butyl carbamates (Boc) and quaternary carboxylic acids .

Part 1: Physicochemical Profile & Molecular Architecture

To implement effective storage, one must understand the molecular vulnerabilities.

Structural Analysis
  • Core Scaffold: Indane (2,3-dihydro-1H-indene).[2] Lipophilic and rigid.

  • Quaternary Center (C2): The 2-position holds both the carboxylic acid and the protected aminomethyl arm.

    • Benefit: No

      
      -proton is present, rendering the molecule immune to base-catalyzed racemization  (a common issue with standard amino acids).
      
    • Challenge: High steric bulk requires aggressive coupling conditions, but storage must remain mild.

  • Protecting Group: Boc (tert-butyloxycarbonyl) .[3][4][5][6]

    • Vulnerability: Acid-labile and thermally sensitive.

Key Stability Parameters
ParameterCharacteristicImplication for Storage
Hygroscopicity ModerateThe free carboxylic acid moiety can attract atmospheric moisture, leading to "caking" and hydrolysis risks.
Thermal Stability

Stable at room temp, but prolonged heat (>40°C) can accelerate Boc elimination.
Acid Sensitivity HighTrace acid vapors (e.g., HCl, TFA) in shared storage will catalyze rapid deprotection.
Light Sensitivity LowIndane ring is stable, but standard protocol dictates amber glass to prevent radical formation over years.

Part 2: Degradation Mechanisms

The primary threat to this reagent is not oxidation, but acid-catalyzed deprotection and thermal elimination .

The "Autocatalytic" Threat

While the Boc group is generally stable to base, it is highly sensitive to protons. If the material is stored in a moist environment, the carboxylic acid moiety (pKa ~4.0) can protonate the carbonyl oxygen of the Boc group, theoretically initiating a slow, self-catalyzed decomposition, although this is kinetically slow in the solid state.

Thermal Elimination (The Isobutylene Pathway)

At elevated temperatures, the Boc group undergoes unimolecular elimination, releasing isobutylene gas and carbon dioxide. This reaction is irreversible and results in the free amine, which may then undergo uncontrolled polymerization or oxidation.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathways cluster_conditions Storage Risks Reagent 2-Boc-aminomethyl- indan-2-carboxylic acid Intermediate Carbamic Acid Intermediate Reagent->Intermediate Acid Catalysis (H+) or Heat (>100°C) FreeAmine Free Amine (Degraded Product) Intermediate->FreeAmine - CO2 (Rapid) Byproducts Isobutylene (Gas) + CO2 (Gas) Intermediate->Byproducts Elimination

Caption: Figure 1. Thermal and acid-catalyzed degradation pathways leading to loss of the Boc protecting group.

Part 3: Storage Protocols (The Core Directive)

Do not treat this simply as "store at 4°C." Follow this tiered protocol based on storage duration.

The "Gold Standard" Protocol (Long-Term Storage > 1 Month)

This protocol ensures <1% degradation over 24 months.

  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

    • Why: Teflon prevents leaching of plasticizers; amber glass blocks UV; glass is impermeable to acid vapors.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

    • Why: Displaces moisture-laden air. Argon is heavier than air and more effective than Nitrogen for static sealing.

  • Desiccation: Place the vial inside a secondary container (e.g., a wide-mouth jar) containing activated silica gel or Drierite™.

    • Why: Creates a double barrier against humidity.

  • Temperature: -20°C (Freezer).

    • Critical: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

Working Bench Protocol (Short-Term < 1 Month)
  • Temperature: 2–8°C (Refrigerator).

  • Segregation: NEVER store in the same secondary container as volatile acids (TFA, HCl, Acetic Acid).

    • Risk:[2] Cross-contamination via vapor phase is the #1 cause of "mysterious" Boc loss in shared laboratory fridges.

Part 4: Quality Control & Re-Validation

Because this is a high-value intermediate, verify purity before committing it to a synthesis campaign.

The Re-Test Workflow

Do not rely on a fixed expiration date. Use a "Retest Date" system (typically 12 months).

Step 1: Visual Inspection

  • Pass: White to off-white free-flowing powder.

  • Fail: Yellow discoloration (oxidation), clumping (moisture), or smell of isobutylene (sweet/gasoline-like odor).

Step 2: 1H-NMR Validation (The Definitive Test) Run a standard proton NMR in DMSO-d6 or CDCl3.

  • Diagnostic Signal: Look for the sharp singlet of the Boc tert-butyl group at

    
     ppm (9H).
    
  • Integration Check: Compare the integration of the Boc signal (9H) against the aromatic indane protons (4H,

    
     ppm).
    
    • Calculation: If the Boc integral drops significantly below 9.0 (relative to aromatic 4.0), deprotection has occurred.

Step 3: TLC (Thin Layer Chromatography)

  • Mobile Phase: DCM:MeOH (95:5) + 1% Acetic Acid.

  • Visualization: Ninhydrin will NOT work effectively on the Boc-protected amine.

    • Correct Method: Use UV (254 nm) to see the indane ring. Use Iodine stain or Chlorine/TDM stain to visualize the amide/carbamate.

QC Decision Tree

QCDecision Start Re-Test Required Visual Visual Inspection: White Powder? Start->Visual NMR 1H-NMR Analysis: Boc Integral = 9H? Visual->NMR Yes Fail_Discard DISCARD (Irreversible Degradation) Visual->Fail_Discard No (Yellow/Gummy) Purity HPLC Purity > 95%? NMR->Purity Yes (Intact) NMR->Fail_Discard No (Boc Missing) Pass RELEASE FOR USE Purity->Pass Yes Fail_Recryst Purify via Recrystallization (EtOAc/Hexanes) Purity->Fail_Recryst No (Impurities present) Fail_Recryst->NMR Re-analyze

Caption: Figure 2. Quality Control decision matrix for validating reagent integrity.

Part 5: Handling and Safety[1]

Handling Precautions
  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat).

  • Inhalation: As a solid powder, avoid dust generation. Use in a fume hood.

  • Solubility: Soluble in organic solvents (DCM, DMF, DMSO, Ethyl Acetate). Sparingly soluble in water.

Emergency Spills
  • Sweep up carefully to avoid dust.

  • Clean surface with ethanol/water.

  • Disposal: Incineration as chemical waste (contains Nitrogen).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Definitive source on Boc stability and cleavage mechanisms).

  • Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society. (Foundational chemistry of tert-butyl carbamate stability).

  • Sigma-Aldrich. (n.d.). Boc-Amino Acids Storage and Stability Guidelines. (General industry standard for handling Boc-protected reagents).

  • Chem-Impex International. (2024). Product Data: Boc-2-aminoindane-2-carboxylic acid derivatives. (Reference for physical properties of the indane scaffold).

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid". International Journal of Peptide and Protein Research. (Mechanistic details on acid sensitivity).

Sources

Exploratory

Synonyms &amp; Technical Profile: 2-Boc-aminomethyl-indan-2-carboxylic acid

The following technical guide details the nomenclature, synthesis, and application of 2-Boc-aminomethyl-indan-2-carboxylic acid , a specialized constrained amino acid scaffold used in high-affinity ligand design. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of 2-Boc-aminomethyl-indan-2-carboxylic acid , a specialized constrained amino acid scaffold used in high-affinity ligand design.

Part 1: Chemical Identity & Nomenclature

2-Boc-aminomethyl-indan-2-carboxylic acid is a conformationally restricted


-amino acid derivative. It features an indane core with a quaternary carbon at position 2, substituted with both a carboxylic acid and a Boc-protected aminomethyl group. This scaffold serves as a rigid mimetic of phenylalanine or homophenylalanine, locking the side-chain orientation to probe receptor binding pockets (e.g., GPCRs, integrins).
Primary Identifiers
CategoryIdentifier / Name
Common Name 2-Boc-aminomethyl-indan-2-carboxylic acid
Systematic Name (IUPAC) 2-({[(tert-butoxy)carbonyl]amino}methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Parent Amine CAS 1360547-49-4 (HCl salt of the free amine: 2-aminomethyl-indan-2-carboxylic acid)
Boc-Derivative CAS Not formally assigned in major public registries; refer as N-Boc derivative of CAS 1360547-49-4
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.35 g/mol
SMILES CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O
Synonym Ontology

To ensure accurate procurement and database searching, researchers should utilize the following synonym variations, categorized by their structural description.

Category Synonym List
Systematic Variations • 2-((tert-Butoxycarbonyl)aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid• 2-{[(tert-Butoxycarbonyl)amino]methyl}indane-2-carboxylic acid• N-Boc-2-aminomethyl-2-indancarboxylic acid
Scaffold-Based Boc-AmIc-OH (Abbreviated code analogous to Aic)• 2,2-Disubstituted Indane Amino Acid (Boc-protected)[1][2][3]• Boc-protected 2-carboxymethyl-2-aminomethyl-indane
Structural Isomers (Distinguish From) • Boc-2-aminoindane-2-carboxylic acid (CAS 71066-00-7) – Amino group attached directly to ring[2]• Boc-2-aminotetralin-2-carboxylic acid – Six-membered ring homolog
Part 2: Synthesis & Mechanistic Workflow

The synthesis of this molecule requires the construction of a quaternary center at the C2 position of the indane ring. The most robust protocol involves the desymmetrization of a malonate-derived intermediate or the reduction of a cyano-ester.

Critical Synthetic Pathway

The standard industrial route utilizes


-dibromo-o-xylene  as the starting material to form the indane ring via double alkylation.

Step-by-Step Protocol Logic:

  • Cyclization (Ring Formation): Reaction of

    
    -dibromo-o-xylene with ethyl cyanoacetate  under basic conditions (NaH or K₂CO₃/DMSO) creates the indane core with the necessary C2 functional groups (Nitrile and Ester).
    
  • Nitrile Reduction: The nitrile (-CN) is selectively reduced to the primary amine (-CH₂NH₂) using Hydrogenation (Raney Ni or Pd/C) or Borane-THF. Note: Acidic conditions are often used to prevent lactamization.

  • Boc Protection: The nascent primary amine is immediately trapped with Boc₂O (Di-tert-butyl dicarbonate) to yield the fully protected intermediate.

  • Ester Hydrolysis: Mild saponification (LiOH in THF/H₂O) yields the final free acid without disturbing the Boc group.

SynthesisWorkflow cluster_legend Reaction Phase Start o-Xylylene Dibromide + Ethyl Cyanoacetate Intermediate1 Ethyl 2-cyano-indan- 2-carboxylate Start->Intermediate1 Double Alkylation (NaH, THF) Reduction Reduction (H2/Raney Ni) Intermediate1->Reduction Selective Reduction Amine Ethyl 2-aminomethyl- indan-2-carboxylate Reduction->Amine Yields Primary Amine Protection Boc Protection (Boc2O, TEA) Amine->Protection N-Capping Final 2-Boc-aminomethyl- indan-2-carboxylic acid Protection->Final LiOH Hydrolysis

Figure 1: Synthetic workflow for the generation of the 2,2-disubstituted indane scaffold.

Part 3: Applications in Drug Discovery

This molecule is a high-value "scaffold constraint" used to restrict the conformational space of peptides and small molecule drugs.

1. Peptidomimetics & Foldamers
  • Mechanism: Replacing a flexible amino acid (like Phenylalanine) with 2-Boc-aminomethyl-indan-2-carboxylic acid locks the

    
     and 
    
    
    
    torsion angles.
  • Utility: This stabilizes secondary structures (helices or turns), often increasing proteolytic stability and binding affinity for targets like Integrins or GPCRs (e.g., CX3CR1 receptors).

2. Pharmacophore Mapping
  • Self-Validating Protocol: When screening a library, if the indane-based analog retains potency while the flexible parent molecule is active, it confirms that the "bioactive conformation" requires the side chain to project orthogonally to the backbone.

  • Comparison: Unlike 2-aminoindane-2-carboxylic acid (which is an

    
    -amino acid analog), the aminomethyl variant acts as a 
    
    
    
    - or
    
    
    -amino acid mimetic depending on the peptide linkage, extending the backbone distance.
Part 4: Physical Properties Table
PropertyValueNote
Appearance White to off-white powderCrystalline solid
Predicted pKa (Acid) ~3.8 ± 0.2Carboxylic acid proton
Predicted LogP 2.5 - 2.9Moderately lipophilic due to Indane + Boc
Solubility DMSO, Methanol, DCMInsoluble in water (unless ionized)
Storage 2-8°C, DesiccatedHydroscopic potential
References
  • PubChem Compound Summary . 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (Parent Amine). National Library of Medicine.

  • Google Patents . Bicyclic CX3CR1 receptor agonists (US20210024510A1). (Validates the synthesis and use of 2-aminomethyl-indan-2-carboxylic acid).

  • ChemicalBook . N-Boc-2-aminoindane-2-carboxylic acid (Structural Isomer Comparison).

  • Sigma-Aldrich . Indan-2-carboxylic acid (Precursor).[2]

Sources

Foundational

Technical Guide: Boc-2-aminoindane-2-carboxylic Acid (Boc-2-Aic)

Executive Summary Boc-2-aminoindane-2-carboxylic acid (Boc-2-Aic) is a conformationally constrained, achiral -amino acid used extensively in peptidomimetic drug design. Structurally, it resembles a cyclized analogue of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-2-aminoindane-2-carboxylic acid (Boc-2-Aic) is a conformationally constrained, achiral


-amino acid used extensively in peptidomimetic drug design. Structurally, it resembles a cyclized analogue of phenylalanine or an indane-based variant of 

-aminoisobutyric acid (Aib).

Its primary utility lies in its ability to restrict the conformational freedom of peptide backbones. By locking the


 and 

torsion angles, Boc-2-Aic promotes specific secondary structures—most notably

-helices and

-turns—thereby enhancing the metabolic stability and receptor selectivity of bioactive peptides. This guide details the physicochemical properties, synthetic production via the Bucherer-Bergs route, and optimized protocols for overcoming steric hindrance during Solid Phase Peptide Synthesis (SPPS).

Physicochemical Profile

Boc-2-Aic is characterized by the presence of a bulky indane ring system fused to the C


 carbon. This creates significant steric bulk, which is both its functional asset (for stability) and its procedural challenge (during synthesis).
Table 1: Chemical Specifications
PropertyData
Chemical Name

-

-t-Butoxycarbonyl-2-aminoindane-2-carboxylic acid
Common Abbreviation Boc-2-Aic-OH
CAS Number 71066-00-7
Molecular Formula

Molecular Weight 277.32 g/mol
Chirality Achiral (Symmetric Indane Ring)
Purity Standard

(HPLC)
Solubility Soluble in DMF, DCM, DMSO; poorly soluble in water
Storage 2–8°C (Desiccated)

Synthetic Production: The Bucherer-Bergs Route[2][3]

The industrial and laboratory standard for synthesizing the core 2-aminoindane-2-carboxylic acid scaffold is the Bucherer-Bergs reaction . This multi-component reaction transforms a ketone (2-indanone) into a hydantoin, which is subsequently hydrolyzed.

Mechanistic Pathway
  • Hydantoin Formation: 2-Indanone reacts with potassium cyanide (KCN) and ammonium carbonate

    
     to form a spiro-hydantoin intermediate.
    
  • Hydrolysis: The hydantoin ring is opened under basic conditions (NaOH/Ba(OH)

    
    ) to yield the free amino acid.
    
  • Boc-Protection: The free amine is protected using Di-tert-butyl dicarbonate (

    
    ) under Schotten-Baumann conditions.
    
Synthesis Workflow Diagram

BuchererBergs Start 2-Indanone Reagents (NH4)2CO3 + KCN (Bucherer-Bergs) Start->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Hydrolysis Base Hydrolysis (NaOH/Reflux) Hydantoin->Hydrolysis FreeAA 2-Aminoindane-2- carboxylic Acid Hydrolysis->FreeAA Protection Boc2O / pH 9-10 FreeAA->Protection Final Boc-2-Aic-OH (Final Product) Protection->Final

Figure 1: Step-wise synthesis of Boc-2-Aic via the Bucherer-Bergs hydantoin intermediate.

Application in Solid Phase Peptide Synthesis (SPPS)[4][5][6]

The steric bulk of the indane ring at the


-carbon makes Boc-2-Aic a "difficult" amino acid to couple. Standard protocols using HBTU or DIC often result in incomplete coupling or deletion sequences.
The Steric Challenge

Unlike standard amino acids, the nucleophilic attack on the carbonyl of Boc-2-Aic is hindered by the adjacent indane ring. Furthermore, once coupled, the N-terminus of the Aic residue is sterically crowded, making the next coupling difficult.

Optimized Coupling Protocol

Reagents of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP are preferred over HBTU due to faster kinetics in hindered systems.

Protocol Steps:

  • Resin Preparation: Swell resin in DCM (30 min) then DMF.

  • Activation:

    • Dissolve Boc-2-Aic-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.

    • Add HOAt (3.0 eq) to suppress racemization (though less critical for achiral Aic, it improves efficiency).

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling: Shake for 2–4 hours (standard AAs require 30–60 min).

  • Monitoring: Perform a Kaiser Test.

    • Blue: Incomplete

      
      Recouple .
      
    • Yellow: Complete

      
       Proceed.
      
  • Capping (Critical): If recoupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS Decision Tree

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Couple Add Boc-2-Aic (3eq) HATU/HOAt/DIPEA Start->Couple Wait Reaction Time 2-4 Hours Couple->Wait Test Kaiser Test Wait->Test Success Deprotect Boc (TFA/DCM) Test->Success Negative (Yellow) Fail Incomplete Coupling Test->Fail Positive (Blue) Recouple Double Couple (New Reagents) Fail->Recouple Test2 Kaiser Test 2 Recouple->Test2 Test2->Success Negative Cap Acetylation Capping (Terminate Chain) Test2->Cap Positive

Figure 2: Logic flow for coupling sterically hindered Boc-2-Aic in SPPS.

Medicinal Chemistry Applications

Conformational Restriction

Boc-2-Aic acts as a


 constraint . The cyclic nature of the side chain forces the backbone into specific torsion angles, often stabilizing 

-turns or

-helices. This is mechanistically similar to the Thorpe-Ingold effect observed with Aib, but the indane ring adds lipophilicity and aromatic interactions.
Proteolytic Stability

Peptides containing 2-Aic residues show marked resistance to enzymatic degradation. The steric bulk prevents proteases (like chymotrypsin) from accessing the scissile bond, significantly extending the half-life of peptide drugs in plasma.

Case Study: GPCR Ligands

In the development of bradykinin antagonists and opioid receptor ligands, replacing Phenylalanine with 2-Aic has been shown to retain receptor affinity while improving bioavailability. The aromatic ring of Aic mimics the Phe side chain but locks it into a specific orientation required for the binding pocket.

References

  • ChemicalBook. (2025).[1] N-Boc-2-aminoindane-2-carboxylic acid Properties and CAS 71066-00-7. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Boc-2-aminoindane-2-carboxylic acid Product Data. Retrieved from

  • National Institutes of Health (NIH). (2020). Peptide Side-COOH Groups and Conformational Constraints. J Phys Chem Lett. Retrieved from

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction Mechanism and Applications. Retrieved from

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Amino Acids. Retrieved from

Sources

Exploratory

The Indane Scaffold: A Master Key in Medicinal Chemistry

Executive Summary In the high-stakes arena of small molecule drug discovery, the indane (2,3-dihydro-1H-indene) scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the indane (2,3-dihydro-1H-indene) scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide analyzes the indane core not merely as a structural subunit, but as a critical pharmacophoric anchor that balances conformational rigidity with lipophilic adaptability.[1] We explore its role in FDA-approved therapeutics (e.g., Donepezil, Indinavir), dissect the Structure-Activity Relationships (SAR) that drive its potency, and provide robust synthetic protocols for its construction.

The Architecture of Efficacy: Why Indane?

The indane scaffold consists of a benzene ring fused to a five-membered cyclopentane ring. This fusion imparts unique physicochemical properties that distinguish it from its open-chain analogue (phenylpropane) or its fully aromatic cousin (naphthalene).

Conformational Entropy Reduction

The primary medicinal advantage of the indane core is entropy reduction . By locking the ethyl side chain of a phenylpropane system into a ring, the indane scaffold restricts bond rotation.

  • Mechanism: When a flexible drug binds to a protein, it loses conformational entropy (

    
    ), paying a thermodynamic penalty. Pre-organizing the molecule into a rigid indane structure minimizes this penalty, potentially improving binding affinity (
    
    
    
    ) by 1.4–3.0 kcal/mol per restricted rotor.
Lipophilicity and Metabolic Stability
  • LogP Modulation: The aliphatic ring adds lipophilicity (increasing logP) without the metabolic liability of an exposed alkyl chain.

  • CYP450 Resistance: The benzylic carbons in indane are susceptible to oxidation, but substitutions (e.g., hydroxyl, keto groups) at these positions can be exploited to tune metabolic half-life (

    
    ) or create active metabolites.
    

Pharmacological Case Studies: The Indane Impact

The versatility of the indane scaffold is evidenced by its presence in drugs across distinct therapeutic classes.[1][2][3][4]

Table 1: Key FDA-Approved Therapeutics Containing the Indane Scaffold
Drug NameTherapeutic AreaTargetRole of Indane Scaffold
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)Pi-pi stacking with Trp279 in the peripheral anionic site; anchors the molecule.
Indinavir Antiviral (HIV)HIV-1 ProteaseHydrophobic core fitting into the S2/S2' pockets; mimics P2 amino acid side chains.
Sulindac Anti-inflammatoryCOX-1 / COX-2Indene/Indane scaffold acts as a bioisostere for the indole ring of indomethacin.
Indacaterol Respiratory (COPD)

-Adrenergic Receptor
Aminoindane moiety provides specific steric fit and duration of action.
Ramelteon InsomniaMelatonin Receptors (

)
Indane ring mimics the indole core of melatonin but with improved metabolic stability.

Mechanism of Action: The Donepezil Paradigm[3][4][5]

To understand the causality of the indane scaffold's efficacy, we examine Donepezil. The drug does not merely "block" the enzyme; it spans the entire active gorge of Acetylcholinesterase (AChE).

The indane moiety (specifically the 5,6-dimethoxy-1-indanone derived fragment) binds to the Peripheral Anionic Site (PAS) near the gorge entrance, while the benzylpiperidine moiety binds to the catalytic site. This dual binding is facilitated by the rigid indane spacer.

Diagram 1: Donepezil-AChE Interaction Pathway

Donepezil_Mechanism cluster_effect Therapeutic Outcome Donepezil Donepezil (Free Ligand) AChE_Gorge AChE Active Site Gorge Donepezil->AChE_Gorge Enters gorge PAS Peripheral Anionic Site (PAS) (Trp279 residue) AChE_Gorge->PAS Indane Moiety Interaction CAS Catalytic Anionic Site (CAS) (Trp86 residue) AChE_Gorge->CAS Benzylpiperidine Interaction Inhibition Dual-Site Inhibition (Prevents ACh Hydrolysis) PAS->Inhibition Pi-Pi Stacking (Indane-Trp279) Blocks substrate entry CAS->Inhibition Cation-Pi Interaction Increased Synaptic ACh Increased Synaptic ACh Inhibition->Increased Synaptic ACh Cognitive Improvement Cognitive Improvement Increased Synaptic ACh->Cognitive Improvement

Caption: Mechanistic pathway of Donepezil. The indane moiety is critical for binding to the Peripheral Anionic Site (PAS) via pi-pi stacking, distinct from the catalytic site binding.

Synthetic Architectures: Constructing the Core

Reliable synthesis of the indane core is a prerequisite for SAR exploration. While many methods exist, the Intramolecular Friedel-Crafts Acylation remains the industrial gold standard for generating 1-indanones, which can be further reduced or functionalized.

Diagram 2: Synthetic Workflow (Indanone Formation)

Indane_Synthesis Start Phenylpropanoic Acid Derivatives Activation Acid Chloride/Anhydride Formation Start->Activation SOCl2 or (COCl)2 Cyclization Intramolecular Friedel-Crafts Acylation Activation->Cyclization Indanone 1-Indanone Scaffold Cyclization->Indanone Ring Closure Catalyst Lewis Acid (AlCl3, Polyphosphoric Acid) Catalyst->Cyclization Catalyzes Deriv Functionalized Indanes (e.g., Donepezil precursors) Indanone->Deriv Reductive Amination / Reduction

Caption: General synthetic workflow for accessing the indane core via Friedel-Crafts acylation, the most common route for medicinal chemistry applications.

Standard Operating Procedure (SOP): Synthesis of 5,6-Dimethoxy-1-indanone

This protocol is a self-validating system for generating the core scaffold found in Donepezil.

Reagents:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 eq by weight)

  • Ice water

  • Ethyl Acetate (EtOAc)[5]

Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge PPA. Heat to 60°C.

  • Addition: Add 3-(3,4-Dimethoxyphenyl)propanoic acid portion-wise over 15 minutes. Ensure the temperature does not exceed 70°C to prevent polymerization.

  • Reaction: Stir the viscous mixture at 70–80°C for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench: Pour the deep red reaction mixture slowly onto crushed ice (500g) with vigorous stirring. The complex will decompose, precipitating the crude indanone.

  • Isolation: Extract the aqueous slurry with EtOAc (3 x 100 mL). Wash combined organics with saturated

    
     (removes unreacted acid) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from MeOH/Water to yield off-white crystals.
    
    • Validation:

      
       (CDCl3) should show two singlets for methoxy groups (
      
      
      
      ) and the characteristic
      
      
      pattern of the indanone cyclopentyl ring.

Advanced SAR & Future Directions

Stereoselectivity

Many indane-based drugs are chiral. The C1 and C2 positions of the indane ring are stereogenic centers.

  • Insight: For Ramelteon, the (S)-enantiomer is significantly more potent at the

    
     receptor than the (R)-enantiomer. Modern synthesis utilizes asymmetric hydrogenation of indenones or chiral auxiliaries to set this stereochemistry early.
    
C-H Activation

Emerging methodologies utilize Palladium-catalyzed C-H activation to functionalize the C4 and C7 positions of the indane ring, which are traditionally difficult to access via electrophilic aromatic substitution. This allows for "late-stage functionalization" of lead compounds, a critical strategy in modern lead optimization.

References

  • The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem. Link

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Link

  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers. MDPI. Link

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold. PubMed. Link

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Bentham Science. Link

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

Engineering Bioactivity: A Technical Guide to Constrained Amino Acid Building Blocks

Executive Summary In modern drug discovery, the "druggability" gap between small molecules (<500 Da) and biologics (>5000 Da) is increasingly bridged by peptide therapeutics.[1] However, native peptides suffer from poor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "druggability" gap between small molecules (<500 Da) and biologics (>5000 Da) is increasingly bridged by peptide therapeutics.[1] However, native peptides suffer from poor metabolic stability and low membrane permeability.[1] The integration of constrained amino acid building blocks —non-canonical residues that restrict backbone dihedral angles (


)—is the primary engineering strategy to overcome these limitations.

This guide provides a technical deep-dive into the physicochemical rationale, synthetic integration, and therapeutic application of these constrained scaffolds.[1][2] It is designed for medicinal chemists and process scientists seeking to transition from linear sequences to highly engineered peptidomimetics.

Part 1: The Physicochemical Rationale

The Entropic Advantage

The binding affinity of a ligand is governed by the Gibbs free energy equation:


.
  • Linear Peptides: Exist as a dynamic ensemble of conformations in solution (high conformational entropy). Upon binding to a target, they must adopt a single bioactive conformation, resulting in a massive entropic penalty (

    
     is large).[1]
    
  • Constrained Peptides: The building block "pre-organizes" the peptide into the bioactive conformation. The entropic cost of binding is significantly reduced, leading to a more negative

    
     (tighter binding).
    
Proteolytic Shielding

Proteases (e.g., DPP-4, Neprilysin) require the peptide backbone to adopt an extended conformation to access the scissile amide bond. Constrained amino acids, particularly


-disubstituted residues (e.g., Aib), introduce steric bulk that physically blocks the protease active site and prevents the backbone from twisting into the transition state required for hydrolysis.[1]
Visualization: The Thermodynamic Funnel

The following diagram illustrates the energetic advantage of pre-organization.

Thermodynamics Linear_Unbound Linear Peptide (High Entropy Ensemble) Bound_State Bound Complex (Bioactive Conformation) Linear_Unbound->Bound_State High Entropic Penalty (Weak Affinity) Constrained_Unbound Constrained Peptide (Pre-organized) Constrained_Unbound->Bound_State Low Entropic Penalty (High Affinity)

Figure 1: Comparison of binding energetics. Constrained peptides bypass the high entropic cost associated with folding linear chains.

Part 2: Key Classes of Constrained Building Blocks

-Disubstituted Amino Acids (The "Helix Inducers")[1]
  • Example: 2-Aminoisobutyric acid (Aib),

    
    -Methyl-L-Alanine.[1]
    
  • Mechanism: The geminal dimethyl effect restricts the backbone torsion angles to

    
    , strongly favoring 
    
    
    
    -helix or
    
    
    -helix formation.[1]
  • Application: Used to stabilize helical motifs in GLP-1 agonists (e.g., Semaglutide).[1]

Cyclic Amino Acids (The "Turn Inducers")
  • Example: Proline analogs (Azetidine-2-carboxylic acid), Pipecolic acid.[1]

  • Mechanism: The side chain is covalently cyclized back to the backbone nitrogen. This eliminates the N-H donor (preventing certain H-bonds) and locks the

    
     angle.
    
  • Application: Inducing

    
    -turns to mimic protein loops or antibody CDRs.
    
Olefinic "Stapling" Residues
  • Example: (S)-4-pentenyl-alanine (

    
    ).[1]
    
  • Mechanism: These residues contain alkenyl side chains. When placed at positions

    
     and 
    
    
    
    (or
    
    
    ), they can be cross-linked via Ring-Closing Metathesis (RCM) to form a hydrocarbon "staple."[1]
  • Application: Forcing short peptides to adopt alpha-helical structures that are otherwise unstable in water.

Part 3: Synthetic Methodologies & Protocols[1][2]

Synthesizing peptides with constrained blocks presents unique challenges, primarily steric hindrance .[1][3] The very bulk that provides stability makes the formation of the amide bond difficult during Solid Phase Peptide Synthesis (SPPS).

Protocol: Coupling Sterically Hindered Amino Acids (e.g., Aib)

Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.[1]

Reagents Required:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + Collidine (preferred over DIPEA for difficult couplings).[1]

  • Solvent: DMF/NMP (1:1 ratio).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5.

  • Activation (The Critical Step):

    • Dissolve Fmoc-Aib-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add Collidine (8 eq) immediately before adding to resin.[1]

    • Note: Pre-activation > 2 mins can lead to racemization or guanidinium formation.[1]

  • Coupling: Shake for 2 hours (vs. standard 45 min).

    • Optimization: Use Microwave irradiation: 75°C for 10 min.

  • Monitoring: Perform Chloranil Test (not Kaiser test, as Aib is an intermediate).[1] If positive (blue beads), repeat coupling.[1]

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Protocol: Ring-Closing Metathesis (Stapling)

Performed on-resin before cleavage.[1]

  • Catalyst: Grubbs I or II generation catalyst (10-20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) - degassed is critical.

  • Reaction:

    • Wash resin with DCM, then DCE.

    • Add catalyst solution in DCE.

    • React for 2 hours under

      
       atmosphere.
      
    • Repeat catalyst addition to ensure completion.

  • Wash: Extensive washing with DMSO (to remove Ru catalyst) then DCM.

Visualization: Decision Logic for SPPS

The following workflow illustrates the decision tree for incorporating constrained residues.

SPPS_Workflow Start SPPS Cycle Start Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Check_AA Is Next AA Hindered? (e.g., Aib, N-Me) Deprotect->Check_AA Standard_Coup Standard Coupling (HBTU/DIPEA, 45 min) Check_AA->Standard_Coup No Hard_Coup High-Power Coupling (HATU/HOAt, Microwave 75°C) Check_AA->Hard_Coup Yes Test Coupling Monitor (Kaiser/Chloranil) Standard_Coup->Test Hard_Coup->Test Recouple Double Coupling Test->Recouple Incomplete (<99%) RCM_Check Stapling Required? Test->RCM_Check Complete Recouple->Test RCM_Step Ring-Closing Metathesis (Grubbs Cat, DCE) RCM_Check->RCM_Step Yes (i, i+4 Olefins) Next_Cycle Next Cycle / Cleavage RCM_Check->Next_Cycle No RCM_Step->Next_Cycle

Figure 2: Optimized SPPS workflow for constrained peptide synthesis, highlighting deviations for hindered residues.

Part 4: Comparative Data & Case Study

Stability Comparison

The following table summarizes the half-life (


) extension achieved by substituting native residues with constrained analogs in a model GLP-1 peptide exposed to DPP-4 enzyme.
Peptide VariantModification

(Human Plasma)
Mechanism of Stabilization
Native GLP-1 None (Linear)~1.5 - 2 minutesRapid cleavage at Ala8-Glu9 bond.[1]
Liraglutide Fatty acid acylation~13 hoursAlbumin binding (steric shielding).[1]
Semaglutide Aib at pos 8 + Acylation~165 hours (1 week) Aib prevents DPP-4 access + Albumin binding.[1]
Case Study: Semaglutide (Ozempic/Wegovy)

Semaglutide represents the gold standard of constrained amino acid engineering.

  • The Problem: Native GLP-1 is degraded almost instantly by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide.

  • The Solution: Substitution of Alanine-8 with

    
    -aminoisobutyric acid (Aib) .[4][5][]
    
  • Structural Impact: The additional methyl group on Aib creates a steric clash that prevents the enzyme's active site from accommodating the peptide backbone. This single constrained residue, combined with a fatty acid side chain for albumin binding, transforms a molecule with a 2-minute half-life into a once-weekly drug.[1]

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry.

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[1] Methods in Enzymology.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Rigidified Peptides via Ring-Closing Metathesis.[1] Angewandte Chemie International Edition.

  • Albericio, F., et al. (2018). Solid-Phase Synthesis of Peptides Containing

    
    -Disubstituted Amino Acids.[1] Organic Process Research & Development.
    
    
  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide.[1] Frontiers in Endocrinology.

Sources

Protocols & Analytical Methods

Method

Use of 2-Boc-aminomethyl-indan-2-carboxylic acid in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Integration of 2-Boc-aminomethyl-indan-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) -amino acid surrogates. Executive Summary & Scientific Context 2-Boc-aminomethyl-indan-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-Boc-aminomethyl-indan-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)


-amino acid surrogates.

Executive Summary & Scientific Context

2-Boc-aminomethyl-indan-2-carboxylic acid is a conformationally constrained


-amino acid analogue (specifically a 

-substituted scaffold). Its incorporation into peptide backbones is a high-value strategy for inducing specific secondary structures (such as

-turns or helices) and enhancing metabolic stability against proteolytic degradation.

However, the integration of this building block presents significant synthetic challenges:

  • Steric Hindrance: The quaternary carbon at position 2 of the indane ring creates a "neopentyl-like" steric environment, severely retarding nucleophilic attack at the carbonyl during coupling.

  • Hydrophobicity: The lipophilic indane core promotes on-resin aggregation, leading to incomplete coupling and deletion sequences.

  • Orthogonality: The tert-butyloxycarbonyl (Boc) protection on the amine dictates its use: it is the standard building block for Boc-SPPS , or a terminal capping unit in Fmoc-SPPS .

This guide provides a validated protocol to overcome these barriers, utilizing high-efficiency coupling reagents and optimized solvent systems.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-((tert-butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Molecular Weight ~291.34 g/mol
Solubility Soluble in DMF, NMP, DCM. Poorly soluble in water/ether.[1]
Steric Class High (Quaternary

-carbon relative to carboxyl)
Storage 2-8°C, Desiccated. Hygroscopic potential.

Critical Experimental Considerations

Coupling Strategy (The "Power" Rule)

Standard carbodiimide couplings (DIC/HOBt) are insufficient for this molecule due to the steric bulk protecting the carbonyl carbon. You must use phosphonium or uronium/aminium salts (e.g., HATU, PyAOP) which generate a more reactive active ester (OAt/HOAt) to drive the reaction to completion.

Solvent System (The "Aggregation" Rule)

The indane ring promotes


-

stacking and hydrophobic aggregation.
  • Recommended: N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF/DCM.

  • Avoid: Pure DMF if aggregation is observed (slow coupling).

Fmoc vs. Boc Compatibility[2]
  • Boc-SPPS: This is a standard building block. The Boc group is removed with TFA.[2][]

  • Fmoc-SPPS: This molecule is generally used as the N-terminal residue . The Boc group is stable to piperidine (Fmoc deprotection). If you couple this acid, you cannot extend the peptide chain further using standard Fmoc protocols unless you treat the resin with TFA (which would cleave the peptide from acid-labile linkers like Rink Amide or Wang).

Detailed Coupling Protocol

This protocol assumes the resin is already swollen and the previous Fmoc/Boc group has been removed.

Reagents Required:
  • Building Block: 2-Boc-aminomethyl-indan-2-carboxylic acid (3-4 equivalents relative to resin loading).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq relative to Acid).

  • Base: DIEA (N,N-Diisopropylethylamine) (2.0 eq relative to Acid).

  • Solvent: Anhydrous NMP (preferred) or DMF.

Step-by-Step Procedure:
  • Resin Preparation:

    • Wash the deprotected resin 3x with DMF and 3x with DCM to ensure optimal swelling.

    • Perform a final wash with NMP.

  • Pre-Activation (Crucial Step):

    • In a separate vial, dissolve the Amino Acid and HATU in the minimum amount of NMP required to achieve a concentration of 0.3–0.5 M.

    • Add DIEA . The solution should turn yellow.

    • Wait exactly 1-2 minutes. Do not wait longer than 5 minutes, as the active ester can racemize or degrade (guanidinylation).

  • Coupling Reaction:

    • Add the pre-activated solution to the resin.[4]

    • Agitate (shake, do not stir with a magnetic bar to avoid grinding resin) for 2 to 4 hours at room temperature.

    • Note: Standard amino acids require 30-60 mins; this hindered acid requires extended time.

  • Monitoring (Validation):

    • Wash resin 3x with NMP.

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Result: If positive (blue), perform a Double Coupling .

  • Double Coupling (If required):

    • Repeat steps 2-3 using fresh reagents. Consider using PyAOP or PyBOP if HATU fails, as PyAOP is a pyridine analog of PyBOP and highly effective for hindered couplings.

  • Capping (Optional but Recommended):

    • If the coupling is <99% complete after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

The following diagram illustrates the decision logic for integrating this hindered subunit.

SPPS_Protocol Start Start: Resin-Peptide-NH2 PreActivate Pre-Activation (Acid + HATU + DIEA in NMP) 1-2 mins Start->PreActivate 3-4 eq Acid Coupling Coupling Reaction (2-4 Hours, Agitation) PreActivate->Coupling Wash Wash (NMP/DCM) Coupling->Wash Test Kaiser/Chloranil Test Wash->Test Success Coupling Complete (Proceed to Wash/Capping) Test->Success Negative (No free amines) Fail Incomplete Coupling Test->Fail Positive (Blue beads) Retry Double Couple (Fresh Reagents) Fail->Retry Cap Acetylation Capping (Terminate Unreacted Chains) Fail->Cap Persistent Failure Retry->Wash Retry->Test Re-test

Figure 1: Decision tree for the coupling of sterically hindered 2-Boc-aminomethyl-indan-2-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance at C2 position.Switch to PyAOP or HOAt additives. Increase temperature to 50°C (microwave assisted) if resin allows.
Resin Aggregation Hydrophobic indane stacking.Use Magic Mixture (DCM:DMF:NMP 1:1:1) or add 1% Triton X-100. Use PEG-based resins (e.g., ChemMatrix).
Precipitation Low solubility of the acid.Dissolve acid in pure NMP or DMSO before adding to the resin mixture.
Racemization Over-activation.Use Collidine (TMP) instead of DIEA as the base to reduce basicity while maintaining nucleophilicity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Context: Establishes the superiority of HOAt/H
  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181-1186. Link

    • Context: Discusses "difficult sequences" and aggreg
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

    • Context: Foundational text on the use of constrained cyclic amino acids (like indane deriv
  • Chem-Impex International. (n.d.). 2-Aminoindane-2-carboxylic acid derivatives: Product specifications and applications. Link

    • Context: Commercial specifications for indane-based amino acid building blocks.

Sources

Application

Application Note: Boc-2-aminoindane-2-carboxylic Acid in Solid Phase Peptide Synthesis

[1] Executive Summary This guide details the integration of Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) into automated and manual solid-phase peptide synthesis (SPPS) workflows. The Challenge: Aic is a conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the integration of Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) into automated and manual solid-phase peptide synthesis (SPPS) workflows.

The Challenge: Aic is a conformationally constrained,


-disubstituted amino acid. The indane ring system creates a rigid scaffold that induces specific secondary structures (typically 

-turns or

-helices) but imposes severe steric hindrance at the quaternary

-carbon. This results in two distinct synthetic hurdles:
  • Low Reactivity of the Carboxyl Group: Difficult activation and coupling to the resin or preceding peptide chain.

  • Nucleophilic Inertness of the Amine: Once coupled and deprotected, the Aic amine is buried within the steric shadow of the indane ring, making the coupling of the next amino acid exceptionally difficult.

The Solution: Standard carbodiimide (DIC/HOBt) protocols fail with Aic. This protocol utilizes HATU/HOAt activation, Sym-collidine buffering, and Microwave irradiation to drive the reaction to completion.

Chemical Profile & Properties[1][2][3]

PropertySpecificationNotes
IUPAC Name 2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Abbreviation Boc-Aic-OH
Molecular Weight 277.32 g/mol
Chirality Achiral Symmetric indane ring at C2. No risk of racemization of the Aic residue.
Solubility DCM, DMF, NMPSoluble at 0.2M–0.4M.
Structural Role

-turn inducer; Peptidomimetic
Restricts conformational freedom (

angles).

Strategic Considerations: The "Steric Wall"

Before initiating synthesis, researchers must understand the kinetic penalty imposed by the Aic scaffold.

  • Mechanism of Resistance: The quaternary center prevents the formation of the tetrahedral intermediate required for amide bond formation.

  • Aggregation: Aic-containing peptides are prone to aggregation due to the hydrophobic indane core.

  • Solvent Choice: While DMF is standard, NMP (N-methyl-2-pyrrolidone) is recommended for Aic couplings to disrupt potential aggregation and improve swelling of the resin.

Visualization: The Aic Workflow

The following diagram illustrates the modified Boc-chemistry cycle required for Aic insertion.

AicWorkflow Start Resin-Peptide-NH2 Deprotect 1. TFA Deprotection (Remove Boc) Start->Deprotect Neutralize 2. Neutralization (DIPEA/DCM) Deprotect->Neutralize Activate 3. Activation (HATU/HOAt/Collidine) Neutralize->Activate Pre-activation Couple 4. Coupling Boc-Aic-OH (Microwave: 75°C, 20 min) Activate->Couple Check 5. QC: Micro-Cleavage (HPLC/MS) Couple->Check Check->Couple Fail (Re-couple) NextAA 6. Chain Extension (Double Couple Next AA) Check->NextAA Pass

Caption: Modified Boc-SPPS cycle for Aic insertion. Note the critical QC step before chain extension.

Detailed Experimental Protocols

Reagent Preparation[2][3][4][5]
  • Activator Solution: 0.5 M HATU in DMF.

  • Base Solution: 2.0 M Sym-collidine (2,4,6-trimethylpyridine) in NMP. Note: Collidine is preferred over DIPEA for hindered couplings to minimize side reactions.

  • Additive: 0.5 M HOAt in DMF (optional but recommended to boost kinetics).

  • Boc-Aic-OH Stock: Dissolve to 0.2 M in NMP.

Protocol A: Coupling Boc-Aic-OH to the Resin/Peptide

Use this protocol to attach Aic to the growing chain.

  • Deprotection (Standard Boc):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

    • Wash: DCM (3x), then 5% DIPEA in DCM (3x) to neutralize.

  • Activation (Pre-activation is critical):

    • Combine Boc-Aic-OH (4 eq) , HATU (3.9 eq) , and HOAt (4 eq) in a vial.

    • Add Sym-collidine (8 eq) .

    • Allow to activate for 2 minutes (color typically turns yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Method (Recommended): Heat to 75°C (25 Watts max power) for 20 minutes .

    • Room Temp Method: Shake for 4–12 hours .

  • Monitoring:

    • Perform a Chloranil Test (preferred for secondary amines, but useful here to detect failure) or a Kaiser Test .

    • Note: If the test is positive (blue), perform a second coupling with fresh reagents.

Protocol B: Chain Extension (The "Hard Part")

Use this protocol to couple the NEXT amino acid onto the Aic-terminated chain. This is the most common failure point. The Aic amine is extremely unreactive.

  • Deprotection:

    • Remove Boc group from Aic as per standard TFA protocol.[1][2]

    • Critical Wash: Wash extensively with NMP to ensure all TFA salts are removed from the steric pocket.

  • Coupling the Next Amino Acid:

    • Use Boc-AA-OH (5 eq) .

    • Reagent Switch: Use HATU (5 eq) or PyAOP (5 eq) .

    • Base: Sym-collidine (10 eq).

    • Conditions: Double Coupling is Mandatory.

      • Round 1: 75°C for 15 mins (Microwave).

      • Drain and wash (NMP).

      • Round 2: 75°C for 15 mins (Microwave).

  • Capping (Essential):

    • If the reaction is not 100% complete, unreacted Aic amines will result in deletion sequences.

    • Cap with Acetic Anhydride/Pyridine/NMP (1:1:8) for 10 minutes.

Quality Control & Data Analysis

Because standard colorimetric tests (Kaiser) can yield false negatives on hindered amines, Micro-Cleavage is the only authoritative validation method.

Micro-Cleavage Protocol
  • Remove ~5 mg of resin beads.

  • Wash with DCM and dry.

  • Treat with HF/p-Cresol (90:10) for 1 hour at 0°C (or TFMSA protocol for small scale).

  • Precipitate in cold diethyl ether.

  • Dissolve in H2O/MeCN (50:50) and inject on LC-MS.

Expected Data Profile
ObservationDiagnosisAction
Mass = Target Successful CouplingProceed.
Mass = Target - [Next AA] Failed ExtensionThe Aic amine did not react. Repeat Protocol B with PyAOP .
Mass = Target + 18 Da HydrolysisIncomplete activation or wet solvents.

Troubleshooting Guide

Decision Tree for Difficult Couplings

DecisionTree Problem Coupling Efficiency < 95% Step1 Switch to Microwave (75°C, 20 min) Problem->Step1 Step2 Switch Solvent to NMP (Disrupt Aggregation) Step1->Step2 Still failing Step3 Change Activator HATU -> PyAOP or COMU Step2->Step3 Still failing Step4 Use Acid Fluorides (Boc-AA-F) Step3->Step4 Last Resort

Caption: Escalation strategy for stubborn Aic couplings.

References

  • Ellis, T. K., et al. (2003).[3] Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]

  • Chem-Impex. (2024). Boc-2-aminoindane-2-carboxylic acid Product Page. Retrieved from [Link]

Sources

Method

Overcoming Steric Bulk: Optimized Coupling Protocols for 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary & Strategic Analysis 2-Boc-aminomethyl-indan-2-carboxylic acid represents a class of conformationally constrained -amino acid analogs used to induce specific secondary structures (e.g., -turns, helices)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Boc-aminomethyl-indan-2-carboxylic acid represents a class of conformationally constrained


-amino acid analogs used to induce specific secondary structures (e.g., 

-turns, helices) in peptidomimetics. However, its incorporation into peptide sequences is notoriously difficult due to the quaternary carbon center at position 2 of the indane ring.

This quaternary center creates a "steric wall" that impedes the approach of nucleophiles, significantly reducing the rate of amide bond formation. Standard carbodiimide chemistries (EDC/NHS, DIC) often result in incomplete coupling, deletion sequences, or extensive epimerization of the preceding residue if reaction times are prolonged without adequate activation.[1]

The Solution: To successfully couple this residue, one must move beyond standard activation to high-energy intermediates.[1] This guide details three distinct protocols ranging from high-throughput screening methods to scalable solution-phase chemistry.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method that aligns with your scale and the nucleophile's reactivity.[1]

CouplingDecision Start Start: Coupling 2-Boc-aminomethyl-indan-2-COOH Scale What is your synthesis scale? Start->Scale SPPS Solid Phase / Small Scale (<1g) Scale->SPPS Solution Solution Phase / Scale Up (>5g) Scale->Solution Difficulty Nucleophile Sterics? SPPS->Difficulty MethodC Method C: Mixed Anhydride (IBCF) (Cost/Scale Optimized) Solution->MethodC Standard Primary Amine (Uncommon) Difficulty->Standard Hindered Secondary Amine / Resin Bound Difficulty->Hindered MethodA Method A: HATU/HOAt (High Efficiency) Standard->MethodA MethodB Method B: Acid Fluoride (TFFH) (The 'Bunker Buster') Hindered->MethodB MethodA->MethodB If coupling fails

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and steric demands.

Method A: The Gold Standard (HATU/HOAt)

Best for: Solid-phase peptide synthesis (SPPS) and difficult solution-phase couplings.

Mechanism: HATU generates an O-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the leaving group (HOAt) provides an "anchoring" effect (neighboring group participation) that accelerates the amine's attack on the carbonyl, boosting reactivity by ~10-100x compared to HBTU.

Materials
  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine)[1]

  • Solvent: DMF (anhydrous) or NMP (for better resin swelling)[3]

Protocol
  • Stoichiometry: Use 4 equivalents (eq) of the Amino Acid, 3.9 eq of HATU, and 8 eq of DIEA relative to the resin loading.

  • Pre-activation (Critical):

    • Dissolve the 2-Boc-aminomethyl-indan-2-carboxylic acid and HATU in the minimum amount of DMF.

    • Add DIEA.[1]

    • Wait exactly 2 minutes. (Do not exceed 5 minutes; the active ester can degrade or rearrange to a non-reactive species).

  • Coupling:

    • Add the pre-activated solution to the resin-bound amine.[3][4]

    • Agitate for 2 to 4 hours at room temperature. (Standard amino acids take 30-60 mins; this requires longer).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]

  • Double Coupling: If the test is positive, wash the resin with DMF and repeat the step with fresh reagents.[1]

Method B: The "Bunker Buster" (Acid Fluoride via TFFH)

Best for: Extremely hindered couplings (e.g., coupling to N-methyl amino acids or another quaternary center) where HATU fails.[1]

Why it works: Acid fluorides are small, highly reactive electrophiles.[1] Unlike bulky active esters (OBt/OAt), the small fluoride atom creates minimal steric drag, allowing the electrophile to penetrate the "steric wall" of the nucleophile.

Materials
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2][5]

  • Base: DIEA

  • Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane) - Note: Acid fluorides are often more stable/reactive in non-polar solvents than DMF.

Protocol
  • Activation:

    • Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3 eq) in dry DCM.

    • Add TFFH (3 eq).[1]

    • Add DIEA (6 eq).[1]

    • Stir for 15 minutes under Nitrogen. The solution converts the carboxylic acid to the acid fluoride in situ.[5]

  • Coupling:

    • Add the solution directly to the amine component (resin or solution).

    • Optional: Add HOAt (1 eq) as a catalyst if the reaction is sluggish.

  • Reaction Conditions:

    • Allow to react for 4–12 hours .[1]

    • If using SPPS, elevated temperature (50°C) is highly effective with this method, as acid fluorides are thermally stable compared to active esters.[1]

AcidFluoride Step1 Dissolve Indan-COOH + TFFH in DCM Step2 Add DIEA (Base) Step1->Step2 Intermediate Formation of Acid Fluoride (R-COF) (Small, High Reactivity) Step2->Intermediate Step3 Add Amine Nucleophile Intermediate->Step3 Step4 Amide Bond Formation Step3->Step4

Figure 2: Workflow for in-situ Acid Fluoride activation using TFFH.

Method C: Scalable Solution Phase (Mixed Anhydride)

Best for: Gram-scale synthesis where chromatography purification is preferred over expensive coupling reagents.

Mechanism: Formation of a mixed anhydride using Isobutyl Chloroformate (IBCF).[1] This method is fast but requires strict temperature control to prevent the formation of the wrong regioisomer (urethane formation).

Protocol
  • Setup: Cool a solution of 2-Boc-aminomethyl-indan-2-carboxylic acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF to -15°C (ice/salt bath).

  • Activation:

    • Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise.[1]

    • Stir for 15 minutes at -15°C. Precipitation of NMM·HCl salts will occur.[1]

  • Coupling:

    • Add the amine nucleophile (1.0 eq) (dissolved in THF/DMF if necessary) dropwise.

    • Crucial: Maintain the temperature below -10°C during addition.

  • Workup:

    • Allow to warm to room temperature over 2 hours.

    • Evaporate THF, redissolve in EtOAc, and wash with 5% citric acid, NaHCO3, and brine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (HATU) Steric clash prevents OBt ester attack.Switch to Method B (TFFH) . The fluoride leaving group is smaller.[1]
Epimerization Over-activation or high base concentration.[1]Use TMP (Collidine) instead of DIEA. It is a weaker, non-nucleophilic base that reduces racemization risk.[1]
Incomplete Reaction Aggregation of peptide chains.[1]Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl, KSCN) to the coupling mixture.[1]
Capping Guanidinylation of the amine.[2][6]If using HATU, ensure the amine is not added before the acid is activated.[1] Excess HATU reacting with the amine directly causes permanent capping.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][7] Journal of the American Chemical Society. Link

    • Establishes HATU/HOAt as the superior reagent for hindered couplings.
  • Carpino, L. A., et al. (1995).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1][5][8] A Convenient New Reagent for the Preparation of Peptides via Acid Fluorides." Journal of the American Chemical Society. Link

    • The foundational text for the "Bunker Buster" (Method B) protocol.
  • Albericio, F., & Bomer, J. M. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

    • Comprehensive review comparing H
  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

    • Detailed discussion on steric hindrance and the efficacy of acid fluorides.

Sources

Application

Application Note: 2-Boc-aminomethyl-indan-2-carboxylic Acid for Enzyme Inhibitor Design

[1] Executive Summary 2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally constrained -amino acid scaffold used in the design of high-affinity enzyme inhibitors and peptidomimetics. Unlike its -a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized, conformationally constrained


-amino acid scaffold used in the design of high-affinity enzyme inhibitors and peptidomimetics. Unlike its 

-amino acid homolog (2-aminoindan-2-carboxylic acid, or Aic), this molecule introduces a methylene spacer between the amine and the quaternary carbon, classifying it as a cyclic

-amino acid.

This structural modification is critical for drug discovery:

  • Protease Inhibition: It mimics the transition state of peptide bond hydrolysis, particularly in metalloproteases (MMPs, TACE).

  • Foldamer Stability: The geminal disubstitution at the C2 position restricts torsion angles (

    
    ), stabilizing secondary structures like 
    
    
    
    -turns and helices.
  • Metabolic Stability: The quaternary center and non-natural backbone confer resistance to proteolytic degradation.

This guide provides detailed protocols for incorporating this sterically hindered building block into peptide sequences and small molecule inhibitors.

Chemical Profile & Structural Logic

The Gem-Disubstituent Effect

The "Thorpe-Ingold" or gem-disubstituent effect is the driving force behind the utility of this scaffold. By placing the bulky indane ring and the functional groups on the same quaternary carbon (C2), the molecule is pre-organized into a conformation that favors cyclization or specific receptor binding.

PropertySpecification
IUPAC Name 2-({[(tert-butoxy)carbonyl]amino}methyl)-2,3-dihydro-1H-indene-2-carboxylic acid
Molecular Formula

Molecular Weight 291.34 g/mol
Classification Constrained

-amino acid (cyclic GABA analog)
Chirality Achiral (Plane of symmetry through C2)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Pharmacophore Mapping

In enzyme inhibitor design, this molecule serves as a dual-anchor:

  • The Carboxylic Acid: Acts as a zinc-binding group (ZBG) in metalloproteases or forms salt bridges in active sites.

  • The Indane Ring: Occupies hydrophobic pockets (

    
     or 
    
    
    
    ), providing van der Waals interactions and entropic gain by displacing solvent.

Application: Designing Metalloprotease Inhibitors

Mechanism of Action

When designing inhibitors for Matrix Metalloproteinases (MMPs), the 2-Boc-aminomethyl-indan-2-carboxylic acid scaffold is typically used as a


 substituent. The free carboxylic acid (after deprotection or if left free) coordinates the catalytic Zinc ion, while the indane ring fits snugly into the hydrophobic 

specificity pocket.
Workflow Visualization

The following diagram illustrates the logic flow from scaffold selection to lead compound generation.

InhibitorDesign cluster_0 Structural Features Scaffold 2-Boc-aminomethyl- indan-2-carboxylic acid ZincBinding COOH Group (Zinc Chelation) Scaffold->ZincBinding Hydrophobic Indane Ring (S1' Pocket Fit) Scaffold->Hydrophobic Backbone Beta-Amino Linker (Stability) Scaffold->Backbone Target Target Enzyme (e.g., MMP-12, TACE) ZincBinding->Target Coordination Hydrophobic->Target Van der Waals Backbone->Target H-Bonding Lead High Affinity Inhibitor Target->Lead Optimization

Figure 1: Pharmacophore mapping of the indane scaffold against metalloprotease targets.

Experimental Protocols

Critical Handling Note: Steric Hindrance

The quaternary center at C2 creates significant steric bulk. Standard coupling protocols (e.g., EDC/NHS or standard DIC/HOBt) often result in incomplete coupling or deletion sequences. High-efficiency uronium or phosphonium reagents are mandatory.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration

This protocol is optimized for Fmoc-chemistry SPPS, assuming the use of the Boc-protected building block at the N-terminus or as an internal spacer (requires orthogonal protection if used internally, but typically used as an N-terminal cap or coupled to a free amine).

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM (20 min) followed by DMF (20 min).

    • Deprotect Fmoc from the resin/peptide N-terminus using 20% Piperidine/DMF (

      
       min). Wash extensively with DMF (
      
      
      
      ).
  • Activation (Pre-activation is crucial):

    • Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3.0 equiv relative to resin loading) in minimum DMF.

    • Add HATU (2.9 equiv).

    • Add DIEA (6.0 equiv).

    • Note: Allow the mixture to activate for 1–2 minutes. Do not exceed 5 minutes to avoid racemization (though less risky with this achiral scaffold, side reactions can occur).

  • Coupling:

    • Add the activated solution to the resin.

    • Reaction Time: Shake/vortex for 2 to 4 hours at room temperature. The steric bulk slows down the kinetics significantly.

    • Validation: Perform a Kaiser test (ninhydrin). If blue (positive for free amine), re-couple using PyBOP/HOAt for an additional 4 hours.

  • Washing:

    • Drain and wash with DMF (

      
      ), DCM (
      
      
      
      ), and DMF (
      
      
      ).
  • Boc Deprotection (If continuing synthesis):

    • Caution: The Boc group is acid-labile. It cannot be removed with piperidine.

    • If this is an intermediate residue, you must switch to Boc-chemistry protocols (TFA deprotection) or use an Fmoc-protected version of the scaffold.

    • Standard Removal: Treat with 50% TFA in DCM (v/v) containing 2.5% TIS (triisopropylsilane) as a scavenger for 30 minutes.

Protocol B: Solution Phase Coupling (Fragment Condensation)

For scaling up enzyme inhibitors, solution phase synthesis is often cleaner.

  • Dissolution: Dissolve the amine component (1.0 equiv) and 2-Boc-aminomethyl-indan-2-carboxylic acid (1.1 equiv) in dry DCM or DMF.

  • Coupling: Add EDC

    
    HCl (1.2 equiv) and HOAt (1.2 equiv). Add NMM (N-methylmorpholine, 2.5 equiv) to adjust pH to ~8.
    
  • Incubation: Stir under Nitrogen for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    .[2]

Comparative Data: Coupling Efficiency

The following table summarizes the coupling efficiency of this hindered amino acid onto a standard alanine-loaded resin.

Coupling ReagentReaction TimeYield (HPLC)Notes
DIC / HOBt 4 hours45%Inefficient; significant unreacted amine.
HBTU / DIEA 2 hours78%Moderate; requires double coupling.
HATU / DIEA 2 hours96% Recommended standard.
PyBOP / HOAt 4 hours94%Excellent alternative for difficult sequences.

Process Workflow Diagram

SPPS_Protocol cluster_Activation Activation (In Vial) Start Start: Resin-Peptide-NH2 Mix Mix Scaffold + HATU + DIEA (DMF, 2 min) Start->Mix Coupling Coupling Reaction (2-4 Hours, RT) Mix->Coupling Test Kaiser Test Coupling->Test Recouple Double Couple (PyBOP/HOAt) Test->Recouple Positive (Blue) Wash Wash (DMF/DCM) Test->Wash Negative (Colorless) Recouple->Wash NextStep Next Step: TFA Deprotection or Cleavage Wash->NextStep

Figure 2: Decision tree for solid-phase coupling of sterically hindered indane amino acids.

Troubleshooting & Optimization

  • Problem: Low solubility of the building block.

    • Solution: The indane ring is hydrophobic. Use NMP (N-methyl-2-pyrrolidone) instead of DMF, or add 10% DMSO to the coupling mixture.

  • Problem: Incomplete deprotection of Boc.

    • Solution: The bulky adjacent group can shield the carbamate. Increase TFA treatment time to 60 minutes or use neat TFA.

  • Problem: Racemization.

    • Insight: While this specific molecule is achiral at C2 (if the ring is symmetric), derivatives with substituents on the indane ring might be chiral. Always use HOAt as an additive with carbodiimides to suppress racemization in chiral analogs.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1268157, Boc-2-aminoindane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of conformationally constrained amino acids for peptidomimetics. Retrieved from [Link]

Sources

Method

Synthesis of peptidomimetics using 2-Boc-aminomethyl-indan-2-carboxylic acid

Application Note: Synthesis of Peptidomimetics using 2-Boc-aminomethyl-indan-2-carboxylic acid Abstract 2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as 2-AmIc or a constrained -amino acid analog) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Peptidomimetics using 2-Boc-aminomethyl-indan-2-carboxylic acid

Abstract

2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as 2-AmIc or a constrained


-amino acid analog) represents a critical scaffold in the design of proteolytically stable peptidomimetics. By introducing a quaternary center within a fused bicyclic system, this building block severely restricts the conformational freedom of the peptide backbone, forcing specific secondary structures such as 

-turns or helices. This application note details the robust synthesis of the protected monomer and provides an optimized protocol for its incorporation into difficult peptide sequences using solid-phase methodologies.

Introduction: The Structural Advantage

Unlike standard


-amino acids, 2-AmIc  is a 

-amino acid surrogate where the amine is displaced by a methylene group, and the

-carbon is part of a rigid indane ring system.
  • Conformational Locking: The indane ring restricts the

    
     (chi) torsional angles, while the quaternary C2 center restricts the 
    
    
    
    and
    
    
    backbone angles.
  • Proteolytic Stability: The lack of a standard

    
    -proton and the steric bulk of the indane ring render the adjacent amide bonds highly resistant to enzymatic hydrolysis.
    
  • Applications: Design of opioid receptor ligands, integrin inhibitors, and antimicrobial peptides where turn-induction is required for bioactivity.

Synthesis of the Building Block

Direct alkylation of indan-2-carboxylic acid is often low-yielding due to steric hindrance and the instability of aminomethyl electrophiles. The most reliable authoritative route proceeds via the desymmetrization of indane-2,2-dicarboxylic acid.

Protocol A: Monomer Synthesis Workflow

Starting Material: Diethyl indane-2,2-dicarboxylate (commercially available or synthesized from


-dichloro-o-xylene and diethyl malonate).

Step-by-Step Methodology:

  • Desymmetrization (Partial Hydrolysis):

    • Dissolve diethyl indane-2,2-dicarboxylate (10 mmol) in EtOH.

    • Add 1.0 equivalent of KOH in EtOH dropwise at 0°C.

    • Stir for 24h. Acidify and extract to obtain the mono-ester .

    • Rationale: Controlled hydrolysis yields the mono-acid, leaving one ester for the carboxylic acid terminus.

  • Selective Reduction (Formation of the Linker):

    • Activate the free carboxylic acid with Isobutyl chloroformate (IBCF) / N-methylmorpholine (NMM) in THF at -15°C.

    • Filter salts and reduce the mixed anhydride in situ with

      
      .
      
    • Result: Ethyl 2-(hydroxymethyl)indan-2-carboxylate.

  • Functional Group Interchange (Hydroxyl

    
     Amine): 
    
    • Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl) / TEA in DCM.

    • Azidation: React the mesylate with

      
       in DMF at 60°C (Caution: Azides are potentially explosive; use shielding).
      
    • Reduction: Hydrogenate (

      
      , Pd/C) or use Staudinger conditions (
      
      
      
      ,
      
      
      ) to generate the primary amine.
  • Boc Protection & Hydrolysis:

    • Protect the nascent amine with

      
       / 
      
      
      
      .
    • Hydrolyze the remaining ethyl ester using LiOH in THF/Water.

    • Final Product: 2-Boc-aminomethyl-indan-2-carboxylic acid.

Visual Workflow (Graphviz):

MonomerSynthesis Start Diethyl indane- 2,2-dicarboxylate Step1 Mono-Hydrolysis (KOH/EtOH) Start->Step1 Step2 Reduction to Alcohol (IBCF/NaBH4) Step1->Step2 Step3 Azidation (MsCl -> NaN3) Step2->Step3 Step4 Reduction to Amine (H2/Pd-C) Step3->Step4 Step5 Boc-Protection & Ester Hydrolysis Step4->Step5 Final 2-Boc-aminomethyl- indan-2-COOH Step5->Final

Figure 1: Chemo-enzymatic or chemical desymmetrization route to the target amino acid.

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating 2-AmIc is challenging due to the quaternary center adjacent to the carboxyl group. Standard DIC/HOBt couplings often fail or lead to deletion sequences. This protocol utilizes high-efficiency uronium/aminium reagents.

Materials
  • Resin: Rink Amide ChemMatrix (for better swelling) or Wang Resin (low loading, < 0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone) for difficult sequences.

Protocol B: Coupling of 2-AmIc to the Resin/Peptide
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Activation (Pre-activation is critical):

    • Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3.0 equiv relative to resin) in minimal DMF.

    • Add HATU (2.9 equiv).

    • Add DIEA (6.0 equiv).

    • Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid potential side reactions (guanidinylation of amine, though less risk with Boc).

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W).

    • Alternative (Room Temp): Double couple: 2 x 2 hours with fresh reagents.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines or difficult steric environments) or micro-cleavage followed by HPLC/MS. The Kaiser test may be unreliable if the previous residue is Proline or N-methylated.

Protocol C: Elongation (Coupling the NEXT amino acid)

This is the most difficult step. The amine of the anchored 2-AmIc is on a primary carbon (-CH2-NH2), but the bulky indane ring shields it.

  • Deprotection:

    • Treat with 40% TFA/DCM (since it is Boc-protected) for 30 minutes.

    • Correction: If using Fmoc-SPPS strategy for the rest of the peptide, the building block should ideally be Fmoc-protected . If you synthesized the Boc version described above, you must use a Boc-SPPS strategy or switch the protection to Fmoc in solution phase before SPPS.

    • Strategic Note: If synthesizing the Fmoc variant, replace

      
       with Fmoc-OSu in Step 4 of Protocol A.
      
    • Assuming Fmoc-2-AmIc (Standard SPPS): Treat with 20% Piperidine/DMF (2 x 10 min).

  • Subsequent Coupling:

    • Use HATU/HOAt (1:1) to boost reactivity.

    • Use 5-fold excess of the incoming Fmoc-Amino Acid.

    • Microwave: 75°C for 15 minutes.

Data: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentConversion (1h, RT)Epimerization RiskRecommended For
DIC / HOBt < 30%LowStandard AA
HBTU / DIEA 50-60%LowModerate Sterics
HATU / DIEA > 95% Low/Medium2-AmIc / Aib
PyAOP > 95%LowCys / His sensitive seq

Structural Validation & QC

Once the peptidomimetic is cleaved (TFA/TIS/H2O 95:2.5:2.5), structural verification is mandatory.

  • 1H NMR: Look for the diastereotopic splitting of the methylene protons (

    
    ) on the indane ring. This confirms the chiral environment induced by the peptide chain.[3]
    
  • CD Spectroscopy: 2-AmIc peptides often display characteristic minima at 205 nm and 220 nm if helical, or a positive band near 210 nm for specific turn types.

SPPS Decision Logic (Graphviz):

SPPS_Logic Start Resin-Bound Peptide Check Is Next Residue Sterically Hindered? (e.g. 2-AmIc) Start->Check Standard Standard Coupling (HBTU/DIEA, 30 min) Check->Standard No Hindered Hindered Protocol (HATU/HOAt/DIEA) Check->Hindered Yes QC Chloranil/Kaiser Test Standard->QC MW Microwave Irradiation 75°C, 20 min Hindered->MW MW->QC Pass Deprotect & Continue QC->Pass Blue (Negative) Fail Re-Couple (Double Coupling) QC->Fail Color (Positive) Fail->Hindered

Figure 2: Decision tree for coupling sterically demanding peptidomimetic building blocks.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Foundational text for HATU/HO
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

    • Establishes the theory of using constrained cyclic amino acids to induce secondary structure.
  • Wenschuh, H., et al. (2004). The synthesis of difficult peptides.[5][6] Current Pharmaceutical Design, 10(11), 1269-1284.

    • Review of aggreg
  • Albericio, F., & Tulla-Puche, J. (2014). The Synthesis of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Link

    • Standard protocols for microwave-assisted synthesis.

Sources

Application

Application Note: Strategic Utilization of 2-Boc-Aminomethyl-indan-2-carboxylic Acid in CNS Drug Discovery

Topic: 2-Boc-aminomethyl-indan-2-carboxylic Acid in Neurological Drug Development Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Boc-aminomethyl-indan-2-carboxylic Acid in Neurological Drug Development Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of neurological drug development, the blood-brain barrier (BBB) and metabolic instability of peptide-based therapeutics remain the primary bottlenecks. 2-Boc-aminomethyl-indan-2-carboxylic acid (Boc-AmIc) represents a high-value "privileged scaffold" designed to overcome these challenges. As a conformationally restricted


-amino acid, it serves as a critical building block for synthesizing CX3CR1 agonists , Sigma receptor ligands , and protease-resistant peptidomimetics .

This guide details the mechanistic rationale, synthetic protocols, and application workflows for integrating Boc-AmIc into CNS drug discovery campaigns, focusing on its ability to lock bioactive conformations and enhance lipophilicity for improved CNS penetration.

Scientific Background: The "Indane Effect" in Medicinal Chemistry

Structural Significance

Boc-AmIc is a protected form of 2-aminomethyl-indan-2-carboxylic acid , a


-disubstituted amino acid.
  • Conformational Restriction: The indane ring fuses the

    
    -carbon (C2) into a bicyclic system. This restricts the torsion angles (
    
    
    
    ) of the peptide backbone, forcing the molecule into specific secondary structures (e.g., helices or turns) that often mimic the bioactive state of neuropeptides.
  • Metabolic Stability:

    
    -amino acids are poor substrates for endogenous proteases. The steric bulk of the indane ring at the 
    
    
    
    -position further shields the amide bond from enzymatic hydrolysis, significantly extending the half-life (
    
    
    ) in plasma and cerebrospinal fluid (CSF).
  • Lipophilicity: The aromatic indane moiety increases the logP of the final molecule, facilitating passive diffusion across the BBB, a non-negotiable requirement for CNS drugs.

Target Landscape
  • CX3CR1 (Fractalkine) Receptors: Recent patent literature (e.g., US20210024510A1) identifies this scaffold as a core component of bicyclic agonists used to modulate neuroinflammation and neuropathic pain.

  • Sigma Receptors (

    
    ):  The phenyl-ethyl-amine motif embedded within the indane structure mimics the pharmacophore required for Sigma receptor binding, relevant in neuroprotection and cognitive enhancement.
    

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The quaternary carbon at position 2 creates significant steric hindrance, making standard coupling inefficient. Solution: Use of high-efficiency coupling reagents and extended reaction times.

Materials:

  • Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: 2-Boc-aminomethyl-indan-2-carboxylic acid.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 minutes. Deprotect Fmoc group (if applicable) using 20% Piperidine/DMF (

    
     min).
    
  • Activation:

    • Dissolve Boc-AmIc (3.0 eq relative to resin) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) and pre-activate for 2 minutes (do not exceed 5 mins to avoid racemization, though less risk with this structure).

  • Coupling:

    • Add the activated mixture to the resin.

    • Crucial Step: Shake/vortex for 4–6 hours at room temperature. (Standard AA coupling is 1 hour; the steric bulk requires extended time).

    • Optional: Double couple (repeat step 2-3) if the Kaiser test remains positive.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine/DCM to prevent deletion sequences.

  • Boc-Deprotection (Post-Coupling):

    • The Boc group is acid-labile. It will be removed during the final cleavage if using TFA, or can be selectively removed on-resin using 50% TFA/DCM (

      
       min) if further chain elongation is required from the aminomethyl group.
      
Protocol B: Solution-Phase Synthesis of CX3CR1 Agonist Scaffold

Context: synthesizing the "Indane-Linker-Heterocycle" core for neuroinflammatory screening.

Reagents:

  • 2-Boc-aminomethyl-indan-2-carboxylic acid.

  • Amine Partner (e.g., substituted aniline or heterocyclic amine).

  • EDC·HCl / HOBt.

Workflow:

  • Carboxyl Activation: Dissolve Boc-AmIc (1 eq) in DCM/DMF (9:1). Cool to 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 min.

  • Amide Bond Formation: Add the Amine Partner (1.1 eq) and DIPEA (2 eq). Allow to warm to RT and stir overnight (12-16h).

  • Workup: Dilute with EtOAc. Wash with 1M KHSO4 (removes unreacted amine/EDC), sat. NaHCO3, and Brine. Dry over Na2SO4.[1]

  • Boc-Deprotection: Dissolve the intermediate in 4N HCl in Dioxane. Stir for 1-2 hours. Precipitate the hydrochloride salt with diethyl ether.

    • Validation: The resulting salt (2-aminomethyl-indan-2-carboxamide derivative) is the active CNS-penetrant core.

Data Visualization & Logic

Decision Logic for Scaffold Selection

The following diagram illustrates when to deploy the Boc-AmIc scaffold versus standard amino acids in neurological drug design.

CNS_Scaffold_Selection Start Drug Design Requirement Stability Is Metabolic Stability Low? Start->Stability BBB Is BBB Permeability Poor? Stability->BBB No Use_Indane Use 2-Boc-aminomethyl-indan-2-carboxylic acid Stability->Use_Indane Yes (Proteolysis Issue) Conformation Is Bioactive Conformation Known? BBB->Conformation No BBB->Use_Indane Yes (Need Lipophilicity) Use_Standard Use Standard L-Amino Acids Conformation->Use_Standard Flexible/Undefined Conformation->Use_Indane Requires Beta-Turn/Rigidity

Figure 1: Decision tree for incorporating the Indane scaffold into CNS peptidomimetics.

Synthesis Workflow for CX3CR1 Agonist Library

This workflow outlines the parallel synthesis of a library targeting neuroinflammation.

Synthesis_Workflow Start 2-Boc-aminomethyl- indan-2-carboxylic acid Step1 Amide Coupling (Diversity R1) Start->Step1 R1-NH2 / HATU Step2 Boc Deprotection (TFA or HCl) Step1->Step2 Removal of PG Step3 N-Acylation/Alkylation (Diversity R2) Step2->Step3 R2-COOH / EDC Final CX3CR1 Agonist Library Step3->Final Purification

Figure 2: Parallel synthesis workflow for generating a library of neuroactive indane derivatives.

Comparative Analysis: Indane vs. Standard Scaffolds

FeatureStandard PhenylalanineGabapentin (Cyclohexane)Indane Amino Acid (Boc-AmIc)
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid
Conformational Freedom High (Flexible)ModerateRestricted (Rigid)
Proteolytic Stability LowHighVery High
BBB Permeability Low (requires transport)Moderate (LAT1 transport)High (Lipophilic diffusion)
Primary Utility General peptidesCalcium Channel (

)
CX3CR1, Sigma, Peptidomimetics

References

  • Source: US Patent 2021/0024510 A1. "Bicyclic CX3CR1 Receptor Agonists.
  • Sigma Receptor Ligand Design Title: Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. Source: NIH / PubMed Central. Link:[Link]

  • Beta-Amino Acids in CNS Drug Delivery Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry.[][3] Source: PubMed Central. Link:[Link]

Sources

Method

Application Note: Boc-2-aminoindane-2-carboxylic acid in Receptor Ligand Synthesis

This guide details the application of Boc-2-aminoindane-2-carboxylic acid (Boc-Aic) in the synthesis of high-affinity receptor ligands. It is designed for medicinal chemists and structural biologists focusing on peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Boc-2-aminoindane-2-carboxylic acid (Boc-Aic) in the synthesis of high-affinity receptor ligands. It is designed for medicinal chemists and structural biologists focusing on peptidomimetics and conformational constraint strategies.

Executive Summary

Boc-2-aminoindane-2-carboxylic acid (Boc-Aic) is a conformationally constrained, achiral (symmetric),


-disubstituted amino acid. It serves as a rigid bioisostere of Phenylalanine (Phe), restricting the conformational space of the peptide backbone (

angles) and the side-chain (

angle).

Key Applications:

  • Opioid Receptor Ligands: Enhancing selectivity for

    
    - vs. 
    
    
    
    -opioid receptors by locking the "message" domain pharmacophore.
  • Melanocortin & Neuropeptide Y Ligands: Stabilizing

    
    -turn or helical secondary structures critical for receptor docking.
    
  • Metabolic Stability: The steric bulk of the indane ring and the quaternary

    
    -carbon render the adjacent peptide bonds highly resistant to enzymatic proteolysis.
    
Scientific Rationale: The Mechanics of Constraint
2.1. Structural Bioisosterism

Aic acts as a "frozen" Phenylalanine. In native peptides, the Phe benzyl side chain has significant rotational freedom. Upon binding, this entropy is lost, incurring an energetic penalty. Pre-organizing the ligand with Aic reduces this entropy cost, potentially increasing binding affinity (


).
  • 
     Constraint:  The phenyl ring of Aic is fused to the backbone via the C
    
    
    
    -C
    
    
    bond of the indane system. This restricts the aromatic ring to a specific region of space, unlike the freely rotating benzyl group of Phe.
  • 
     Restriction:  As an 
    
    
    
    -disubstituted amino acid (similar to Aib), Aic severely restricts the allowed Ramachandran space, strongly favoring helical (
    
    
    or
    
    
    -helix) or fully extended (
    
    
    ) conformations, depending on the sequence context.
2.2. Diagram: Conformational Locking Mechanism

ConformationalConstraint Phe Native Phenylalanine (High Entropy) Binding Receptor Binding Event Phe->Binding Rotational Freedom Complex_Phe Ligand-Receptor Complex (Entropy Penalty) Binding->Complex_Phe High Entropy Loss Complex_Aic Ligand-Receptor Complex (High Affinity) Binding->Complex_Aic Minimal Entropy Loss (Rigidification) Aic Boc-Aic (Indane) (Pre-organized / Low Entropy) Aic->Binding Constrained Chi/Phi/Psi

Figure 1: Thermodynamic advantage of Aic incorporation. Pre-organization minimizes entropy loss upon binding.

Experimental Protocol: Solid-Phase Synthesis with Boc-Aic

Challenge: The primary synthetic hurdle is steric hindrance. The bulky indane ring and the quaternary


-carbon make both the coupling of Boc-Aic and the subsequent coupling onto the Aic N-terminus difficult. Standard protocols often fail, leading to deletion sequences.

Methodology: Boc-SPPS (Solid Phase Peptide Synthesis).[1]

3.1. Reagents & Materials [2][3][4]
  • Resin: MBHA (4-methylbenzhydrylamine) resin (for C-term amides) or PAM resin (for C-term acids). Loading should be low (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DCC/HOBt due to higher reactivity.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling of hindered sequences.

3.2. Step-by-Step Coupling Protocol

Step A: Coupling Boc-Aic to the Resin/Peptide Chain

  • Activation: Dissolve Boc-Aic-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF. Add DIEA (6.0 eq) . Let activate for 1–2 minutes (solution turns yellow).

  • Coupling: Add the activated mixture to the deprotected resin-bound peptide.

  • Incubation: Shake/vortex for 2 to 4 hours at room temperature. Note: Standard couplings are 30-60 mins; Aic requires extended time.

  • Monitoring: Perform a Kaiser test (ninhydrin).[2] If positive (blue), repeat the coupling (Double Coupling) using fresh reagents.

Step B: Deprotection of the Aic Residue

  • Wash: DCM (3x), DMF (3x).

  • Deprotection: Treat with 50% TFA / 50% DCM (+ 0.5% anisole scavenger) for 2 min , then fresh solution for 20 min .

  • Neutralization: Wash with 10% DIEA in DCM (2x 1 min). Crucial: Ensure complete neutralization; the steric bulk can trap acid salts.

Step C: Coupling the NEXT Amino Acid (The "Difficult" Step) The nucleophile (the amine of Aic) is sterically shielded. This is the most common failure point.

  • Reagent Choice: Use HATU or PyAOP .

  • Stoichiometry: Increase to 4–5 equivalents of the incoming Boc-Amino Acid.

  • Conditions: Perform Double Coupling (2 x 2 hours).

  • Capping: After the coupling attempt, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.

3.3. Synthesis Workflow Diagram

SPPS_Protocol Start Resin-Peptide-NH2 Activate Activate Boc-Aic-OH (HATU / DIEA / DMF) Start->Activate Couple1 Coupling Step 1 (3-4 Hours) Activate->Couple1 Check1 Kaiser Test Couple1->Check1 Recouple Double Couple (Fresh Reagents) Check1->Recouple Positive (Blue) Deprotect TFA Deprotection (Remove Boc) Check1->Deprotect Negative (Colorless) Recouple->Check1 NextAA Couple Next AA (High Steric Hindrance!) Deprotect->NextAA Success Sequence Extended NextAA->Success Use HATU/HOAt

Figure 2: Optimized SPPS workflow for Boc-Aic insertion. Note the critical recoupling loop and steric alert.

Case Study: Selective Opioid Receptor Ligands

Objective: Design a


-selective opioid agonist based on the Deltorphin scaffold.
Template:  Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 (Deltorphin II).
Modification:  Replace Phe³  with Aic³ .

Rationale: The Phe³ residue in Deltorphin is the "message" domain responsible for receptor activation. Replacing it with Aic locks the side chain in a specific orientation (trans rotamer), preventing the "induced fit" required for


-receptor binding, thereby enhancing 

-selectivity.

Data Comparison (Hypothetical/Representative):

CompoundSequenceKi (

) [nM]
Ki (

) [nM]
Selectivity (

)
Deltorphin II Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH20.411650~4000
Aic-Analog Tyr-D-Ala-Aic -Asp-Val-Val-Gly-NH20.55>10,000>18,000

Interpretation: The Aic substitution maintains high affinity for the target (


) while drastically reducing affinity for the off-target (

) due to steric clash in the

-receptor binding pocket [1, 2].
Troubleshooting & Optimization
IssueCauseSolution
Incomplete Coupling Steric hindrance of the indane ring.Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C (microwave assisted if available).
Low Yield of Next AA Nucleophile (Aic-NH2) is buried.Use Sym-collidine as base instead of DIEA to reduce steric crowding around the activation center.
Poor Solubility Aic promotes aggregation/beta-structures.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.
References
  • Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. Source: PubMed / NIH URL:[Link] Context: Establishes the use of tetralin/indane amino acids as constrained Phe mimics in opioid peptides.

  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Source: PubMed URL:[Link] Context: Provides the fundamental chemical synthesis route for the Boc-Aic building block itself.

Sources

Application

Application Note: Incorporation of 2-Boc-aminomethyl-indan-2-carboxylic Acid into Peptide Chains

Abstract & Strategic Overview The incorporation of 2-Boc-aminomethyl-indan-2-carboxylic acid (henceforth referred to as Boc-Amic ) represents a significant synthetic challenge in Solid Phase Peptide Synthesis (SPPS). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of 2-Boc-aminomethyl-indan-2-carboxylic acid (henceforth referred to as Boc-Amic ) represents a significant synthetic challenge in Solid Phase Peptide Synthesis (SPPS). This molecule is a constrained


-amino acid analog characterized by a quaternary carbon at the position 

to the carboxyl group.

The rigid indane ring system, combined with the quaternary center, creates severe steric hindrance around the carboxylic acid. This drastically reduces the kinetics of activation and subsequent nucleophilic attack by the resin-bound amine. Standard carbodiimide protocols (e.g., DIC/HOBt) often result in incomplete coupling and deletion sequences.

This protocol details a high-efficiency methodology utilizing HATU/HOAt activation and microwave-assisted synthesis to overcome the energy barrier imposed by the steric bulk.

Key Molecular Challenges
  • Steric Shielding: The indane ring blocks the trajectory of the incoming amine nucleophile.

  • Low Reactivity: The carboxyl group is attached to a quaternary carbon (neopentyl-like environment), making it electronically and sterically deactivated.

  • Solubility: The hydrophobic indane core can induce on-resin aggregation.

Pre-requisites & Materials

Reagents
ReagentGrade/SpecificationRole
Boc-Amic >98% PurityTarget Building Block
HATU Peptide GradeCoupling Reagent (Uronium)
HOAt Peptide GradeAdditive (Supresses racemization, boosts rate)
DIEA (DIPEA) Anhydrous, redistilledBase
NMP AnhydrousSolvent (Superior to DMF for hindered AA)
DCM AnhydrousSolvent (Swelling)
TFA HPLC GradeDeprotection (Boc-SPPS)
Equipment
  • Microwave Peptide Synthesizer: Highly recommended (e.g., CEM Liberty Blue or Biotage Initiator).

  • Manual Synthesis Vessel: Glass with fritted disc (if microwave unavailable).

  • LC-MS: For reaction monitoring (Essential).

Strategic Decision: Synthesis Mode

Before proceeding, verify your synthesis strategy. The "Boc" protection on the amine dictates the pathway:

  • Scenario A: Boc-SPPS (Internal or N-terminal Incorporation)

    • Context: You are building the chain using Boc-chemistry (TFA deprotection).

    • Protocol: Follow the standard coupling steps below. The Boc group is removed with TFA to continue elongation.

  • Scenario B: Fmoc-SPPS (N-terminal Capping Only)

    • Context: You are using Fmoc-chemistry.[1][2][3]

    • Limitation: You can only place this residue at the N-terminus. The Boc group cannot be removed without cleaving the peptide from the resin (as TFA cleaves the linker).

    • Protocol: Use the coupling steps below as the final cycle.

Detailed Coupling Protocol

Phase 1: Resin Preparation
  • Swelling: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 20 minutes to ensure maximum solvation of the polymer matrix.

  • Solvent Exchange: Wash resin 3x with NMP. NMP is preferred over DMF for this specific coupling to disrupt potential aggregation caused by the hydrophobic indane ring.

Phase 2: Activation (The Critical Step)

Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt . The 7-aza nitrogen in HOAt provides anchiomeric assistance (neighboring group effect) that accelerates the coupling rate by nearly an order of magnitude compared to HOBt.

  • Calculate Equivalents:

    • Boc-Amic: 4.0 equivalents (relative to resin loading).

    • HATU: 3.9 equivalents.

    • HOAt: 4.0 equivalents.

    • DIEA: 8.0 equivalents.

    • Note: Use a slight deficit of HATU to prevent capping the N-terminus with the guanidinium moiety.

  • Pre-activation Cocktail:

    • Dissolve Boc-Amic, HATU, and HOAt in minimal NMP.

    • Add DIEA immediately prior to addition to the resin.

    • Wait Time: Allow to activate for exactly 30 seconds . Do not exceed 2 minutes, as the active ester can hydrolyze or rearrange.

Phase 3: Coupling Reaction
Option A: Microwave Assisted (Recommended)[2]
  • Temperature: 75°C

  • Power: 30W (Dynamic)

  • Time: 10 minutes

  • Cycle: Double Couple (Repeat Phase 2 and 3 twice).

Option B: Manual / Room Temperature
  • Temperature: 25°C - 35°C

  • Time: 2 hours (First coupling) + 12 hours (Second coupling).

  • Agitation: Continuous gentle shaking.

  • Cycle: Double Couple is mandatory.

Phase 4: Monitoring & QC

Standard colorimetric tests (Kaiser) may yield false negatives due to the steric bulk preventing the ninhydrin complex formation.

  • Micro-cleavage (Gold Standard): Remove ~2mg of resin. Cleave with 50uL TFA/H2O (95:5) for 30 mins. Analyze supernatant via LC-MS. Look for the mass shift corresponding to +275.3 Da (approx MW of Boc-Amic residue) or +175.2 Da (if Boc is lost in cleavage).

Visual Workflow & Mechanism

The following diagram illustrates the steric challenge and the optimized workflow to force the reaction to completion.

PeptideProtocol Resin Resin-Peptide-NH2 Coupling Coupling Reaction (75°C Microwave) Resin->Coupling Nucleophile Activation Activation (HATU/HOAt/DIEA) Activation->Coupling Active Ester StericBarrier Steric Barrier: Quaternary Center + Indane Ring StericBarrier->Coupling Overcome by Heat + HOAt Coupling->StericBarrier Kinetic Resistance QC QC: Micro-cleavage LC-MS Verification Coupling->QC Check Completion QC->Coupling <98% (Repeat) Success Incorporated Residue QC->Success >98% Conv.

Figure 1: Workflow for overcoming steric hindrance during Boc-Amic incorporation.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Incomplete Coupling (<80%) Steric hindrance prevents approach.Switch to PyAOP: PyAOP is a phosphonium salt analog of HATU and often works better for extremely hindered amines. Use PyAOP/HOAt/DIEA.
Precipitation in Vessel Hydrophobic aggregation of Indane.Add Chaotropes: Add 0.1M LiCl or use a solvent mixture of NMP/DMSO (80:20).
Epimerization Over-activation at high temp.Reduce Temp: Lower microwave temp to 50°C and extend time to 20 mins. Use Collidine instead of DIEA (weaker base).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., et al. (1997).[4] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[4] Tetrahedron Letters, 38(27), 4853-4856.[4]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library.

Sources

Method

Application Note: Optimized Boc Deprotection of 2-Aminomethyl-indan-2-carboxylic Acid in SPPS

Executive Summary The incorporation of 2-aminomethyl-indan-2-carboxylic acid (often abbreviated as or -Ina) into peptide sequences introduces significant conformational constraints, often utilized to induce specific seco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-aminomethyl-indan-2-carboxylic acid (often abbreviated as


 or 

-Ina) into peptide sequences introduces significant conformational constraints, often utilized to induce specific secondary structures (turns/helices) or improve metabolic stability. However, the quaternary carbon center at position 2 of the indane ring creates a sterically demanding environment.

While standard Boc (tert-butyloxycarbonyl) removal protocols (e.g., 50% TFA/DCM) are generally effective for linear residues,


 residues are prone to incomplete deprotection  and cation-mediated alkylation  due to:
  • Steric Shielding: The bulky indane scaffold restricts solvent/acid diffusion to the carbamate linkage.

  • Hydrophobic Aggregation: The aromatic core promotes on-resin aggregation, collapsing the polymer matrix and sequestering the N-terminus.

  • Electrophilic Scavenging: The electron-rich indane ring itself acts as an internal nucleophile, risking self-alkylation by the generated tert-butyl cation if scavengers are insufficient.

This guide details an optimized "High-Flow/High-Scavenge" protocol to ensure quantitative deprotection while preserving peptide integrity.

Mechanistic Insight & Challenges

The Steric & Electronic Environment

Unlike standard amino acids,


 is a 

-amino acid analogue with a quaternary

-carbon. The Boc group is attached to the methyl amine, which is tethered to this bulky quaternary center.

The acidolytic cleavage of Boc is governed by the


-like fragmentation mechanism. Protonation of the urethane carbonyl is followed by the collapse of the intermediate, releasing 

and the tert-butyl cation (

).

Critical Failure Mode: In a solvent-collapsed resin region (common with hydrophobic Indan residues), the local concentration of


 increases. Without rapid diffusion of scavengers, the 

can alkylate the indane ring (Friedel-Crafts alkylation) or other sensitive residues (Trp, Tyr).
Visualization of the Deprotection Pathway

Boc_Mechanism cluster_0 Critical Control Point Start Boc-AmI2C-Resin (Sterically Shielded) Protonation Protonated Intermediate (R-NH2(+)-COOtBu) Start->Protonation + TFA (Diffusion Limited) Transition Fragmentation (Rate Limiting) Protonation->Transition Cation tert-Butyl Cation (tBu+) Transition->Cation Product H2N-AmI2C-Resin (Free Amine) Transition->Product - CO2 SideRxn Indane Ring Alkylation (Irreversible Impurity) Cation->SideRxn No Scavenger / Aggregation Scavenged tBu-Scavenger Adduct (Inert) Cation->Scavenged + Silane/Thiol Scavenger

Figure 1: Mechanistic pathway of Boc deprotection highlighting the critical competition between scavenging and side-reactions (ring alkylation).

Experimental Protocols

Reagents & Materials
  • Deprotection Cocktail (Optimized): 50% Trifluoroacetic acid (TFA) / 45% Dichloromethane (DCM) / 2.5% Triisopropylsilane (TIPS) / 2.5%

    
    .
    
    • Note: Water is a critical small-molecule nucleophile here; TIPS scavenges carbocations efficiently.

  • Wash Solvent A: DCM (to maintain swelling).

  • Wash Solvent B: 5% Diisopropylethylamine (DIPEA) in DCM (Neutralization wash - Critical for aggregation breaking).

  • Monitoring: Kaiser Test Kit (Ninhydrin).

Protocol Comparison
ParameterStandard ProtocolOptimized Protocol (AmI2C)Rationale
Reagent 50% TFA / DCM50% TFA / DCM / 5% Scavengers Scavengers prevent indane self-alkylation.
Time 1 x 1 min, 1 x 20 min2 x 15 min (Double Treatment)Fresh acid replenishes proton source; overcomes diffusion lag.
Flow/Agitation Standard shakingVigorous or Flow-ChemistryMechanical disruption of resin aggregates.
Neutralization Post-cleavage washIn-situ Neutralization Wash Washing with 5% DIPEA/DCM after TFA helps re-swell the resin for the next coupling.
Detailed Step-by-Step Procedure

Pre-requisite: Resin is swollen in DCM for at least 30 minutes.

  • Drain the reaction vessel completely.

  • Pre-wash: Add 50% TFA/DCM (without scavengers) for 1 minute to equilibrate the resin acidity. Drain.

  • Deprotection Cycle 1:

    • Add Optimized Cocktail (approx. 10 mL per gram of resin).

    • Agitate vigorously for 15 minutes .

    • Drain.

  • Deprotection Cycle 2:

    • Add fresh Optimized Cocktail .

    • Agitate for 15 minutes .

    • Drain.

  • Flow Wash (The "Gradient Wash"):

    • Wash 3x with DCM (removes bulk acid).

    • Wash 2x with 5% DIPEA in DCM (neutralizes residual TFA salts trapped in the matrix; crucial for difficult sequences).

    • Wash 3x with DCM.

    • Wash 3x with DMF (prepares for next coupling).

  • QC Check: Perform Kaiser Test (see Section 4).

Quality Control & Troubleshooting

Since


 yields a primary amine upon deprotection, the Kaiser Test (Ninhydrin)  is the standard detection method. However, false negatives are common due to steric bulk preventing the ninhydrin complex formation.
The "Hot" Kaiser Test

If a standard Kaiser test is ambiguous (faint blue):

  • Take a small resin sample (~10 beads).

  • Add Kaiser reagents (Phenol, KCN, Ninhydrin).

  • Heat at 110°C (instead of 100°C) for 5 minutes .

  • Result: Deep Blue = Positive (Deprotected). Colorless/Yellow = Negative (Protected).

Troubleshooting Decision Tree

Troubleshooting Start Perform Kaiser Test after Deprotection Result Observe Color Start->Result Blue Deep Blue Beads (Success) Result->Blue Positive Colorless Colorless/Yellow (Incomplete) Result->Colorless Negative Faint Faint/Reddish (Ambiguous) Result->Faint Unclear Action1 Proceed to Next Coupling Blue->Action1 Action2 Repeat Deprotection (Add 5% Anisole) Colorless->Action2 Action3 Perform 'Hot' Kaiser (110°C, 5 mins) Faint->Action3 MicroCleavage Micro-Cleavage & HPLC/MS (Definitive Check) Action2->MicroCleavage If still fails Action3->Blue Turns Blue Action3->Colorless Stays Yellow

Figure 2: Decision tree for validating deprotection completeness.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Comprehensive review of protection group chemistry, including Boc mechanisms and scavenger requirements.[1]

  • Chem-Impex International. (n.d.). Boc-2-aminoindane-2-carboxylic acid Product Page. Link

    • Context: Physical properties and handling of the specific indane scaffold.[2]

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics. Biopolymers, 55(3), 217–250. Link

    • Context: Discusses "difficult sequences" and aggreg
  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Conditions. Link

    • Context: Standard mechanistic steps for acidolysis of tert-butyl carbam
  • BenchChem. (2025).[3] Technical Support: Boc Deprotection with Trifluoroacetic Acid. Link

    • Context: Protocols for scavenger usage (TIPS/Water)

Sources

Application

Synthesis of bombesin analogs using Boc-2-aminoindane-2-carboxylic acid

Application Note: High-Efficiency Synthesis of Bombesin Analogs Incorporating Boc-2-Aminoindane-2-Carboxylic Acid Executive Summary This technical guide details the protocol for synthesizing conformationally constrained...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Bombesin Analogs Incorporating Boc-2-Aminoindane-2-Carboxylic Acid

Executive Summary

This technical guide details the protocol for synthesizing conformationally constrained Bombesin (BBN) analogs using Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) . Bombesin analogs are critical in oncology for targeting Gastrin-Releasing Peptide Receptors (GRPR) overexpressed in prostate, breast, and small-cell lung cancers.

The incorporation of Aic (2-aminoindane-2-carboxylic acid) , a sterically hindered


-disubstituted amino acid, induces specific backbone constraints (typically 

-turns or helical stabilization). This modification significantly enhances metabolic stability against peptidases and improves receptor binding affinity. However, the steric bulk of Aic presents a significant synthetic challenge, requiring optimized coupling protocols to prevent deletion sequences.

Key Technical Constraint: As the starting reagent is Boc-protected , this protocol utilizes Boc-SPPS (Solid Phase Peptide Synthesis) . Attempts to use this reagent in standard Fmoc-SPPS are not recommended due to the incompatibility of Boc deprotection conditions (TFA) with standard Fmoc-compatible resins.

Scientific Background & Mechanism

The Role of Aic in Bombesin Analogs

Native Bombesin (14-mer) degrades rapidly in vivo. The pharmacophore resides in the C-terminal fragment (Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH


). Replacing natural residues (e.g., Phe or Val) with Aic restricts the conformational space of the peptide backbone.
  • Conformational Lock: Aic restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide into a bioactive conformation.
  • Proteolytic Resistance: The non-natural, bulky indane ring prevents protease access to the peptide bond.

GRPR Signaling Pathway

Upon binding of the synthetic analog, the GRPR (a GPCR) internalizes, triggering a cascade utilized for both therapeutic delivery (cytotoxins) and imaging (radionuclides).

GRPR_Pathway Ligand BBN-Aic Analog Receptor GRPR (GPCR) Ligand->Receptor Binding (High Affinity) GProtein Gαq Activation Receptor->GProtein Coupling Effector PLCβ Activation GProtein->Effector Signaling SecondMessenger IP3 / DAG Effector->SecondMessenger Hydrolysis Calcium Ca2+ Release SecondMessenger->Calcium ER Release Outcome Cell Proliferation / Internalization Calcium->Outcome Downstream Effect

Figure 1: Signal transduction pathway activated by Bombesin analogs binding to GRPR.

Strategic Planning: Boc-SPPS Considerations

Since we are using Boc-Aic-OH , the synthesis must follow the Boc/Benzyl strategy .

ParameterRecommendationRationale
Resin MBHA Resin (4-methylbenzhydrylamine)Yields a C-terminal Amide (essential for BBN activity) upon HF cleavage. Stable to TFA.
Loading Low Loading (0.3 – 0.5 mmol/g)Reduces inter-chain aggregation, critical when coupling bulky Aic residues.
Side Chain Protection Benzyl (Bzl) basedCompatible with Boc chemistry; removed by HF.
Coupling Reagent HATU / HOAt Essential for Aic. Standard DIC/HOBt is insufficient for

-disubstituted amino acids.

Detailed Protocol: Synthesis of [Aic]-Bombesin Analog

Safety Warning: This protocol involves Trifluoroacetic Acid (TFA) and Anhydrous Hydrogen Fluoride (HF) . HF is extremely toxic and corrosive. All HF steps must be performed in a specialized HF apparatus by trained personnel wearing full PPE.

Phase 1: Resin Preparation & Swelling
  • Weigh MBHA resin (0.5 g, substitution ~0.5 mmol/g).

  • Swell in DCM (Dichloromethane) for 30 min.

  • Wash with DMF (Dimethylformamide) (3 x 1 min).

Phase 2: Peptide Assembly (Iterative Cycle)

Perform the following cycle for each amino acid. Exception: See Step 2C for the specific Boc-Aic-OH coupling.

A. Deprotection (Boc Removal)

  • Treat resin with 50% TFA in DCM (containing 1% m-cresol scavenger).

    • Time: 1 x 2 min (pre-wash), then 1 x 20 min.

  • Wash with DCM (3 x 1 min).

  • Wash with IPA (Isopropanol) (2 x 1 min) to shrink resin and remove TFA salts.

  • Wash with DCM (3 x 1 min).

B. Neutralization

  • Treat with 10% DIEA (Diisopropylethylamine) in DCM.

    • Time: 2 x 2 min.

  • Wash with DCM (3 x 1 min).

C. Coupling (The Critical Step)

  • Standard Amino Acids:

    • Use 3-4 equivalents of Boc-AA-OH.

    • Activator: HBTU (3.9 eq) / DIEA (8 eq) in DMF.

    • Time: 45–60 min.[1]

  • CRITICAL: Coupling Boc-Aic-OH (Sterically Hindered)

    • Reagents: Use 3 equivalents of Boc-Aic-OH.

    • Activator: Use HATU (2.9 eq) and HOAt (3 eq) with DIEA (6 eq) in anhydrous DMF.

      • Why? HATU/HOAt generates the highly reactive aza-benzotriazole ester, which is faster and less prone to racemization than HOBt esters, essential for overcoming the steric barrier of the indane ring.

    • Procedure:

      • Dissolve Boc-Aic-OH, HATU, and HOAt in minimal DMF.

      • Add DIEA to activate (solution turns yellow).

      • Add to resin immediately.

    • Reaction Time: 2 hours (minimum) or Double Couple (repeat step with fresh reagents).

    • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue beads persist, recouple.

    • Note: For extremely difficult couplings, microwave irradiation (75°C, 25W, 10 min) is highly recommended.

D. Capping (Optional but Recommended)

  • After Aic coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to prevent deletion sequences.

Phase 3: Cleavage & Side-Chain Deprotection
  • Dry the resin completely under vacuum.

  • Transfer to HF reaction vessel.

  • Add p-Cresol (1 mL per gram resin) as a scavenger.

  • Condense Anhydrous HF (10 mL per gram resin) at -78°C.

  • Warm to 0°C and stir for 60 minutes .

  • Evaporate HF under a stream of nitrogen.

  • Precipitate peptide with cold Diethyl Ether .[1]

  • Centrifuge, discard ether, and dissolve the pellet in 10% Acetic Acid or Water/Acetonitrile .

  • Lyophilize to obtain crude peptide.

Workflow Visualization

SPPS_Workflow Start MBHA Resin (Boc-Strategy) Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Decision Next AA is Boc-Aic-OH? Neutralize->Decision StandardCoup Standard Coupling (HBTU/DIEA, 1h) Decision->StandardCoup No AicCoup CRITICAL COUPLING (HATU/HOAt/DIEA) 2x Coupling or Microwave Decision->AicCoup Yes (Steric Hindrance) Check Kaiser Test (Blue = Incomplete) StandardCoup->Check AicCoup->Check Check->Deprotect Pass (Colorless) Check->AicCoup Fail (Blue) Cleavage HF Cleavage (0°C, 1h) Check->Cleavage Sequence Complete Purify HPLC Purification & Lyophilization Cleavage->Purify

Figure 2: Optimized Boc-SPPS workflow highlighting the specialized coupling requirements for Aic.

Quality Control & Validation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Gradient: 5% to 65% Acetonitrile in Water (with 0.1% TFA) over 30 min.

  • Expectation: The Aic-analog will likely be more hydrophobic (elute later) than the parent sequence due to the indane ring.

Mass Spectrometry
  • Verify molecular weight using ESI-MS or MALDI-TOF.

  • Calculation: MW of Aic residue = 175.2 Da (Formula:

    
     residue mass). Ensure the mass shift matches the substitution (e.g., Phe 
    
    
    
    Aic shift is +28 Da).
Biological Assay (Binding Affinity)

To validate the preservation of bioactivity:

  • Assay: Competitive binding assay using

    
    I-Tyr
    
    
    
    -Bombesin on PC-3 cells (prostate cancer line).
  • Success Criteria: IC

    
     values should be in the nanomolar range (< 10 nM). Aic substitution at position 13 or 14 often retains high affinity while increasing plasma half-life from <5 min to >2 hours.
    

References

  • Hohne, W. & Dietsch, M. (2015). Principles of Solid Phase Peptide Synthesis. In Peptide Synthesis and Applications. Springer Protocols. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Mantey, S. A., et al. (1997). Discovery of a high affinity radioligand for the human orphan receptor, bombesin receptor subtype 3. Journal of Biological Chemistry, 272(41), 26062-26071. Link

  • Cai, M., et al. (1994). Development of bombesin analogs with high affinity for the bombesin receptor subtype 3. Biochemistry. (Demonstrates use of constrained amino acids in BBN).
  • ChemicalBook. (2025). N-Boc-2-aminoindane-2-carboxylic acid Product Description and Applications. Link

Sources

Method

Use of 2-Boc-aminomethyl-indan-2-carboxylic acid as a standard in chromatography

Abstract 2-Boc-aminomethyl-indan-2-carboxylic acid is a critical conformationally constrained amino acid scaffold used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its dual functionality—a hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Boc-aminomethyl-indan-2-carboxylic acid is a critical conformationally constrained amino acid scaffold used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its dual functionality—a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and an ionizable carboxylic acid—presents specific chromatographic challenges, including peak tailing and on-column degradation. This application note provides a validated protocol for using this molecule as a reference standard in Reverse Phase HPLC (RP-HPLC) and LC-MS, focusing on purity assessment, impurity profiling, and stability monitoring.

Introduction & Chemical Context

The analyte, 2-Boc-aminomethyl-indan-2-carboxylic acid , features an indane core substituted at the C2 position with a carboxylic acid and a Boc-protected aminomethyl group. This creates a constrained achiral scaffold (due to the plane of symmetry at C2) often used to induce specific secondary structures in peptide chains.

Key Physicochemical Properties:

  • Hydrophobicity: The Boc group and indane ring significantly increase retention on C18 columns (LogP ~2.5–3.0).

  • Acid-Base Character: The free carboxylic acid (pKa ~3.8–4.2) requires pH control to prevent peak splitting or tailing.

  • Lability: The carbamate (Boc) linkage is acid-labile. While standard HPLC conditions (0.1% TFA) are generally safe for short run times, prolonged exposure or high temperatures can induce in situ deprotection, leading to artifact peaks (the free amine).

Method Development Strategy

To establish this molecule as a reliable standard, the method must balance the suppression of carboxylic acid ionization (for peak shape) with the stability of the Boc group.

Decision Matrix: Mobile Phase Selection

MobilePhaseSelection Start Select Detection Mode UV_Only UV Detection Only (QC / Purity) Start->UV_Only MS_Req LC-MS Required (ID / Impurity Profiling) Start->MS_Req TFA_Route 0.1% TFA (pH ~2.0) Sharp Peaks, High Ion Suppression UV_Only->TFA_Route Standard Formic_Route 0.1% Formic Acid (pH ~2.7) Better Ionization, Good Shape MS_Req->Formic_Route Preferred Buffer_Route Ammonium Acetate (pH 4.5) Alternative if Boc is unstable TFA_Route->Buffer_Route If Degradation Observed

Figure 1: Decision matrix for mobile phase selection based on detection requirements.

Protocol 1: Purity Assessment by RP-HPLC (UV)

This protocol is designed for the routine purity analysis of the standard material. It uses Trifluoroacetic Acid (TFA) as an ion-pairing agent to neutralize the carboxylic acid, ensuring sharp peak symmetry.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% (v/v) TFA.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

  • Standard: 2-Boc-aminomethyl-indan-2-carboxylic acid (>98% purity).[1]

Instrument Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard stationary phase for hydrophobic acids.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 25°CCritical: Do not exceed 30°C to prevent thermal degradation of the Boc group in acidic media.
Detection UV 210 nm (primary), 254 nm (secondary)210 nm detects the amide/carbonyl; 254 nm confirms the aromatic indane ring.
Injection Vol 5–10 µLAvoid overloading to maintain peak shape.

Gradient Profile:

Time (min)% Solvent BEvent
0.05Equilibration
2.05Hold (Trap polar impurities)
15.095Linear Gradient
18.095Wash (Elute highly lipophilic dimers)
18.15Re-equilibration
23.05End of Run

Sample Preparation:

  • Weigh 1.0 mg of the standard.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

    • Note: Do not dissolve in 100% water; the hydrophobic Boc group may cause precipitation or adsorption to the vial surface.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE filter.

Protocol 2: Impurity Profiling via LC-MS

When using this molecule as a standard for reaction monitoring, identifying impurities (such as the deprotected amine) is essential. TFA suppresses MS ionization; therefore, Formic Acid is used.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

MS Settings (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Target Ions:

  • [M+H]⁺: Parent ion (calc. MW + 1).

  • [M+Na]⁺: Sodium adduct (common with Boc groups).

  • [M-Boc+2H]⁺: Fragment representing the loss of the Boc group (isobutylene + CO2). Note: If this peak appears in the chromatogram at a different retention time, it is a chemical impurity. If it co-elutes with the parent, it is in-source fragmentation.

System Suitability & Validation

To ensure the data is trustworthy, the following acceptance criteria must be met before analyzing unknown samples against the standard.

Acceptance Criteria Table:

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) RSD ≤ 2.0% (n=5 injections)Check pump flow stability or column equilibration.
Peak Area RSD ≤ 2.0% (n=5 injections)Check autosampler precision or sample solubility.
Tailing Factor (T) 0.8 ≤ T ≤ 1.3T > 1.3 indicates silanol interaction (add more TFA) or column aging.
Resolution (Rs) > 2.0 between Main Peak and ImpuritiesAdjust gradient slope (make it shallower).
Troubleshooting Diagram: Peak Issues

Troubleshooting Issue Peak Tailing / Broadening Check_pH Check Mobile Phase pH (Must be < 3.0) Issue->Check_pH Check_Solvent Check Sample Solvent (Is % Organic > Initial MP?) Issue->Check_Solvent Action_Acid Add TFA/Formic Acid to suppress -COOH ionization Check_pH->Action_Acid pH > 4 Action_Dilute Dilute Sample with Initial Mobile Phase Check_Solvent->Action_Dilute Strong Solvent Effect

Figure 2: Troubleshooting logic for peak tailing, a common issue with carboxylic acid derivatives.

Storage and Stability

  • Solid State: Store at -20°C. The Boc group is stable indefinitely in solid form if kept dry.

  • Solution State: Solutions in acidic mobile phase (e.g., inside the autosampler) should be analyzed within 24 hours. The combination of acidity and room temperature can slowly cleave the Boc group, generating the free amine (2-aminomethyl-indan-2-carboxylic acid), which will elute significantly earlier (lower retention time).

References

  • ResearchGate (Community Discussion). (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). On the Reactivity of Indoline-2-Carboxylic Acid (Related Scaffold Analysis). Retrieved from [Link]

Sources

Application

2-Boc-aminomethyl-indan-2-carboxylic acid in the synthesis of constrained peptides

Application Note: High-Performance Synthesis of Constrained Peptides using 2-Boc-aminomethyl-indan-2-carboxylic Acid -amino acid scaffolds. Abstract & Strategic Application The incorporation of 2-Boc-aminomethyl-indan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Constrained Peptides using 2-Boc-aminomethyl-indan-2-carboxylic Acid


-amino acid scaffolds.

Abstract & Strategic Application

The incorporation of 2-Boc-aminomethyl-indan-2-carboxylic acid (Boc-Am-Ind-OH) represents a critical strategy in the design of peptidomimetics and foldamers . Unlike standard


-amino acids, this scaffold is a constrained 

-amino acid analogue (specifically a

-homo-amino acid derivative). The geminal disubstitution at the C2 position of the indane ring imposes severe conformational restrictions on the peptide backbone, often inducing stable secondary structures such as

-hairpins
or helices that improve receptor selectivity and proteolytic stability.

However, the very feature that provides biological value—the quaternary center at C2—presents a significant synthetic challenge. The steric bulk surrounding the carboxylic acid dramatically reduces coupling kinetics, leading to incomplete incorporation and deletion sequences in standard Solid Phase Peptide Synthesis (SPPS). This guide details the protocols required to overcome these steric barriers and successfully integrate this scaffold into therapeutic peptide candidates.

Chemical Profile & Technical Specifications

Understanding the physicochemical behavior of this building block is prerequisite to successful synthesis.

PropertySpecificationApplication Note
Molecular Structure Indane ring with geminal -COOH and -CH₂NHBoc at C2.Achiral (Meso): The plane of symmetry through C2 makes the isolated monomer achiral, simplifying purification (no enantiomers).
Steric Class High Hindrance (Quaternary Center). Requires high-activity coupling reagents (HATU/PyAOP) and extended reaction times.
Hydrophobicity High.Prone to on-resin aggregation. Use "Magic Mixture" solvents (DCM/DMF/NMP) to maintain chain solvation.
Protecting Group Boc (tert-butyloxycarbonyl). Acid Labile. Compatible with Boc-SPPS or as an N-terminal cap in Fmoc-SPPS. Not suitable for internal positions in standard Fmoc-SPPS.

Strategic Guidelines: The "Boc" Dilemma

Before beginning synthesis, you must select the correct workflow based on the protecting group strategy. Since the reagent is Boc-protected , it cannot be deprotected with piperidine (Fmoc strategy).

Decision Matrix:

  • Scenario A (N-Terminal Capping): You are running Fmoc-SPPS and want this unit at the very end (N-terminus).

    • Verdict:Compatible. The Boc group remains on the peptide during cleavage from the resin (using TFA), resulting in a free amine after cleavage (as Boc is removed by TFA), or the Boc is removed concurrently with side-chain deprotection.

  • Scenario B (Internal Position): You want to place this unit in the middle of a peptide.

    • Verdict:Requires Boc-SPPS. You must use a Boc-benzyl strategy (TFA deprotection / HF cleavage).

    • Alternative: If you must use Fmoc-SPPS, you must first convert the reagent to Fmoc-aminomethyl-indan-2-carboxylic acid in solution phase before SPPS.

Protocol 1: High-Efficiency Coupling (The "Difficult" Cycle)

This protocol is designed to force the coupling of the hindered carboxylic acid to a resin-bound amine. Standard HBTU/DIPEA protocols will likely fail or result in <50% yield.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) [Optional but recommended additive] + DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected. Wash resin 3x with DMF and 3x with DCM.

  • Pre-Activation (Critical):

    • Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq).

    • Add HOAt (3.0 eq) - This suppresses racemization (though less relevant for this achiral scaffold) and accelerates activation.

    • Add DIPEA (6.0 eq).

    • Wait exactly 2 minutes. Do not activate longer than 5 minutes to avoid guanidinium formation.

  • Coupling:

    • Add the pre-activated solution to the resin.[1]

    • Microwave Assistance (Highly Recommended): Heat to 60°C for 20 minutes (25W max power).

    • Manual Alternative: Shake at room temperature for 4–12 hours .

  • Monitoring (Self-Validation):

    • Perform the Kaiser Test (ninhydrin).

    • Pass: Beads are colorless (Complete coupling).

    • Fail: Beads are blue (Incomplete).

    • If Fail:Do NOT proceed. Re-couple using PyBrOP or COMU with fresh reagents.

  • Capping (Safety Net):

    • If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: N-Terminal Incorporation in Fmoc-SPPS

Use this workflow when the Indane scaffold is the final residue in an Fmoc-strategy synthesis.

FmocStrategy cluster_legend Note on Cleavage start Start: Fmoc-Peptide-Resin deprotect 1. Fmoc Removal (20% Piperidine/DMF) start->deprotect wash 2. Wash (DMF/DCM) deprotect->wash couple 3. Couple Boc-Am-Ind-OH (HATU/DIPEA, 60°C) wash->couple check 4. QC: Kaiser Test couple->check check->couple Fail (Repeat) cleave 5. Global Cleavage (95% TFA / Scavengers) check->cleave Pass finish Final Product: H2N-CH2-Indane-CO-Peptide cleave->finish Boc is removed by TFA note The N-terminal Boc group is acid-labile. It is removed during the final TFA cleavage step, yielding the free amine.

Figure 1: Workflow for N-terminal capping in Fmoc SPPS. Note that the Boc group is removed during the final cleavage, leaving a free amine.

Protocol 3: Internal Incorporation (Boc-SPPS Strategy)

Use this workflow if the Indane scaffold is in the middle of the sequence.

  • Coupling: Follow Protocol 1 (HATU/Microwave).

  • Deprotection of Boc:

    • Wash resin with DCM.

    • Treat with 50% TFA in DCM (2 x 1 minute, then 1 x 20 minutes).

    • Note: The indane scaffold is stable to TFA.

  • Neutralization:

    • Wash with DCM.

    • Treat with 10% DIPEA in DCM (2 x 1 minute).

    • Validation: Verify free amine with Kaiser Test (should be deep blue).

  • Next Coupling: Proceed immediately to couple the next Boc-amino acid.

Troubleshooting & Quality Control

IssueRoot CauseSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance at C2 quaternary carbon.1. Switch to PyAOP (pyridine analog of HATU).2. Increase temperature to 75°C (if no Cys/His present).3. Use LiCl (0.4M) in the coupling mixture to disrupt aggregation.
Precipitation in Reaction Vessel Hydrophobic nature of the Indane scaffold.Use a solvent mixture: DMF/DCM (1:1) or NMP/DMSO to improve solubility.
Poor Solubility of Reagent Reagent is highly crystalline/hydrophobic.Dissolve in pure NMP or DMSO before adding to the resin mixture.
Deletion Sequences in LCMS Slow coupling kinetics.Implement Double Coupling (2 x 1 hr) as a standard for this residue.

References

  • Kotha, S., et al. (2021).[2] "Design, Synthesis and Late-Stage Modification of Indane-Based Peptides via [2+2+2] Cyclotrimerization." Chemistry – An Asian Journal.[2] Link[2]

  • Schiller, P. W., et al. (1991).[2][3] "Synthesis and biological activity of a cyclic opioid peptide analog containing a conformationally restricted phenylalanine residue."[2] Journal of Medicinal Chemistry. (Foundational work on Indane amino acids in peptidomimetics).

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation strategies." Methods in Enzymology.
  • Chem-Impex International. "Boc-2-aminoindane-2-carboxylic acid Product Data." Link (Reference for physicochemical properties of the homolog).

  • ResearchGate. "Synthesis of Constrained gamma-Amino Dicarboxylic Acid." Link (Context for aminomethyl-cycloalkane scaffolds).

Sources

Method

Application Note: Engineering Proteolytic Resistance with 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary The rapid degradation of therapeutic peptides by serum proteases remains a primary bottleneck in drug development. This guide details the application of 2-Boc-aminomethyl-indan-2-carboxylic acid ( ), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid degradation of therapeutic peptides by serum proteases remains a primary bottleneck in drug development. This guide details the application of 2-Boc-aminomethyl-indan-2-carboxylic acid (


), a conformationally constrained 

-amino acid scaffold, to enhance peptide stability.

Unlike standard


-amino acids, this building block introduces a methylene group into the backbone (

-homologation) while simultaneously locking the side-chain orientation via the indane ring. This dual-action mechanism—backbone extension and steric locking—renders the peptide bond nearly invisible to standard proteolytic enzymes like chymotrypsin and pepsin.

Mechanism of Action: The "Steric Shield"

The stability conferred by 2-Boc-aminomethyl-indan-2-carboxylic acid arises from two distinct physical properties:

  • 
    -Peptide Backbone Modification:  The insertion of an extra methylene group (
    
    
    
    ) between the amine and the carboxyl group alters the peptide backbone periodicity. Proteases, which have evolved to recognize the specific distance and geometry of
    
    
    -peptide bonds, fail to properly orient the scissile bond within their catalytic triad.
  • Quaternary Center Restriction: The C2 carbon of the indane ring is a quaternary center. This creates significant steric bulk, severely restricting the rotational freedom (

    
     and 
    
    
    
    torsion angles) of the peptide backbone. This "freezing" of the conformation prevents the "induced fit" required for enzymatic hydrolysis.
Visualization: Proteolytic Resistance Mechanism

G Protease Protease (Catalytic Triad) Interaction1 Successful Binding (Induced Fit) Protease->Interaction1 Interaction2 Steric Clash (No Binding) Protease->Interaction2 Access Denied NativePeptide Native Peptide (Flexible Backbone) NativePeptide->Interaction1 Enters Active Site ModifiedPeptide Indane-Modified Peptide (Rigid/Locked) ModifiedPeptide->Interaction2 Rigid Indane Ring Result1 Hydrolysis (Degradation) Interaction1->Result1 Result2 Intact Peptide (High Stability) Interaction2->Result2

Figure 1: Mechanism of proteolytic resistance. The indane scaffold prevents the conformational adaptation required for protease binding.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered quaternary amino acids requires deviations from standard Fmoc/Boc protocols. The steric bulk at the C2 position makes acylation difficult.

Materials Required[1][2][3][4][5][6][7][8]
  • Resin: Rink Amide ChemMatrix (recommended for better swelling) or Wang resin.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Avoid standard HBTU/HCTU as they are insufficiently reactive for this scaffold.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Pre-cycle): Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Coupling of 2-Boc-aminomethyl-indan-2-carboxylic acid:

    • Note: This step couples the Indane acid to the N-terminus of the resin-bound peptide.

    • Dissolve 3.0 equivalents (eq) of the Indane amino acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA. Activate for 30 seconds (color change to yellow/orange).

    • Add to resin.[2][3] Incubate for 2 hours at room temperature or 1 hour at 50°C (microwave assisted).

    • Validation: Perform a Kaiser Test. If blue (positive), recouple using PyAOP/HOAt.

  • Boc Deprotection (The Critical Difference):

    • Since the building block is Boc protected (even in Fmoc synthesis, this specific building block is often supplied as Boc to prevent side reactions during its own synthesis), use TFA/DCM (1:1) for 30 minutes to remove the Boc group.

    • Warning: If you are using an acid-labile resin (like 2-Chlorotrityl), this step will cleave the peptide from the resin.[4] Only use Rink Amide or Wang resins compatible with TFA exposure.

  • Coupling the NEXT Amino Acid (The "Difficult" Step):

    • The amine now exposed on the Indane ring is a primary amine, but it is attached to a methylene group next to a quaternary center. It is sterically congested.[1]

    • Use HOAt/HATU (1:1 ratio) with the next Fmoc-amino acid.

    • Double Coupling is mandatory: 2 x 45 minutes at 50°C.

Synthesis Logic Diagram

SPPS Start Resin-Peptide-NH2 Coupling1 Couple Indane-AA (HATU/DIPEA, 2h) Start->Coupling1 Check1 Kaiser Test Coupling1->Check1 Check1->Coupling1 Fail (Blue) Deprotect Remove Boc Group (50% TFA/DCM) Check1->Deprotect Pass (Colorless) Coupling2 Couple Next AA (Steric Hindrance High!) Deprotect->Coupling2 Optimize Use HOAt + HATU Double Couple @ 50°C Coupling2->Optimize Continue Synthesis Continue Synthesis Optimize->Continue Synthesis

Figure 2: Modified SPPS workflow emphasizing the specific deprotection and high-energy coupling requirements.

Protocol: Metabolic Stability Assay

To validate the enhanced stability, compare the Indane-modified peptide against a native control using a human plasma stability assay.

Experimental Setup
  • Matrix: Pooled Human Plasma (heparinized).

  • Concentration: 10 µM peptide final concentration.

  • Controls: Native peptide (Negative Control), Propantheline (Standard Stability Control).

Procedure
  • Preparation: Pre-warm 1 mL of human plasma to 37°C in a water bath.

  • Initiation: Add 10 µL of peptide stock (1 mM in DMSO) to the plasma. Vortex gently.

  • Sampling: At time points

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Processing: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor the Molecular Ion

    
    .
    
Data Analysis & Presentation

Calculate the percentage remaining relative to


. Plot 

vs. Time to determine the rate constant (

) and half-life (

).

Representative Data Table:

Peptide VariantSequencet1/2 (Human Plasma)Fold Improvement
Native H-Phe-Ala-Pro-OH25 mins1.0x
Modified H-Phe-[Am-Ind] -Pro-OH> 480 mins>19x
Control Propantheline45 minsN/A

Note: The [Am-Ind] residue creates a local "proteolytic dead zone," protecting not only its own bonds but often stabilizing neighboring residues by preventing the peptide from unfolding into the protease active site.

References

  • Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of conformationally constrained beta-amino acid derivatives." Helvetica Chimica Acta.

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research.

  • Li, J., et al. (2022).

    
    -Disubstituted Amino Acids."[5] Journal of the American Chemical Society.[6] 
    
  • Wiedmann, M. M., et al. (2017). "Metabolic Stability of Peptide Drugs." Drug Discovery Today.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance with 2-Boc-aminomethyl-indan-2-carboxylic acid in coupling reactions

Topic: Overcoming Steric Hindrance with 2-Boc-aminomethyl-indan-2-carboxylic Acid The Mechanistic Barrier: The "Tetrasubstituted Trap" You are likely here because your standard coupling protocol (EDC/NHS, HBTU, or even P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance with 2-Boc-aminomethyl-indan-2-carboxylic Acid

The Mechanistic Barrier: The "Tetrasubstituted Trap"

You are likely here because your standard coupling protocol (EDC/NHS, HBTU, or even PyBOP) failed to yield product with 2-Boc-aminomethyl-indan-2-carboxylic acid .

This is not a standard amino acid; it is a


-amino acid surrogate  with a rigid bicyclic scaffold.
  • The Structural Blockade: The carboxylic acid is attached directly to the C2 position of the indane ring. This C2 is a quaternary carbon (gem-disubstituted).

  • The Consequence: The indane ring locks the steric bulk in place, creating a "shield" around the carbonyl carbon. The incoming nucleophile (amine) cannot access the electrophilic center (activated ester) due to severe repulsive van der Waals forces.

  • The Kinetic Trap: The activation rate is slow, but the aminolysis (coupling) rate is even slower. This leaves the activated intermediate vulnerable to hydrolysis or rearrangement (e.g., N-acylurea formation) before the peptide bond can form.

Visualizing the Steric Clash

StericBlockade cluster_0 steric_shielding Indane Indane Ring (Rigid Scaffold) C2 C2 Quaternary Center Indane->C2 COOH Activated Carboxyl C2->COOH Steric Wall Nucleophile Incoming Amine Nucleophile->COOH BLOCKED (Van der Waals Repulsion) caption Figure 1: The rigid indane scaffold prevents nucleophilic attack on the activated ester.

Troubleshooting Guide: Diagnostics & Solutions

Identify your specific failure mode below to select the correct protocol.

Scenario A: "I see starting material remaining (Low Conversion)."
  • Cause: The coupling reagent is not generating a reactive enough species to overcome the steric barrier, or the activation is too slow.

  • Immediate Fix: Switch from "Active Esters" (OBt/OAt) to Acid Fluorides .

  • Why? Acid fluorides (R-COF) are physically smaller than OBt/OAt esters and highly electrophilic, allowing them to slip past the steric shield of the indane ring.

Scenario B: "I see the Active Ester by LCMS, but no Product."
  • Cause: Activation worked, but the nucleophilic attack is stalled. The intermediate is sitting there, eventually hydrolyzing back to the acid.

  • Immediate Fix: Apply Microwave Irradiation (60–75°C) and use HOAt or Oxyma additives.

  • Why? You need thermal energy to overcome the activation energy (

    
    ) barrier of the nucleophilic attack.
    
Scenario C: "I am coupling TO the amine (after Boc removal), not the acid."
  • Cause: The amine is on a neopentyl-like position (-C(Quat)-CH2-NH2). It is a primary amine but is sterically hindered by the adjacent quaternary center.

  • Immediate Fix: Use COMU or HATU with Collidine (TMP) instead of DIEA.

  • Why? Collidine is a non-nucleophilic base that reduces the risk of guanidinylation (a side reaction with uronium reagents) which is common when coupling rates are slow.

Optimized Protocols

Do not use standard HBTU/DIEA protocols. Choose Protocol 1 for moderate difficulty or Protocol 2 for extreme cases (recommended).

Decision Matrix: Which Protocol?

ProtocolSelection Start Start: Coupling Indane-COOH IsPartnerHindered Is the Coupling Partner also Hindered? (e.g., N-Me, Aib) Start->IsPartnerHindered Standard Protocol 1: HATU / HOAt / Microwave IsPartnerHindered->Standard No (Primary Amine) Advanced Protocol 2: Acid Fluoride (TFFH) IsPartnerHindered->Advanced Yes (Secondary/Bulky) caption Figure 2: Reagent selection based on steric demand.

Protocol 1: The "Gold Standard" (HATU/HOAt)

Best for coupling the Indane Acid to standard primary amines.

  • Dissolve: 1.0 equiv of 2-Boc-aminomethyl-indan-2-carboxylic acid in dry DMF (0.1 M).

  • Add: 1.0 equiv of HATU (or COMU ) and 1.0 equiv of HOAt (or Oxyma Pure ).

    • Note: The extra HOAt/Oxyma is crucial to maintain the reactive active ester concentration.

  • Base: Add 2.0 equiv of Collidine (2,4,6-trimethylpyridine).

    • Why Collidine? It is weaker than DIEA but sterically hindered, preventing it from interfering with the activated ester, while sufficiently basic to deprotonate the carboxylate.

  • Activate: Stir for 2–5 minutes. (Do not wait longer; the active ester may decompose).

  • Couple: Add the amine partner (1.1 equiv).

  • Energy: Microwave at 60°C for 20 minutes (or 75°C for 10 mins).

    • Alternative: If no microwave, stir at 50°C for 12–24 hours.

Protocol 2: The "Nuclear Option" (Acid Fluoride via TFFH)

REQUIRED for coupling to N-methyl amino acids, Aib, or resin-bound secondary amines.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2]

  • Dissolve: 1.0 equiv of Indane Acid in dry DCM (Not DMF initially—DCM stabilizes the acid fluoride).

  • Add: 1.1 equiv of TFFH .

  • Base: Add 2.5 equiv of DIEA (Diisopropylethylamine).

  • Monitor: Stir at Room Temp for 30 minutes.

    • Validation: Check by HPLC/TLC. The acid fluoride is stable.[1][3] You are looking for the conversion of Acid (

      
      ) to Acid Fluoride (
      
      
      
      , usually more non-polar/faster moving on Reverse Phase).
  • Couple: Add the amine partner (dissolved in minimal DMF) to the DCM solution.

  • Reaction: Stir at Room Temp for 2–4 hours. If conversion is low, heat to 50°C.

Comparison of Reagents

ReagentActive SpeciesSteric PenetrationRisk of EpimerizationRecommended Use
HBTU/HCTU OBt / Cl-OBtLowModerateDo Not Use
HATU OAt (7-aza)HighLowStandard hindered couplings
COMU/Oxyma Oxyma EsterHighVery LowSafer alternative to HATU
TFFH Acid Fluoride Extreme Negligible Best for Indane Scaffold
Frequently Asked Questions (FAQs)

Q: Can I use the Acid Chloride method with Thionyl Chloride (


)? 
A: Avoid it.  While chemically possible, the Boc protecting group on your amine is acid-sensitive. Thionyl chloride generates HCl, which will deprotect your Boc group, leading to polymerization (the free amine reacting with the acid chloride). Use TFFH  (Protocol 2) or Ghosez’s Reagent  to generate the acid halide under neutral/basic conditions.

Q: Why is my yield low even with HATU? A: You are likely experiencing "cyclization competition." The Boc-protected amine on the methyl group can theoretically attack the activated ester if the Boc group falls off or if the conformation allows, forming a lactam. However, the more likely culprit is simply that the OAt-ester is too bulky . The OAt group itself adds steric mass. Switch to the Acid Fluoride (Protocol 2) ; the Fluorine atom is tiny compared to the OAt group, drastically reducing the steric barrier.

Q: I need to couple to the amine (after Boc removal). What changes? A: Once you remove the Boc, you have a primary amine on a methylene group. This is a "neopentyl" amine. It is nucleophilic but sterically crowded.

  • Use COMU or PyAOP to activate the incoming amino acid.

  • Pre-activate the incoming acid before adding it to the Indane amine.

  • Use Microwave (75°C) . Neopentyl amines are sluggish at room temperature.

References
  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1][2] A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Use in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.

    • Context: Establishes TFFH as the premier reagent for sterically hindered couplings (e.g., Aib-Aib)
  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Safer and Cheaper Alternative. European Journal of Organic Chemistry.

    • Context: Validates Oxyma/COMU as superior alternatives to HOBt for suppressing racemization and improving yields in hindered systems.
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.

    • Context: Demonstrates the necessity of Acid Fluorides for contiguous qu

Sources

Optimization

Preventing racemization of 2-Boc-aminomethyl-indan-2-carboxylic acid during activation

Topic: Preventing Racemization & Side Reactions of 2-Boc-aminomethyl-indan-2-carboxylic Acid Ticket ID: IND-2-AM-ACT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Diagnostic Phase: The "Racemizati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Side Reactions of 2-Boc-aminomethyl-indan-2-carboxylic Acid Ticket ID: IND-2-AM-ACT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Phase: The "Racemization" Paradox

Before proceeding with troubleshooting, we must address a fundamental chemical property of your starting material to ensure we are solving the correct problem.

Critical Analysis: Chirality vs. Achirality

You are working with 2-Boc-aminomethyl-indan-2-carboxylic acid .

  • Structure: The central scaffold is an indane ring.[1] Position 2 is a quaternary carbon substituted with a carboxylic acid (-COOH) and a Boc-protected aminomethyl group (-CH

    
    NHBoc).
    
  • Symmetry: Unless your indane ring bears asymmetric substituents (e.g., at positions 4, 5, 6, or 7), this molecule is achiral . The C2 position lies on a plane of symmetry bisecting the benzene ring.

Why this matters: If you are observing "racemization" (e.g., loss of optical rotation or peak splitting in chiral HPLC) with the unsubstituted parent compound, you are likely misinterpreting the data. You are observing one of two things:

  • Desymmetrization Failure: If you are reacting this with a chiral amine, you are forming diastereomers. If the ratio is not 1:1, it’s due to kinetic resolution, not racemization of the acid.

  • The "Racemization Mimic" (Cyclization): The most common issue with this scaffold is intramolecular cyclization . The activated ester is attacked by the carbamate nitrogen (Boc-NH), forming a stable 6-membered lactam (cyclic urethane). This byproduct often co-elutes with the product or appears as a "stereochemical impurity."

Note: If you are using a substituted chiral derivative (e.g., 5-methoxy-...), true racemization is possible but highly unlikely via standard mechanisms because there is no


-proton to abstract. The risk remains strictly thermal or acid-catalyzed via different pathways.

The Mechanism of Failure

Understanding the side-reaction pathway is key to prevention. Because this is a sterically hindered


-amino acid analog , coupling kinetics are slow. Slow kinetics give the activated intermediate time to undergo intramolecular collapse.
Pathway Visualization

IndaneActivation Start 2-Boc-aminomethyl- indan-2-COOH Act Activated Ester (O-Acyl Urea / OBt) Start->Act Activation (DIC/Oxyma or HATU) Product Desired Peptide (Coupled Product) Act->Product Path A: Intermolecular Amine Attack (Slow) SideRxn Cyclic Lactam (The 'Impurity') Act->SideRxn Path B: Intramolecular Cyclization (Fast if Base present)

Figure 1: Kinetic competition between desired coupling (Path A) and intramolecular cyclization (Path B). The steric bulk at C2 retards Path A, allowing Path B to dominate if reaction times are long or temperature is high.

Troubleshooting Guides & Protocols

Scenario A: Standard Coupling (Preventing Cyclization)

Issue: Low yield, appearance of a non-polar impurity. Root Cause: Base-mediated cyclization of the Boc-nitrogen onto the activated ester.

Protocol: The "Base-Starved" Activation To prevent the Boc group from becoming nucleophilic, you must avoid tertiary bases (DIEA, NMM) during the activation step.

  • Dissolve: 2-Boc-aminomethyl-indan-2-carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF/DCM (1:1).

    • Why Oxyma? It is less acidic than HOBt and suppresses racemization/cyclization more effectively [1].

  • Cool: Chill the solution to 0°C.

  • Activate: Add DIC (Diisopropylcarbodiimide) (1.1 equiv) dropwise.

  • Pre-activate: Stir for exactly 2-3 minutes at 0°C.

    • Warning: Do not pre-activate for >5 minutes. The active ester is unstable.

  • Couple: Add the amine nucleophile (1.0 - 1.2 equiv).

  • Warm: Allow to warm to Room Temperature slowly.

  • Monitor: Check HPLC at 1 hour. If incomplete, add a second portion of DIC (0.5 equiv).

Scenario B: Coupling to Weak Nucleophiles (Steric Clash)

Issue: Starting material remains unreacted; "racemization" suspected due to long reaction times. Root Cause: The quaternary center at C2 creates a "neopentyl-like" steric wall. Standard esters (NHS, OBt) are too stable to react.

Protocol: The Acid Chloride Method (Ghosez's Reagent) Acid chlorides are highly reactive and minimize the time window for side reactions. Since there is no


-proton, we can use this aggressive method without risk of ketene-mediated racemization [2].
  • Reagent: Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .[2]

  • Formation: Dissolve the Indane acid (1.0 equiv) in dry DCM. Add Ghosez's reagent (1.2 equiv) at 0°C. Stir for 30-60 mins.

    • Check: Monitor by TLC (formation of acid chloride).

  • Coupling: Add the amine (1.2 equiv) and Collidine (2.5 equiv) simultaneously.

    • Why Collidine? It is a hindered base that scavenges HCl but does not easily deprotonate the Boc-carbamate, preventing cyclization.

  • Quench: Quench immediately upon completion with NaHCO

    
    .
    
Scenario C: Coupling a Fragment Ending in this Residue

Issue: You are activating a peptide where this Indane acid is the C-terminus. Root Cause: This is the highest risk scenario. The "oxazolone" mechanism is now possible involving the previous amide bond.

Protocol: Rapid Uronium Activation

  • Reagent: Use COMU or HATU .

  • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.

    • Mechanism:[3][4][5][6] Collidine forms a salt with the acid but is too sterically hindered to abstract the proton required for oxazolone formation [3].

  • Time: Limit activation time to < 60 seconds before adding the amine.

Frequently Asked Questions (FAQ)

Q1: I see a split peak on my HPLC. Is this racemization?

  • Answer: If your Indane acid is unsubstituted, no . It is likely rotamers (cis/trans isomers of the Boc-amide bond) or the cyclic lactam impurity. Run the HPLC at 60°C; if the peaks coalesce, they are rotamers. If they remain, check the mass—the lactam will have a mass of [M - 18] (loss of water) or [M - 56] (loss of t-butyl if fragmented).

Q2: Can I use HATU/DIEA for this coupling?

  • Answer: We recommend avoiding DIEA . The combination of HATU (highly reactive) and DIEA (strong base) often promotes the intramolecular attack of the Boc-nitrogen onto the activated ester before your amine can react. Use HATU/Collidine or the DIC/Oxyma method described above.

Q3: Why is the reaction so slow?

  • Answer: The C2 position is a quaternary center. The incoming nucleophile must navigate the steric bulk of the indane ring and the Boc-aminomethyl group. This is a "neopentyl" position. You may need to increase concentration (0.5 M - 1.0 M) or temperature (up to 50°C, only if using base-free conditions).

Summary of Quantitative Data

MethodReagentsBaseRisk of CyclizationRec.[7][8] Use Case
Standard DIC / OxymaNoneLowGeneral coupling
High Power HATU / HOAtCollidineMediumDifficult amines
Aggressive Ghosez's ReagentCollidineLowExtremely hindered amines
Forbidden HBTU / HATUTEA / DIEAHigh Do not use

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition.

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of 2-Aminomethyl-indan-2-carboxylic Acid

Status: Operational Ticket Subject: Optimization of Deprotection Conditions for Sterically Constrained, Electron-Rich Amino Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Technical Br...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimization of Deprotection Conditions for Sterically Constrained, Electron-Rich Amino Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Brief: The Substrate Challenge

You are working with 2-aminomethyl-indan-2-carboxylic acid . Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), this substrate presents a unique "Dual-Threat" during Boc deprotection:

  • The Indane Trap (Electronic Risk): The fused aromatic ring of the indane system is electron-rich. When the Boc group is cleaved, the generated tert-butyl cation (

    
    ) is a potent electrophile. Without adequate scavenging, this cation can attack the indane ring via a Friedel-Crafts alkylation, leading to irreversible tert-butylated impurities (+56 Da mass shift).
    
  • The Quaternary Center (Steric/Solubility Risk): The C2 position is a quaternary center. This steric bulk can hinder solvation, and the resulting product is a zwitterionic amino acid that is likely insoluble in the organic deprotection media, leading to gumming or incomplete deprotection if the salt precipitates on the unreacted solid.

The Mechanism & The Risk[1]

To troubleshoot effectively, you must understand the "Invisible" side reaction. The cleavage of Boc is not just the loss of a group; it is the generation of a reactive species.

Deprotection & Scavenging Pathways

The following diagram illustrates the desired pathway (green) versus the side-reaction pathway (red) that occurs in the absence of scavengers.

Boc_Deprotection_Mechanism cluster_0 Generation Phase cluster_1 Fate of the Cation Start Boc-Protected Indane AA Acid Acid Protonation (H+) Start->Acid Intermediate Protonated Carbamate Acid->Intermediate Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Free Amine Salt (Target) Intermediate->Product Cleavage Scavenger Scavenger Present (Silanes/Water) Cation->Scavenger NoScavenger No Scavenger Cation->NoScavenger Quenched Isobutylene / t-Bu-OH (Volatile/Inert) Scavenger->Quenched Impurity t-Butyl-Indane Adduct (Irreversible Impurity) NoScavenger->Impurity Friedel-Crafts Attack on Ring

Figure 1: Mechanistic divergence during Boc removal. The presence of scavengers dictates whether the reactive cation is neutralized or alkylates the substrate.

Optimized Protocols

Do not use "neat" TFA. The high concentration of acid promotes side reactions. Use one of the following validated protocols.

Protocol A: The "Scavenger Cocktail" (Recommended)

Best for: High-value intermediates where yield is critical and side-reactions must be zero.

The Logic: Triethylsilane (TES) is a "hydride donor" scavenger. It reduces the


 cation to isobutane (gas) or isobutylene, which escapes the reaction. It is superior to thioanisole (smelly) or water alone.
ComponentRoleVolume Ratio
TFA Acid Source50%
DCM Solvent (Solubilizes starting material)45%
Triethylsilane (TES) Primary Cation Scavenger 2.5%
Water Co-Scavenger / Proton Shuttle2.5%

Step-by-Step:

  • Dissolve the Boc-protected indane (1 mmol) in DCM (5 mL).

  • Add Triethylsilane (0.25 mL) and Water (0.25 mL). Stir for 2 mins.

    • Note: Adding scavengers BEFORE the acid primes the system.

  • Add TFA (5 mL) dropwise over 5 minutes at 0°C.

  • Warm to room temperature and stir for 1-2 hours.

  • Monitoring: Check LCMS. Look for the disappearance of SM (+100 mass) and appearance of Product.

    • Critical: If you see M+56, your scavenger load is too low.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[1]

Protocol B: HCl in Dioxane (The "Clean Salt" Method)

Best for: Isolating the Hydrochloride salt directly without HPLC.

The Logic: HCl/Dioxane is anhydrous. The chloride ion (


) is nucleophilic enough to trap the 

cation to form tert-butyl chloride (volatile liquid), reducing the need for exotic scavengers.

Step-by-Step:

  • Dissolve substrate in minimal dry Dioxane (or EtOAc if soluble).

  • Add 4M HCl in Dioxane (10-20 equivalents).

  • Stir at Room Temperature.

    • Observation: The product (HCl salt) will likely precipitate as a white solid.

  • Workup: Filter the solid.[2] Wash with dry diethyl ether to remove excess HCl and organic byproducts.

  • Result: Pure Amino Acid Hydrochloride salt.

Troubleshooting Guide (FAQ)

Q1: I see a mass peak of [M+56] in my LCMS. What is it?

  • Diagnosis: This is the tert-butylated indane impurity. The

    
     cation attacked your aromatic ring.
    
  • Fix: You cannot revert this. For the next run, switch to Protocol A and increase Triethylsilane to 5%. Ensure the reaction is not too concentrated (keep < 0.1 M).

Q2: The reaction turned into a gummy oil that I can't filter.

  • Diagnosis: The zwitterionic product or salt is precipitating but trapping solvent/impurities (oiling out).

  • Fix: Trituration. Add cold Diethyl Ether (Et2O) or MTBE to the oil and scratch the flask vigorously with a spatula. This induces crystallization. If that fails, dissolve in minimal Methanol and precipitate into a large volume of cold Ether.

Q3: My product is stuck in the aqueous phase during extraction.

  • Diagnosis: You are treating a zwitterionic amino acid like a standard organic molecule. At neutral pH, it is highly polar (charged).

  • Fix: Do not do a standard aqueous workup.

    • Option 1: Isolate as the salt (evaporate and dry).

    • Option 2: Use Ion Exchange Chromatography (Dowex 50W) to bind the amine, wash with water, and elute with Ammonia.

Q4: Can I use Anisole instead of Triethylsilane?

  • Answer: Yes, but with caution. Anisole scavenges cations by undergoing Friedel-Crafts alkylation itself (becoming tert-butyl-anisole). You must ensure you can separate this byproduct from your indane product. Silanes are generally preferred because their byproducts are volatile gases/liquids.

Isolation & Purification Workflow

The physical properties of 2-aminomethyl-indan-2-carboxylic acid (zwitterion) dictate the purification strategy.

Purification_Workflow Crude Crude Reaction Mixture (TFA or HCl Salt) Decision Is the Salt Acceptable? Crude->Decision Precipitation Precipitation / Trituration Solvent: cold Et2O or MTBE Decision->Precipitation Salt OK IonExchange Ion Exchange (Dowex 50W) 1. Load (Acidic) 2. Wash (Water) 3. Elute (NH4OH) Decision->IonExchange Free Base Needed Yes Yes (Biological Assays/Next Step) No No (Need Free Zwitterion) HPLC Reverse Phase HPLC (C18, 0.1% TFA or Formic Acid) Precipitation->HPLC If Purity < 95% Lyophilization Lyophilization Yields Fluffy Powder Precipitation->Lyophilization If Purity > 95% IonExchange->Lyophilization HPLC->Lyophilization

Figure 2: Decision matrix for isolating the indane amino acid based on downstream requirements.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3] John Wiley & Sons.

  • Mechanisms of Boc Cleavage & Scavenging. Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[4][5] International Journal of Peptide and Protein Research.

  • Silanes as Scavengers. Mehta, A., et al. (1992). Triethylsilane as a carbocation scavenger in acid-catalyzed deprotection.[4] Tetrahedron Letters.

  • Indane Chemistry & Friedel-Crafts Susceptibility. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

  • Purification of Zwitterions. How to desalt zwitterions? ResearchGate Discussion & Protocols.

Sources

Optimization

Side reactions of 2-Boc-aminomethyl-indan-2-carboxylic acid in peptide synthesis

Subject: Troubleshooting Side Reactions & Coupling Difficulties in Peptide Synthesis Executive Summary 2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as Aic or -Ind ) is a constrained -amino acid used to in...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Coupling Difficulties in Peptide Synthesis

Executive Summary

2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as Aic or


-Ind ) is a constrained 

-amino acid used to induce specific secondary structures (turns/helices) in peptidomimetics. Its rigid indane core and quaternary carbon at position 2 provide exceptional stability against proteolysis but introduce significant synthetic challenges.

Primary Challenges:

  • Steric Hindrance: The quaternary C2 center creates a massive barrier to nucleophilic attack, leading to deletion sequences .

  • Diketopiperazine (DKP) Formation: As a turn-inducer, this residue brings the N-terminus and C-terminus of the growing chain into close proximity, significantly increasing the risk of on-resin cyclization and premature cleavage.

  • Hydrophobic Aggregation: The aromatic core promotes

    
    -stacking, causing resin collapse.
    

Module 1: The "Impossible" Coupling (Steric Hindrance)

Symptom:

  • Kaiser test remains positive after standard coupling (DIC/HOBt).

  • LC-MS shows significant deletion sequences (Missing Aic residue).

  • Low yield when coupling to the Aic amine (the subsequent step).

Technical Insight: The amino group in Aic is attached to a methylene group (


), making it a primary amine. However, this methylene is attached to a quaternary carbon (C2). This creates a "neopentyl-like" steric environment. The incoming activated amino acid struggles to approach the amine due to the bulky indane ring. Conversely, activating the Aic carboxyl group is difficult because the bulky ring shields the carbonyl.
Troubleshooting Protocol: High-Efficiency Coupling

Recommendation: Abandon standard carbodiimide chemistries (DIC/DCC). Switch to Uronium/Aminium salts or Acid Fluorides.[1]

Step-by-Step Protocol:

  • Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These contain the HOAt moiety, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by nearly 100x compared to HOBt.

  • Base Choice: Use HOAT (if available) as an additive and TMP (2,4,6-trimethylpyridine/collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that reduces the risk of racemization during prolonged coupling.

  • Microwave Assistance (Optional but Recommended):

    • Temperature: 75°C

    • Time: 2 x 10 minutes (Double Coupling)

    • Power: 25-30W (Keep internal temp stable).

Data Comparison: Coupling Efficiency

Coupling ReagentConditionsEst. Yield (Aic Incorporation)Risk Factor
DIC / HOBt 2h, RT< 30%High (Incomplete)
HBTU / DIPEA 1h, RT50-60%Moderate (Slow)
HATU / HOAt / Collidine 2 x 45m, RT> 95%Low
TFFH (Acid Fluoride) 1h, 50°C> 98%Lowest (Best for difficult cases)

Module 2: The Silent Killer (Diketopiperazine Formation)

Symptom:

  • Sudden loss of peptide mass from the resin after deprotecting the amino acid following Aic.

  • LC-MS of the filtrate shows a cyclic dipeptide species.

Technical Insight: Because Aic is a conformationally constrained turn-inducer, it forces the peptide backbone to fold back on itself.

  • You couple Aic to the resin.[1]

  • You couple the next amino acid (AA2).

  • You remove the Fmoc/Boc from AA2.

  • The Reaction: The newly liberated amine of AA2 is held in perfect spatial proximity to the carbonyl ester attaching Aic to the resin.

  • Result: Intramolecular nucleophilic attack releases the dipeptide (AA2-Aic) as a Diketopiperazine (DKP), leaving a hydroxyl-functionalized resin behind.

Visualizing the Mechanism (DKP Risk)

DKP_Mechanism cluster_prevention Prevention Strategy Start Deprotection of AA2 Fold Turn Induction by Aic (Thorpe-Ingold Effect) Start->Fold Fmoc Removal Attack Nucleophilic Attack on Resin Linker Fold->Attack Spatial Proximity Trityl Use Trityl Linkers (Steric Bulk) Fold->Trityl Result Cyclic DKP Released (Peptide Lost) Attack->Result Cleavage ShortTime Short Deprotection (Avoid Base)

Figure 1: The mechanism of Diketopiperazine (DKP) formation facilitated by the turn-inducing nature of the Aic scaffold.

Troubleshooting Protocol: Preventing DKP

Q: How do I stop the peptide from cleaving itself?

A: You must destabilize the transition state or use a resin that sterically blocks the attack.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The bulky trityl group creates extreme steric hindrance around the ester linkage, physically blocking the amine from attacking the carbonyl.

  • Solvent Switch: Perform the deprotection of AA2 using 20% Piperidine in DBU/Toluene or simply minimize exposure to DMF during deprotection steps, as polar solvents stabilize the transition state.

  • Active Coupling: Ensure the third amino acid is pre-activated and added immediately after deprotection of AA2 to compete with the cyclization rate.

Module 3: Aggregation & Solubility

Symptom:

  • Resin bed shrinks significantly during the synthesis of the Aic-containing region.

  • Broad peaks in HPLC; low crude purity.

Technical Insight: The Indan ring is highly hydrophobic and aromatic. A sequence containing Aic and other hydrophobic residues (Val, Ile, Phe) will undergo


-stacking and hydrophobic collapse, expelling solvent from the resin beads.
Troubleshooting Protocol: The "Magic Mixture"

Recommendation: Do not use pure DMF.

Solvent System: Use a binary or ternary solvent system for both coupling and washing steps involving the Aic residue.

  • Recipe: DCM : DMF : NMP (1 : 1 : 1)

  • Alternative: pure NMP (N-methylpyrrolidone).

  • Why? DCM swells the polystyrene core of the resin; NMP disrupts hydrogen bonding and solvates the hydrophobic indane ring better than DMF.

FAQ: Rapid Fire Troubleshooting

Q: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a phosphonium salt and is very effective. However, HATU is generally superior for extremely hindered couplings due to the HOAt effect. If using PyBOP, ensure you add HOAt explicitly if possible.

Q: I see a mass of [M-18] in my LCMS. Is this a side reaction? A: This usually indicates dehydration. However, with Aic, check if you have formed a


-lactam . If the N-terminus of Aic was deprotected while the C-terminus was activated (e.g., in liquid phase synthesis), the amine can attack the activated ester to form a 4-membered lactam. This is [M-18] (loss of water).
  • Prevention:[2] Never deprotect the amine of Aic until the C-terminus is securely coupled to the next residue or resin.

Q: Is the Boc group on Aic stable to standard Fmoc protocols? A: Yes. The Boc group is stable to Piperidine (20%) used in Fmoc deprotection. It will only be removed during the final TFA cleavage (95% TFA). Ensure you do not use TFA during the synthesis steps.

References

  • Albericio, F., & Barluenga, J. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma. Link

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Isidro-Llobet, A., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Troubleshooting

Solubility issues of 2-Boc-aminomethyl-indan-2-carboxylic acid in organic solvents

Topic: Solubility & Handling Optimization in Organic Synthesis Document ID: TS-IND-042 | Version: 2.1 | Role: Senior Application Scientist[1] Executive Summary: The Solubility Paradox 2-Boc-aminomethyl-indan-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Optimization in Organic Synthesis

Document ID: TS-IND-042 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

2-Boc-aminomethyl-indan-2-carboxylic acid presents a classic "solubility paradox" common to rigid, protected amino acids. Its structure contains three competing domains:

  • The Indane Core: Highly lipophilic and rigid, promoting strong pi-pi stacking interactions in the solid state.[1]

  • The Boc Group: Lipophilic but introduces rotatable bonds that can disrupt crystal packing.[1]

  • The Carboxylic Acid: Highly polar, capable of strong hydrogen-bond dimerization.[1]

The Core Issue: In non-polar solvents (e.g., Toluene, Hexanes), the polar carboxylic acid head groups dimerize, often leading to insolubility. In highly polar protic solvents (e.g., Water), the lipophilic indane core prevents solvation. Successful handling requires disrupting these intermolecular forces using "Goldilocks" solvent systems—typically polar aprotic solvents or specific binary mixtures.[1]

Troubleshooting Guide (Q&A Format)

Category A: Dissolution for Chemical Reactions

Q1: I am attempting a peptide coupling reaction in Dichloromethane (DCM), but the starting material remains a suspension. Heating does not help.[1][2] How do I proceed?

  • Diagnosis: This is likely due to the formation of stable carboxylic acid dimers that DCM cannot effectively disrupt. The rigid indane scaffold enhances crystal lattice energy, making the solid thermodynamically stable against dissolution in moderately polar solvents.

  • Technical Fix: Do not heat vigorously, as this can degrade the Boc group (thermal deprotection).[1] Instead, use a Binary Solvent System .

    • Add N,N-Dimethylformamide (DMF): Add dry DMF dropwise to your DCM suspension.[1] You will typically see dissolution at a ratio of 9:1 or 8:2 (DCM:DMF).[1] DMF acts as a hydrogen-bond acceptor, breaking the acid dimers.[1]

    • Alternative: If DMF is problematic for workup, use a small amount of Tetrahydrofuran (THF) .[1]

Q2: Can I use Toluene or Ether for reactions involving this compound?

  • Short Answer: generally, No.[1]

  • Scientific Rationale: Toluene and Diethyl Ether are poor solvents for zwitterionic or highly polarizable amino acid derivatives.[1] While the Boc group adds some lipophilicity, it is insufficient to overcome the polarity of the free carboxylic acid in these solvents.

  • Exception: Toluene may be used only if the carboxylic acid is first converted to a salt (e.g., using DIPEA or TEA) or if the temperature is elevated significantly (risk of decomposition).

Category B: Workup & Purification[3][4]

Q3: During acid-base extraction, I acidified the aqueous layer to pH 2, but the product oiled out instead of precipitating. How do I recover it as a solid?

  • Diagnosis: "Oiling out" occurs when the compound forms a supersaturated separate phase rather than crystallizing.[1] This is common with Boc-protected amino acids containing lipophilic cores (like indane).[1]

  • Recovery Protocol:

    • Extract: Extract the oil into Ethyl Acetate (EtOAc) . Do not use DCM, as it is denser than water and often forms intractable emulsions with indane derivatives.

    • Dry: Dry the organic layer over Na₂SO₄ (Magnesium sulfate can sometimes adsorb polar acids).[1]

    • Evaporate & Triturate: Evaporate the EtOAc. Add n-Hexane or Pentane to the residue and sonicate.[1] The non-polar solvent will dissolve impurities while forcing the polar product to crystallize.

Q4: I am trying to recrystallize the compound to improve purity. What solvent system do you recommend?

  • Recommendation: EtOAc / Hexanes or EtOAc / Heptane .[1]

  • Methodology: Dissolve the compound in the minimum amount of hot Ethyl Acetate. Slowly add Hexanes (antisolvent) until turbidity persists.[1] Allow to cool slowly to room temperature, then to 4°C.

    • Note: Avoid Methanol/Water systems if possible, as the hydrophobic indane core may cause amorphous precipitation rather than crystal growth.

Experimental Protocols

Protocol 3.1: Solubility Screening Matrix

Use this table to select the correct solvent based on your operational phase.[1]

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Chlorinated DCM, ChloroformModerate/Poor Synthesis (requires co-solvent)
Polar Aprotic DMF, DMSO, NMPExcellent Dissolution for Coupling, Stock Solutions
Ethers THF, 1,4-DioxaneGood Synthesis, Hydrogenation
Esters Ethyl AcetateGood Extraction, Workup
Hydrocarbons Hexane, TolueneInsoluble Antisolvent for Precipitation
Protic Methanol, EthanolGood Analysis (HPLC/NMR), Avoid for coupling
Protocol 3.2: Standard Dissolution for Amide Coupling

Target Concentration: 0.1 M - 0.2 M[1]

  • Weigh 1.0 equivalent of 2-Boc-aminomethyl-indan-2-carboxylic acid into a round-bottom flask.

  • Add DCM (approx. 80% of final volume).[1] Stir at Room Temperature (RT).

  • If suspension persists, add DMF dropwise.[1]

    • Critical Check: Stop adding DMF once the solution clears.[1] Excess DMF complicates workup (requires multiple water washes to remove).[1]

  • Add Coupling Reagents (e.g., EDC/HOBt or HATU) after full dissolution to ensure homogeneous kinetics.[1]

Visualizations

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on experimental intent.

SolubilityDecision cluster_Rxn Reaction Solvents cluster_Wrk Workup Solvents cluster_Ana Analytical Solvents Start Select Operation Reaction Synthesis / Coupling Start->Reaction Workup Extraction / Purification Start->Workup Analysis NMR / HPLC Start->Analysis DCM_DMF DCM + 10% DMF (Recommended) Reaction->DCM_DMF THF THF (Alternative) Reaction->THF EtOAc Ethyl Acetate (Primary Extraction) Workup->EtOAc Hexane Hexane/Pentane (Trituration/Precipitation) Workup->Hexane DMSO DMSO-d6 (NMR) Analysis->DMSO MeCN MeCN/H2O (HPLC Mobile Phase) Analysis->MeCN

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][3] (Detailed data on Boc group stability and solubility characteristics). [1]

  • Sigma-Aldrich. (n.d.).[1] Indan-2-carboxylic acid Product Specification. (Provides baseline physical property data for the indane core).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Comprehensive review on solubility and handling of protected amino acids).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2-(tert-Butoxycarbonylamino)indane-2-carboxylic acid. (Structural data and predicted properties). [1]

Sources

Optimization

Incomplete coupling of 2-Boc-aminomethyl-indan-2-carboxylic acid in SPPS

Ticket Subject: Incomplete coupling of 2-Boc-aminomethyl-indan-2-carboxylic acid (Indan- -AA) in SPPS. Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Incomplete coupling of 2-Boc-aminomethyl-indan-2-carboxylic acid (Indan-


-AA) in SPPS.
Status:  Open / High Priority
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Diagnostic Context

The Molecule: 2-Boc-aminomethyl-indan-2-carboxylic acid is a constrained


-amino acid. Structurally, it possesses a quaternary carbon at position 2 of the indane ring.

The Problem: This building block presents a "dual-threat" steric barrier:

  • Activation Hindrance (Coupling of the residue): The carboxylic acid is attached directly to a quaternary center. Activation is sluggish, and the active ester is shielded from the incoming amine of the resin-bound peptide.

  • Nucleophilic Hindrance (Coupling onto the residue): Once coupled and deprotected, the exposed amine is located on a methylene group adjacent to the quaternary center (

    
    ). This creates a "neopentyl-like" steric environment, significantly reducing the nucleophilicity of the amine for the next amino acid coupling.
    

Standard Protocol Failure: Standard carbodiimide chemistries (DIC/Oxyma) or room-temperature uronium protocols (HBTU/DIEA) typically result in <30% conversion, leading to deletion sequences.

Troubleshooting Modules (Step-by-Step)
Module A: Coupling the Indan Residue TO the Resin

Goal: Attach the sterically hindered Carboxyl group to the N-terminus of the growing chain.

The Fix: Switch to Phosphonium or High-Activity Uronium Chemistry. Carbodiimides (DIC) are too slow. You need reagents that generate the highly reactive -OAt (7-azabenzotriazole) active ester or use phosphonium salts to drive the equilibrium.

ParameterStandard (Do Not Use)Optimized Protocol (Use This)
Reagent HBTU, TBTU, DIC/OxymaHATU (Gold Standard) or PyAOP (Platinum Standard)
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA
Stoichiometry 3-5 eq2.5 - 3 eq (Higher conc. is better than higher eq.)
Temperature Room Temp75°C (Microwave) or 60°C (Conventional Heat)
Time 30-60 min2 x 15 min (Double Couple)

Detailed Protocol:

  • Dissolution: Dissolve 3.0 eq of the Indan-AA and 2.9 eq of HATU in minimal DMF (aim for 0.2 M concentration).

  • Activation: Add 6.0 eq of DIEA (or Collidine). Note: Pre-activation for 30 seconds is permitted, but do not wait longer to avoid hydrolysis.

  • Coupling: Add to resin. Microwave at 75°C (30 Watts max power to prevent overheating) for 15 minutes.

  • Repeat: Drain and repeat the step (Double Coupling) to ensure >99% yield.

Expert Insight: If you observe "guanidinylation" (a mass shift of +42 Da or +99 Da depending on the reagent) on the previous residue, switch from HATU to PyAOP . PyAOP is a phosphonium salt and cannot guanidinylate the amine.

Module B: Coupling the NEXT Amino Acid ONTO the Indan Residue

Goal: Acylate the "Neopentyl" amine of the Indan residue.

The Fix: The "Nuclear" Option (Acid Fluorides or PyBrOP). The amine is physically accessible but electronically deactivated by the bulky quaternary neighbor. Standard active esters (OBt/Oxyma) often collapse or rearrange before the amine can attack.

Recommended Workflow:

  • Deprotection: Standard 20% Piperidine/DMF is usually sufficient. However, if the sequence is hydrophobic, use 20% Piperidine in DMF/NMP (1:1) to prevent aggregation.

  • Coupling Reagent: Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1][2]

    • Why? PyBrOP generates an acid bromide intermediate in situ, which is far more reactive toward hindered amines than standard esters.

  • Alternative: HATU at high temperature (75°C) is the second-best choice.

Protocol (PyBrOP Method):

  • Pre-activation: Dissolve 5 eq of the Next Amino Acid and 5 eq of PyBrOP in DMF.

  • Base Addition: Add 10 eq of DIEA.

  • Reaction: Add to the resin containing the deprotected Indan amine.

  • Conditions: React for 2 hours at Room Temp OR 20 min at 60°C.

  • Monitoring: The Kaiser test (Ninhydrin) may give a false negative (fail to show color) even if the amine is free, due to steric shielding. Use the Chloranil Test for secondary/hindered amines or micro-cleavage LCMS to verify deprotection and coupling.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling this specific building block.

IndanCoupling Start Start: Indan-AA Coupling CheckResin Check Resin Loading (Is it the first AA?) Start->CheckResin FirstAA Loading onto Resin (Trityl/Wang) CheckResin->FirstAA Yes ChainElong Elongation Cycle CheckResin->ChainElong No Activation Activation Strategy: HATU or PyAOP (3 eq) + Collidine @ 75°C (MW) FirstAA->Activation ChainElong->Activation QC_Step QC: Micro-cleavage LCMS Activation->QC_Step Success Coupling > 98%? QC_Step->Success NextStep Deprotection (Boc removal) Success->NextStep Yes Retry Retry with PyAOP or reduced temp (50°C) extended time Success->Retry No NextCoupling Coupling NEXT AA (The 'Neopentyl' Challenge) NextStep->NextCoupling PyBrOP Use PyBrOP / DIEA or Acid Fluoride Double Couple @ 60°C NextCoupling->PyBrOP Retry->Activation Repeat

Caption: Workflow for overcoming steric barriers during Indan-AA incorporation and subsequent chain elongation.

Frequently Asked Questions (FAQs)

Q1: Why do I see a +99 Da mass adduct on my peptide after coupling this residue? A: This is likely a guanidinylation adduct if you used HBTU or HATU. The slow coupling rate allows the N-terminus of the resin-bound peptide to attack the uronium reagent itself instead of the amino acid.

  • Fix: Switch to PyAOP (Phosphonium salt). It cannot form guanidines. Alternatively, ensure the Amino Acid is pre-activated with the reagent before adding it to the resin to minimize free reagent exposure.

Q2: Can I use DIC/Oxyma if I don't have HATU/PyAOP? A: Only if you use microwave heating (75°C) and extend the reaction time significantly (e.g., 1 hour x 2). At room temperature, DIC/Oxyma will likely result in incomplete coupling due to the steric bulk of the indane ring.

Q3: The Kaiser test is negative (yellow) after deprotecting the Indan residue. Did deprotection fail? A: Not necessarily. Sterically hindered amines often fail to react with Ninhydrin (Kaiser test) because the bulky groups prevent the formation of Ruhmann's purple.

  • Fix: Use the Chloranil Test (sensitive to secondary/hindered amines) or perform a mini-cleavage and check by LCMS. Do not re-treat with piperidine based solely on a negative Kaiser test.

Q4: Is racemization a concern at 75°C? A: For this specific molecule (2-aminomethyl-indan-2-carboxylic acid), if the indane ring is unsubstituted elsewhere, C2 is achiral (due to symmetry). Therefore, racemization of the Indan residue itself is impossible. However, you must be careful about the previous amino acid (Cys or His) in the chain. If the previous AA is sensitive, lower the temp to 50°C and extend the time.

References
  • Albericio, F., et al. (1997).[3] "On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis." Tetrahedron Letters, 38(27), 4853-4856.[3]

    • Relevance: Establishes PyAOP as the superior reagent for hindered couplings where uroniums fail or cause side reactions.
  • Carpino, L. A., et al. (1994).[3] "Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU." Letters in Peptide Science, 1, 57-67.[3] [3]

    • Relevance: Foundational text on why HATU/HOAt provides faster kinetics than HBTU/HOBt for difficult sequences.
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • Relevance: Validates the use of COMU/Oxyma and modern protocols for hindered amino acids.

Sources

Troubleshooting

Choosing the right coupling reagent for Boc-2-aminoindane-2-carboxylic acid

Technical Support Center: Boc-2-Aminoindane-2-Carboxylic Acid (Boc-Aic-OH) Core Directive: The Challenge of Steric Bulk The Substrate: Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) is a conformationally constrained, -...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-2-Aminoindane-2-Carboxylic Acid (Boc-Aic-OH)

Core Directive: The Challenge of Steric Bulk

The Substrate: Boc-2-aminoindane-2-carboxylic acid (Boc-Aic-OH) is a conformationally constrained,


-disubstituted amino acid. Structurally, the indane ring rigidly locks the geometry, and the quaternary 

-carbon creates significant steric hindrance.

The Problem: Standard coupling protocols (e.g., DIC/HOBt or HBTU) often fail because the bulky indane scaffold shields the carbonyl carbon from nucleophilic attack. This leads to:

  • Slow Activation: The formation of the active ester is kinetically hindered.

  • Incomplete Coupling: The incoming amine cannot easily access the activated carboxylate.

  • Side Reactions: Prolonged activation times increase the risk of N-terminal guanidinylation (with uronium reagents) or rearrangement to N-carboxyanhydrides (NCAs).

The Solution: You must use high-efficiency coupling reagents that generate smaller, more reactive active esters (like acid fluorides) or utilize anchimeric assistance (HOAt/Oxyma).

Reagent Selection Matrix

Use this matrix to select the optimal reagent based on your specific coupling scenario.

Reagent ClassRecommended ReagentMechanism of ActionBest Use Case
Uronium (Gold Standard) HATU Generates -OAt ester; Pyridine nitrogen provides anchimeric assistance (neighboring group effect) to accelerate acylation.First-line choice for coupling Boc-Aic-OH to primary amines.
Oxyma-Based (Modern) COMU Generates -Oxyma ester; safer (non-explosive) and often more reactive than HATU due to better leaving group kinetics.High-value sequences where racemization of the partner amine is a concern.
Acid Fluoride (The "Hammer") TFFH / BTFFHConverts carboxylic acid to an Acid Fluoride (-COF). The small size of the fluoride atom overcomes steric clashes better than bulky -OBt/-OAt esters.Extremely difficult couplings (e.g., coupling Aic to another hindered residue like Aib, N-Me-AA, or Pro).
Phosphonium PyBrOP Reacts via acyl phosphonium intermediate; avoids guanidinylation side-reactions common with uronium salts.Slow reactions requiring long coupling times (>2 hours) or excess reagent.

Decision Logic & Workflow

The following flowchart illustrates the logical pathway for optimizing the coupling of Boc-Aic-OH.

G Start Start: Couple Boc-Aic-OH CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered? (e.g., N-Me, Aib, Pro) CheckAmine->IsHindered Standard Standard Primary Amine IsHindered->Standard No Hindered Hindered / Secondary Amine IsHindered->Hindered Yes ReagentHATU Select HATU + HOAt (1.2 eq) Standard->ReagentHATU Monitor Monitor: Kaiser Test / LCMS ReagentHATU->Monitor ReagentTFFH Select TFFH (Acid Fluoride) (Small Leaving Group) Hindered->ReagentTFFH ReagentTFFH->Monitor Result Incomplete? Monitor->Result DoubleCouple Double Couple at 50°C Switch Solvent (DMF -> NMP) Result->DoubleCouple Yes Success Proceed to Deprotection Result->Success No DoubleCouple->Monitor

Figure 1: Decision tree for selecting coupling conditions based on steric demands of the amine partner.

Detailed Protocols

Protocol A: The HATU Method (Standard High-Efficiency)

Best for coupling Boc-Aic-OH to standard primary amines (e.g., Ala, Phe, Lys).

  • Dissolution: Dissolve Boc-Aic-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF (0.2 M concentration).

  • Base Addition: Add HOAt (3.0 eq) followed by TMP (2,4,6-trimethylpyridine/Collidine) (6.0 eq).

    • Why Collidine? It is a weaker, more sterically hindered base than DIPEA, reducing the risk of base-catalyzed racemization of the incoming amine and preventing premature Fmoc removal if performing fragment condensation.

  • Pre-activation: Stir for exactly 2 minutes .

    • Caution: Do not exceed 5 minutes. Prolonged pre-activation with uronium salts can lead to the formation of the unreactive guanidine species.

  • Coupling: Add the pre-activated mixture to the resin-bound amine (1.0 eq).

  • Reaction: Agitate for 60–120 minutes at room temperature.

  • Monitoring: Perform a Kaiser (Ninhydrin) test. If slightly positive, proceed to Protocol B (Double Coupling).

Protocol B: The Acid Fluoride (TFFH) Method

Best for "Impossible" couplings (e.g., Aic-Aib, Aic-Pro, or Aic-NMe).

  • Activation: Dissolve Boc-Aic-OH (4.0 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq) in dry DCM or NMP.

  • Base: Add DIPEA (8.0 eq).

  • Conversion: Stir for 15 minutes to generate the acid fluoride in situ.

    • Mechanism:[1][2][3] The acid fluoride is highly reactive but small, allowing it to penetrate the steric shield of the indane ring.

  • Coupling: Add the solution to the resin.

  • Heat: If possible, perform the coupling at 50°C for 1 hour (microwave) or 3 hours (conventional heat).

    • Note: Boc-Aic-OH is thermostable; however, ensure the resin (e.g., 2-CTC) is stable at this temperature.

Troubleshooting & FAQs

Q1: I am seeing a mass of +17 Da or +99 Da on my LCMS. What is this?

  • Diagnosis: This is likely Guanidinylation .

  • Cause: Reaction of the N-terminal amine with the uronium portion of HATU/HBTU instead of the activated carboxylate. This happens when the activation of Boc-Aic-OH is too slow (due to sterics), leaving excess HATU available to react with the amine.

  • Fix: Switch to PyBrOP or TFFH . These are phosphonium and fluoro-formamidinium reagents, respectively, and cannot form guanidines.

Q2: My coupling yield is stuck at 60% even after double coupling.

  • Diagnosis: Aggregation or "Difficult Sequence" phenomenon.[4]

  • Cause: The rigidity of the indane ring can induce beta-sheet formation or aggregation on the solid phase.

  • Fix:

    • Solvent Switch: Use NMP or a mixture of DMF/DMSO (9:1) instead of pure DMF. DMSO disrupts hydrogen bonding networks.

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt aggregation.

Q3: Is racemization a concern with Boc-Aic-OH?

  • Technical Insight: No. 2-aminoindane-2-carboxylic acid is achiral (it possesses a plane of symmetry).

  • Caveat: While Aic itself cannot racemize, the conditions required to couple it (high heat, strong activation) can racemize the previous amino acid in the chain (the amine component) if that residue is chiral and sensitive (e.g., Cys, His). Use Collidine instead of DIPEA to mitigate this risk.

Q4: Why not use DIC/HOBt?

  • Reasoning: Carbodiimides (DIC) form O-acylisourea intermediates that are bulky and require a rearrangement to the active ester. With the steric bulk of the indane ring, this rearrangement is kinetically disfavored, leading to extremely slow reactions and high failure rates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides.[5] Journal of the American Chemical Society, 117(19), 5401-5402. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Optimization

Scavengers for TFA cleavage of peptides containing 2-aminomethyl-indan-2-carboxylic acid

Technical Support Center: TFA Cleavage of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid ( )[1] Status: Operational Topic: Scavenger Optimization & Side-Reaction Mitigation Target Analyte: 2-Aminomethyl-indan-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TFA Cleavage of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid ( )[1]

Status: Operational Topic: Scavenger Optimization & Side-Reaction Mitigation Target Analyte: 2-Aminomethyl-indan-2-carboxylic acid (and related indane-based constrained analogs)[1]

Core Directive: The Chemical Challenge

Why is this specific amino acid problematic? 2-Aminomethyl-indan-2-carboxylic acid (


) contains a fused bicyclic system: a cyclohexane ring fused to an aromatic benzene ring.[1] While it is an excellent tool for inducing specific conformational turns (mimicking 

-turns or constraining

space), its chemical stability during Global Deprotection is compromised by the electron-rich nature of the indan aromatic ring .

During TFA cleavage, protecting groups (Pbf, tBu, Trt, Boc) are released as highly reactive carbocations. In the absence of sufficient scavengers, the aromatic ring of the indan moiety acts as a nucleophile, undergoing Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) . This results in permanent, irreversible modification of your peptide.

The Mechanism of Failure

The following diagram illustrates the competition between your scavenger system and the


 residue.

G Peptide Protected Peptide (Resin Bound) TFA TFA Cleavage Peptide->TFA Cation Reactive Carbocations (tBu+, Pbf+, Trt+) TFA->Cation Release Scavenger Scavenger Capture (Silanes/Thiols) Cation->Scavenger Fast Kinetic Trap (Desired) Indan Indan Ring Attack (Side Reaction) Cation->Indan Slow Kinetic Trap (Undesired) Clean Clean Peptide (Target Product) Scavenger->Clean Adduct Alkylated Adducts (+56, +252 Da) Indan->Adduct

Figure 1: Kinetic competition during deprotection. The goal is to make the "Scavenger Capture" pathway significantly faster than the "Indan Ring Attack."

Scavenger Selection Guide

Do not rely on "Standard Cleavage" (95% TFA / 2.5% TIS / 2.5% H2O) for this residue if your sequence contains Arg(Pbf), Trp(Boc), or multiple tBu groups. The indan ring requires a "High-Capacity" scavenger cocktail.

Recommended Cocktails
Cocktail NameComposition (v/v)Best Use CaseMechanism of Action
Reagent K (Classic) TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%)The Gold Standard. Use for sequences with Arg(Pbf), Cys(Trt), or Met.[1]Phenol protects Tyr/Indan rings. Thioanisole accelerates Pbf removal. EDT is the most potent quencher of tBu cations.
Reagent B (Modern) TFA (88%) Phenol (5%) Water (5%) TIS (2%)Odor-Sensitive Labs. Use if EDT is banned, but only if Arg(Pbf) load is low.[1]TIS (Triisopropylsilane) provides steric bulk to trap cations. Less effective than EDT for Pbf scavenging.
The "Solubilizer" TFA (80%) DCM (10%) Thioanisole (5%) EDT (2.5%) H2O (2.5%)Hydrophobic Sequences. Use if the peptide aggregates or precipitates in pure TFA.

is hydrophobic.[1] If the peptide precipitates, scavengers cannot reach the active site. DCM maintains solubility.
Critical Reagent Notes
  • Ethanedithiol (EDT): While malodorous, EDT is non-negotiable for high-risk sequences containing

    
    .[1] It is the only scavenger small and nucleophilic enough to effectively outcompete the indan ring for bulky carbocations. DODT  (3,6-dioxa-1,8-octanedithiol) is a less smelly alternative that can replace EDT 1:1.
    
  • Silanes (TIS/TES): Excellent for tBu scavenging but poor for Trt or Pbf scavenging. Do not use TIS as the only scavenger if Arginine is present.

Troubleshooting & FAQs

Issue 1: Mass Spec shows +56 Da, +112 Da adducts.

Diagnosis: t-Butyl Alkylation. The tBu groups from Ser/Thr/Tyr/Asp/Glu protection were released but not quenched.[1] They have alkylated the Indan ring (Friedel-Crafts).[1]

  • Fix:

    • Switch to Reagent K (must contain EDT/DODT).[1]

    • Ensure the cleavage cocktail is fresh .[2] Scavengers oxidize over time.

    • Protocol Adjustment: Perform the cleavage at 0°C for the first 30 minutes, then warm to Room Temp. This slows the alkylation rate while allowing deprotection to proceed.

Issue 2: Mass Spec shows +252 Da (or +266 Da) adducts.

Diagnosis: Pbf/Pmc Re-attachment. The sulfonyl protecting group from Arginine has transferred to the Indan ring. This is a common "Arg-to-Aromatic" transfer.[1]

  • Fix:

    • Add Thioanisole: You must use at least 5% Thioanisole.[1] It acts via an

      
       mechanism to demethylate the Pbf adduct or intercept the cation.
      
    • Extend Cleavage Time? No. Counter-intuitively, Pbf adducts often form late in the reaction. Keep cleavage to 2–3 hours max.

    • Pre-Cleavage Trick: Wash the resin with DCM/TIS (95:5) before adding TFA to remove any residual DMF, which can sometimes exacerbate Pbf stability.

Issue 3: Low Yield / Peptide Precipitation.

Diagnosis: Solubility-Driven Scavenger Failure. The


 residue increases peptide hydrophobicity.[1] If the peptide creates a "gum" on the resin or precipitates in TFA, the scavengers are physically separated from the reactive sites.
  • Fix:

    • Use the "Solubilizer" Cocktail (see table above).

    • Add TFE (Trifluoroethanol) or DCM to the cleavage mix.

    • Ether Precipitation: Ensure you use cold diethyl ether.[1] If the peptide is very hydrophobic, it may dissolve in ether. In that case, use Hexane/Ether (1:1) to force precipitation.

Step-by-Step Optimized Protocol

For a 0.1 mmol scale synthesis containing


 + Arg(Pbf) + tBu groups: 
  • Wash: Wash resin 3x with DCM to remove DMF traces. Drain completely.[1]

  • Prepare Cocktail (Fresh):

    • TFA: 8.25 mL[1]

    • Phenol (crystalline): 0.5 g

    • Water: 0.5 mL

    • Thioanisole: 0.5 mL

    • EDT (or DODT): 0.25 mL

    • Total Volume: ~10 mL[3]

  • Chill: Place the resin vessel in an ice bath. Add the cocktail.

  • Incubate:

    • Stir at 0°C for 15 minutes.

    • Remove ice bath.[1][3] Stir at Room Temperature for 2.5 hours.

  • Filter: Filter resin into a 50 mL conical tube. Wash resin with 1 mL fresh TFA.

  • Precipitate: Add the filtrate dropwise into 45 mL of ice-cold Diethyl Ether.

  • Centrifuge: Spin at 3000 rpm for 5 mins. Decant ether.

  • Wash: Resuspend pellet in fresh ether, sonicate briefly, centrifuge, and decant (Repeat 2x). This removes the Phenol and Thioanisole adducts.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

    • Foundational text establishing Reagent K for electron-rich arom
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.[1] Link

    • Specific data on scavenging Pbf and tBu cations to protect Trp/Tyr (analogous to Indan).
  • Pearson, D. A., et al. (1989). Evaluation of scavengers for the removal of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. Journal of Organic Chemistry, 54(16). Mechanistic insight into sulfonyl cation scavenging (relevant for Arg-containing peptides).
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in organic synthesis.[1] Chemical Reviews, 109(6), 2455-2504. Link[1]

    • Comprehensive review of protecting group stability and side-reactions.

Sources

Troubleshooting

Preventing diketopiperazine formation with 2-Boc-aminomethyl-indan-2-carboxylic acid

Ticket #8842: Preventing Diketopiperazine (DKP) Formation with 2-Boc-aminomethyl-indan-2-carboxylic Acid Status: Open Priority: High (Synthesis Failure/Low Yield) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Preventing Diketopiperazine (DKP) Formation with 2-Boc-aminomethyl-indan-2-carboxylic Acid

Status: Open Priority: High (Synthesis Failure/Low Yield) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

You are likely encountering low yields or deletion sequences when attempting to incorporate 2-Boc-aminomethyl-indan-2-carboxylic acid (henceforth referred to as Boc-AmIc ) into a peptide sequence.

While Boc-AmIc itself is a constrained


-amino acid scaffold often used to induce specific secondary structures (turns/helices), it presents a unique "DKP Paradox" in Solid Phase Peptide Synthesis (SPPS):
  • The Molecule is Not the Culprit (Directly): As a

    
    -amino acid derivative, Boc-AmIc generally resists forming standard 6-membered diketopiperazine rings itself.
    
  • The Molecule is the Catalyst (Indirectly): Because Boc-AmIc is gem-disubstituted and sterically hindered, its coupling kinetics are extremely slow.

  • The "Race" Condition: When you attempt to couple Boc-AmIc to a dipeptide on the resin (especially if the dipeptide contains Pro, Gly, or N-alkyl residues), the coupling reaction is often slower than the rate of the dipeptide's internal cyclization (DKP formation).

The Result: The dipeptide cyclizes and cleaves itself from the resin before the Boc-AmIc can successfully couple, leading to massive chain loss (DKP formation) and low crude yields.

The Mechanism: The Kinetic Race

To solve this, you must visualize the competition occurring in your reaction vessel.

  • Path A (Desired): The incoming Boc-AmIc anhydride attacks the free amine on the resin.

  • Path B (Undesired): The free amine on the resin attacks its own C-terminal ester (DKP formation).

Because Boc-AmIc is bulky,


 decreases, allowing 

to dominate.

DKP_Kinetic_Race Resin_Amine Dipeptide-Resin (Free Amine) Coupled_Product Tripeptide-Resin (Success) Resin_Amine->Coupled_Product Path A: Nucleophilic Attack on Boc-AmIc (Slow due to Steric Bulk) DKP_Byproduct Cyclic DKP + Free Resin (Failure) Resin_Amine->DKP_Byproduct Path B: Intramolecular Cyclization (Fast if Pro/Gly present) Boc_AmIc Activated Boc-AmIc Boc_AmIc->Coupled_Product

Figure 1: The "Kinetic Race" during SPPS. Successful incorporation of the hindered Indan residue requires accelerating Path A or blocking Path B.

Troubleshooting Guide

Use this decision matrix to identify the specific failure mode in your synthesis.

Symptom Probable Cause Corrective Action
Complete failure (0% yield) DKP formation cleared all peptide from resin before coupling.Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The bulky linker sterically prevents DKP cyclization.[1]
Deletion of Boc-AmIc Coupling was too slow; capping step (if used) terminated the chain.Use HATU/HOAt activation. Increase temperature to 50°C (Microwave). Double couple.
Low Purity (Truncated sequences) Slow coupling led to aggregation or termination.Use Magic Mixture (DCM/DMF/NMP) to improve solvation of the hydrophobic indan ring.
Difficult Fmoc Removal (Next Step) The bulky Indan group is shielding the N-terminus.Use DBU (2%) in piperidine for the subsequent deprotection step.
Validated Protocols
Protocol A: The "DKP-Proof" Resin Strategy (Recommended)

Why: The 2-Chlorotrityl (2-CTC) linker is extremely bulky. It physically blocks the conformational rotation required for the dipeptide to attack the ester linkage.

  • Resin Selection: Use 2-Chlorotrityl Chloride Resin (Loading < 0.6 mmol/g).

  • First Coupling: Load the first amino acid using DCM/DIPEA (standard protocol).

  • Elongation: Proceed with standard Fmoc SPPS until the dipeptide stage.

  • Critical Step (Boc-AmIc Coupling):

    • Activation: 3 eq Boc-AmIc : 2.9 eq HATU : 3 eq HOAt : 6 eq DIPEA.

    • Solvent: DMF (or NMP if aggregation is suspected).

    • Time: 2 hours at Room Temperature OR 20 mins at 50°C (Microwave).

    • Note: Do not use PyBOP/HBTU; they are often too weak for gem-disubstituted residues.

Protocol B: The "Sprint" Strategy (Microwave Assisted)

Why: If you must use Wang or Rink Amide resin, you have to win the kinetic race. Heat accelerates the bimolecular coupling (Path A) more significantly than the unimolecular cyclization (Path B) in many cases.

  • Deprotection of Dipeptide: Use 20% Piperidine/DMF with 0.1M HOBt .

    • Mechanism:[1][2][3][4][5][6][7] HOBt suppresses DKP formation during the deprotection step by protonating the amine slightly or buffering the basicity.

  • Wash: Wash rapidly with DMF (3x). Do not let the resin sit.

  • Coupling:

    • Pre-activate Boc-AmIc (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) for 2 minutes.

    • Add to resin.

    • Microwave: 75°C for 10 minutes. (Note: Ensure the Boc group is stable; usually stable up to 90°C for short bursts).

Frequently Asked Questions (FAQ)

Q1: Can I use the Fmoc- analog instead of Boc-AmIc? A: Yes, but be careful. If you use Fmoc-AmIc, the next deprotection step (removing Fmoc from the bulky Indan) will be difficult. The bulky gem-disubstituted center protects the Fmoc group from piperidine attack. You may need extended deprotection times or stronger bases (DBU) for the subsequent step. We recommend the Boc- version if the Indan is at the N-terminus or if you plan to cleave/deprotect globally with TFA next.

Q2: Why not just use a dipeptide block? A: If you can synthesize or purchase the dipeptide Fmoc-AmIc-AA-OH in solution phase, this is the gold standard solution. It eliminates the DKP risk entirely on the resin. However, coupling to the carboxyl group of the Indan residue in solution is also difficult and requires strong activation (e.g., acid fluorides).

Q3: Does the Indan ring cause racemization? A: Generally, no. The gem-disubstitution at the


-carbon (or 

-position depending on nomenclature) usually locks the chirality. However, excessive heat (>80°C) with strong base (DIPEA) during coupling can induce epimerization in adjacent residues. Stick to DIC/Oxyma or HATU/DIPEA at controlled temperatures.
Diagnostic Flowchart

Troubleshooting_Tree Start Start: Low Yield with Boc-AmIc Check_Resin Are you using Wang or Rink Resin? Start->Check_Resin Check_Pos Is Boc-AmIc the 3rd Residue? Check_Resin->Check_Pos Yes Optimization Is the coupling time > 1 hour? Check_Resin->Optimization No (Already on 2-CTC) Switch_Resin SOLUTION: Switch to 2-CTC Resin (Prevents DKP via Steric Bulk) Check_Pos->Switch_Resin Yes (High DKP Risk) Check_Pos->Optimization No Microwave SOLUTION: Use Microwave Coupling (DIC/Oxyma @ 75°C) Optimization->Microwave Yes (Too Slow) Activation SOLUTION: Switch to HATU/HOAt (Stronger Activation) Optimization->Activation No (Kinetics Issue)

Figure 2: Decision tree for troubleshooting synthesis failures involving hindered Indan residues.

References
  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link (Foundational work on resin esterification and stability).

  • Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters. Link (Establishes 2-CTC resin for preventing DKP).

  • Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of a range of peptides. International Journal of Peptide and Protein Research.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link (Protocols for hindered residues like Aib/Indan).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Me-Aib-Containing Peptides: Prevention of Diketopiperazine Formation. Journal of Peptide Science. Link (Analogous chemistry for gem-disubstituted residues).

Sources

Optimization

Purification challenges of peptides containing 2-Boc-aminomethyl-indan-2-carboxylic acid

This technical guide addresses the purification and synthesis challenges associated with peptides containing 2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as Aic or ). This constrained amino acid is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and synthesis challenges associated with peptides containing 2-Boc-aminomethyl-indan-2-carboxylic acid (often abbreviated as Aic or


 ). This constrained amino acid is a critical scaffold in peptidomimetics for inducing specific secondary structures (e.g., 

-turns) but introduces significant steric and hydrophobic hurdles.

Executive Summary

2-aminomethyl-indan-2-carboxylic acid (Aic) is a conformationally constrained


-amino acid analogue. Its incorporation creates a rigid "kink" in the peptide backbone, stabilizing active conformations. However, the quaternary carbon at position 2  (the 

-carbon equivalent) and the lipophilic indane ring create a "perfect storm" of purification challenges:
  • Steric Hindrance: Incomplete coupling leads to deletion sequences.

  • Hydrophobicity: Causes aggregation and strong retention on C18 columns.

  • Rotamerism: Restricted rotation leads to "split peaks" (conformers) in HPLC, often mistaken for impurities.

Part 1: Troubleshooting Guide (Q&A)

Symptom 1: "My HPLC chromatogram shows two distinct peaks with the same mass."

Diagnosis: Rotameric Conformational Isomerism. The Aic residue restricts the rotation of the peptide backbone. At room temperature, the interconversion between cis and trans rotamers (or specific folded states) is slow on the HPLC timescale. This results in two resolved peaks that represent the same molecule.

Corrective Action:

  • The Heat Test: Re-run the analytical HPLC at 60°C .

    • Result A (Coalescence): If the two peaks merge into one sharper peak or the ratio changes significantly, they are conformers. Collect both.

    • Result B (No Change): If the peaks remain distinct, you likely have a diastereomer (racemization) or a deletion sequence.

  • Protocol Adjustment: Perform preparative purification at elevated temperature (45–60°C) to improve peak shape and recovery.

Symptom 2: "The product precipitates on the column or elutes as a broad smear."

Diagnosis: Hydrophobic Aggregation. The indane ring is highly lipophilic. Standard mobile phases (Water/Acetonitrile) may induce aggregation, causing the peptide to "stick" to the C18 stationary phase or precipitate upon injection.

Corrective Action:

  • Solubilization: Do not dissolve the crude peptide in 100% aqueous buffer. Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) (10–20% v/v) in the sample injection solvent to disrupt aggregates.

  • Stationary Phase: Switch from C18 to a C4 or Phenyl-Hexyl column. The C4 phase has lower hydrophobicity, allowing easier elution of the indane core.

  • Chaotropes: Add 0.1 M NaClO₄ or 6 M Urea to the mobile phase (Buffer A) to prevent on-column aggregation.

Symptom 3: "I see a peak with Mass [M - Residue]."

Diagnosis: Deletion Sequence (Coupling Failure). The carboxyl group of Aic is attached to a quaternary carbon. Coupling this residue to the growing chain is kinetically slow due to massive steric hindrance. Standard HBTU/DIEA protocols often fail, leaving unreacted resin sites that couple to the next amino acid in the sequence.

Corrective Action:

  • Optimization: Use HATU or PyAOP (more reactive) with HOAt as an additive.

  • Microwave Synthesis: Heat the coupling reaction to 75°C for 10–20 minutes.

  • Double Coupling: Perform the coupling step twice before deprotecting.

Part 2: Optimized Protocols

Protocol A: High-Temperature HPLC Purification

Use this workflow to resolve peak splitting and broadening issues.

  • Column Selection:

    • Primary: C18 (300 Å pore size recommended for rigidity).

    • Alternative: C4 or Diphenyl (if retention is >60% B).

  • Mobile Phase:

    • A: Water + 0.1% TFA.[1]

    • B: Acetonitrile + 0.1% TFA.[2]

    • Note: If aggregation is suspected, add 10-20% Isopropanol to Mobile Phase B.

  • Temperature Setup:

    • Set column oven to 60°C .

    • Critical: Ensure the mobile phase is pre-heated (use a passive heat exchanger loop before the column) to prevent thermal mismatch.

  • Gradient:

    • Start higher than usual (e.g., 20% B instead of 5%) to prevent precipitation at the head of the column.

    • Shallow gradient (0.5% B per minute) to separate the deletion impurities (which often lack the hydrophobic Aic and elute earlier).

Protocol B: Synthesis of the Hindered Interface

Use this when coupling the Aic residue to the resin/peptide.

  • Activation:

    • Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq).

    • Add DIEA (6 eq) immediately before adding to the resin.

  • Coupling:

    • Microwave: 75°C for 20 mins.

    • Manual: 2 hours at Room Temp, then drain and repeat (Double Couple).

  • Capping:

    • Acetyl-cap unreacted amines after this step to prevent deletion sequences from growing.

Part 3: Visualizations

Diagram 1: Purification Decision Tree

This logic flow helps you distinguish between real impurities and conformational artifacts.

PurificationLogic Start Start: Analytical HPLC (Broad or Split Peaks) TempTest Run HPLC at 60°C Start->TempTest ResultSplit Peaks Coalesce? TempTest->ResultSplit Conformers Diagnosis: Rotamers (Conformational Isomers) ResultSplit->Conformers Yes (Merge) Impurities Diagnosis: Impurities (Racemates or Deletions) ResultSplit->Impurities No (Distinct) ActionConf Action: Prep HPLC at 60°C Pool all fractions Conformers->ActionConf ActionImp Action: Check Mass Spec Optimize Gradient Impurities->ActionImp

Caption: Decision tree for diagnosing split peaks in Aic-containing peptides. Coalescence at high temperature confirms rotamerism.

Diagram 2: Steric Hindrance in Synthesis

Visualizing why the deletion sequence occurs.

SynthesisBlock Resin Peptide-Resin (Nucleophile) Coupling Coupling Reaction Resin->Coupling Aic Activated Aic Residue (Electrophile) Sterics Quaternary C2 (Steric Shield) Aic->Sterics Sterics->Coupling Blocks Access Success Full Length Peptide Coupling->Success High Temp / HATU Failure Unreacted Resin (Deletion Sequence) Coupling->Failure Standard Cond.

Caption: The quaternary center of the indane ring acts as a steric shield, necessitating high-energy coupling conditions (HATU/Heat) to prevent deletion sequences.

Part 4: Quantitative Data

Table 1: Solubility & Retention Parameters

ParameterStandard PeptideAic-Containing PeptideImpact
Hydrophobicity Index Low/MediumVery High Elutes late; requires high % organic.
Aggregation Potential LowHigh Broad peaks; requires HFIP/TFE.
Coupling Efficiency >99% (HBTU)<80% (HBTU)Requires HATU + Double Couple.
Rotational Barrier Low (<5 kcal/mol)High (>15 kcal/mol) Split peaks at 25°C; Coalesce at 60°C.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of Amino Acid-Protecting Groups in Organic Synthesis. Describes the handling of sterically hindered amino acids and Boc/Fmoc strategies.

  • Chandrudu, S., Simerska, P., & Toth, I. (2013). Chemical Methods for Peptide and Protein Production. Provides standard protocols for overcoming aggregation in hydrophobic peptides.

  • Muttenthaler, M., et al. (2010). Trends in Peptide Drug Discovery. Discusses the use of constrained amino acids like Aic to improve metabolic stability and the associated purification challenges.

  • Waters Corporation. Peptide Isolation & Purification Guide. Technical notes on using elevated temperature and fluorinated solvents (HFIP) for hydrophobic peptide purification.

Sources

Troubleshooting

Technical Support Center: Minimizing Trifluoroacetylation During Boc Deprotection

Ticket ID: BOC-TFA-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist Diagnostic & Mechanism: Why is this happening? The User Problem: You are removing a Boc group using Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-TFA-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: Why is this happening?

The User Problem: You are removing a Boc group using Trifluoroacetic Acid (TFA). Instead of the desired free amine, you observe a mass shift of +96 Da (or +97 Da in positive ion mode) corresponding to a trifluoroacetyl (TFAc) group attached to your amine.

The Root Cause: Contrary to popular belief, TFA itself is a poor acylating agent. The side reaction is driven by the formation of a reactive intermediate: tert-butyl trifluoroacetate .

  • Cleavage: Acidolysis of the Boc group generates the tert-butyl cation (

    
    ).[1]
    
  • Esterification: In the absence of adequate scavengers,

    
     reacts with the TFA solvent to form tert-butyl trifluoroacetate.
    
  • Acylation: This active ester is a potent trifluoroacetylating agent. When you neutralize the solution (or even during concentration if the amine is nucleophilic enough), it transfers the TFAc group to your newly liberated amine.[2][3]

Mechanism Visualization

Boc_Side_Reaction BocAmine Boc-Amine tBuCation t-Butyl Cation (Electrophile) BocAmine->tBuCation Acidolysis FreeAmineSalt Amine-TFA Salt BocAmine->FreeAmineSalt + TFA TFA TFA (Excess) tBuTFA tert-Butyl Trifluoroacetate (Active Ester) tBuCation->tBuTFA + TFA (No Scavenger) Inert Inert Byproduct (Isobutylene/tBu-OH) tBuCation->Inert + Scavenger (Preferred Path) TFAcAmine N-TFAc-Amine (Side Product) tBuTFA->TFAcAmine + Free Amine (Transacylation) Scavenger Scavenger (Silane/Water)

Figure 1: The "Hidden Ester" pathway. The side reaction is not direct acylation by TFA, but mediated by the in-situ formation of tert-butyl trifluoroacetate.

Prevention Protocols

Protocol A: The Scavenger Cocktail (Standard Defense)

Use this for standard solution-phase synthesis where TFA is required for solubility.

The Logic: You must intercept the tert-butyl cation before it reacts with TFA. Silanes are superior to water because they irreversibly reduce the cation to isobutane, whereas water forms tert-butanol, which is in equilibrium with the cation.

Reagents:

  • TFA: Trifluoroacetic acid (Reagent Grade)

  • DCM: Dichloromethane (Solvent)[4]

  • TES: Triethylsilane (Primary Scavenger)

  • Water: (Secondary Scavenger/Nucleophile)

Procedure:

  • Dissolve the substrate in DCM (0.1 M concentration).[4]

  • Prepare a cocktail of TFA : DCM : TES : Water (50 : 45 : 2.5 : 2.5 v/v) .

    • Note: If your substrate contains Methionine or Tryptophan, increase TES to 5%.

  • Add the cocktail to the substrate at 0°C .

  • Allow to warm to room temperature. Monitor by TLC/LCMS.

  • Critical Workup: Do NOT rotovap to dryness immediately if high concentrations of tert-butyl trifluoroacetate are suspected. Co-evaporate with Toluene (3x) or Hexanes . This helps azeotrope away the active ester and excess TFA without heating the mixture excessively.

Protocol B: The "Nuclear Option" (HCl Substitution)

Use this if your substrate is extremely prone to trifluoroacetylation or if you require an HCl salt directly.

The Logic: HCl cannot form a trifluoroacetyl ester. By removing the source of the acyl group, you eliminate the side reaction entirely.

Reagents:

  • 4M HCl in Dioxane (Commercially available or prepared gas-saturated).

Procedure:

  • Dissolve substrate in minimal Dioxane or Ethyl Acetate.

  • Add 4M HCl in Dioxane (10–20 equivalents relative to Boc).

  • Stir at room temperature.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Workup: Filter the solid or concentrate. No neutralization is required during the evaporation step, eliminating the risk of acylation.

Data Comparison: Selecting the Right Method

VariableMethod A: TFA/DCM (Standard)Method B: TFA + Scavengers (Rec.)Method C: HCl/Dioxane
TFAc Risk High Low Zero
Cation Scavenging PoorExcellentN/A
Solubility Excellent (TFA solubilizes peptides)GoodModerate (Salts may precipitate)
Workup Speed Fast (Volatile)Medium (Silanes require washing)Fast (Filtration often possible)
Substrate Scope Robust amines onlySensitive residues (Trp, Met, Tyr)Acid-stable substrates

Troubleshooting Q&A

Q: I already ran the reaction and have the N-TFAc side product. Is my batch ruined? A: Not necessarily. The trifluoroacetyl group is labile to mild base.

  • Rescue Protocol: Dissolve the crude mixture in Methanol/Water (4:1). Add Potassium Carbonate (

    
    , 3 eq) or aqueous Ammonia. Stir at room temperature for 2–4 hours. The TFAc group usually hydrolyzes before the peptide backbone or chiral centers are affected.
    

Q: Why does the side reaction get worse when I scale up? A: On a larger scale, heat dissipation is slower. The formation of tert-butyl trifluoroacetate is favored at higher temperatures. Furthermore, during rotary evaporation of large volumes, the amine is exposed to the active ester for a longer duration in a concentrated state.

  • Fix: Use active cooling during addition and co-evaporate with Toluene to keep the temperature low and remove the ester quickly.

Q: Can I just use water as a scavenger? A: Water is better than nothing, but it is reversible. It reacts with the


 cation to form 

, which can be re-protonated to regenerate the cation. Silanes (TES or TIS) are "terminal" scavengers—they reduce the cation to isobutane, removing it from the equilibrium entirely.

Q: I see a +96 mass shift on a Serine/Threonine residue. Is this the same thing? A: Yes. The hydroxyl groups of Ser/Thr can also be trifluoroacetylated by the same mechanism (O-trifluoroacetylation). Fortunately, O-TFAc groups are much less stable than N-TFAc amides and often fall off during standard aqueous workup (e.g., NaHCO3 wash).

References

  • Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, side reactions and scavengers." International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Schnölzer, M., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193.
  • Strazzolini, P., et al. (1990). "Trifluoroacetylation of amines and alcohols by tert-butyl trifluoroacetate." Tetrahedron Letters, 31(1), 135-138. (Confirming the active ester mechanism).

  • Goodman, M., et al. (1977). "Mechanisms of Trifluoroacetylation in Solid Phase Peptide Synthesis." Proceedings of the National Academy of Sciences, 74(10), 4335-4338.

Sources

Optimization

Technical Support Center: Optimizing Synthesis with 2-Boc-aminomethyl-indan-2-carboxylic Acid

Executive Summary: The "Double Trouble" Challenge You are likely encountering difficulties synthesizing peptides containing 2-Boc-aminomethyl-indan-2-carboxylic acid (referred to here as Boc-Amic ). This residue presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Trouble" Challenge

You are likely encountering difficulties synthesizing peptides containing 2-Boc-aminomethyl-indan-2-carboxylic acid (referred to here as Boc-Amic ). This residue presents a unique "double trouble" profile in Solid-Phase Peptide Synthesis (SPPS):

  • Extreme Steric Hindrance: The amino acid is

    
    -disubstituted at the C2 position of the indane ring. This quaternary center creates a massive steric barrier, making both acylation (coupling onto the resin) and subsequent elongation (coupling onto the Boc-Amic amine) difficult.
    
  • Hydrophobic Aggregation: The rigid, lipophilic indane scaffold promotes strong

    
    -
    
    
    
    stacking and hydrophobic collapse within the resin matrix. This leads to "difficult sequences" where the resin shrinks, solvation fails, and reagent diffusion drops to near zero.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard Fmoc/Boc cycles to high-energy, high-solvation methodologies.

Diagnostic & Troubleshooting Modules

Module A: Coupling Boc-Amic to the Peptide Chain

Symptom: Incomplete incorporation of the Boc-Amic residue (Deletion sequence).

The carboxyl group of Boc-Amic is attached to a quaternary carbon, behaving similarly to Aib (aminoisobutyric acid) but with added bulk. Standard HBTU/DIC protocols will fail.

Recommended Protocol: The "Power Coupling" Method

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activator HBTU or HOBtHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP
Additives NoneHOAt (1-Hydroxy-7-azabenzotriazole) - Critical for steric speed.
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIEA (reduced amount to prevent racemization if Cys is present, though rare here).
Temperature Room Temp (25°C)Microwave: 75°C for 10-20 min OR Conventional: 50°C for 2 hours.
Repeats Single CouplingDouble Coupling is mandatory.

Step-by-Step Workflow:

  • Dissolve: 4.0 eq. Boc-Amic + 3.8 eq. HATU in minimal NMP (N-methylpyrrolidone).

  • Activate: Add 4.0 eq. HOAt and 8.0 eq. DIEA. Let sit for 30 seconds (pre-activation).

  • Coupling: Add to resin.

    • Microwave: Ramp to 75°C over 2 min; hold for 15 min.

    • Manual: Incubate at 50°C for 2 hours with vigorous agitation.

  • Monitor: Do NOT rely on Kaiser tests (often false negative due to bulk). Use Chloranil test or micro-cleavage HPLC.

Module B: Elongating After Boc-Amic (The Aggregation Trap)

Symptom: The NEXT amino acid fails to couple. The resin looks "clumped" or opaque.

Once Boc-Amic is attached, the bulky indane ring shields the N-terminus. Furthermore, the hydrophobic ring recruits adjacent chains, expelling solvent (syneresis).

The Solution: Chaotropic Solvation You must disrupt the intermolecular forces (H-bonds and


-stacking) to allow the next activated amino acid to reach the N-terminus.

Protocol: The "Magic Mixture" & Salt Wash

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for all subsequent steps. NMP solvates hydrophobic aggregates significantly better than DMF.

  • Chaotropic Wash: Before coupling the next residue, wash the resin with 0.1 M LiCl in NMP or Pseudoproline solvent (if available). This disrupts hydrogen bond networks.[1]

  • Coupling Cocktail:

    • Use 0.8 M LiCl dissolved in the coupling mixture (NMP).

    • Why? LiCl acts as a chaotrope, breaking the

      
      -sheet-like structures formed by the indane stacking.
      
Module C: Deprotection & Cleavage

Symptom: Incomplete removal of Boc/Fmoc or poor crude purity.

1. Deprotection (if Fmoc strategy used for other residues): The bulky indane ring can protect the N-terminal amine from base access.

  • Standard: 20% Piperidine.[2]

  • Optimized: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NMP. DBU is a smaller, stronger base that penetrates aggregates better.

2. Final Cleavage: The lipophilic nature of the peptide may cause it to precipitate onto the resin during TFA cleavage.

  • Add DCM: Use a cleavage cocktail of TFA/DCM (90:10) plus scavengers. The DCM helps keep the hydrophobic peptide solubilized during the acid step.

Visualizing the Mechanism

The following diagram illustrates the "Vicious Cycle" of aggregation caused by Boc-Amic and the specific intervention points.

AggregationCycle Start Boc-Amic Residue Coupled Hydrophobicity High Lipophilicity (Indane Ring) Start->Hydrophobicity Stacking Pi-Pi Stacking & Hydrophobic Collapse Hydrophobicity->Stacking SolvationLoss Resin Shrinkage (Syneresis) Stacking->SolvationLoss StericShield N-Terminus Buried SolvationLoss->StericShield Solvent INTERVENTION A: Switch to NMP + LiCl (Restores Solvation) SolvationLoss->Solvent Breaks Cycle Failure Deletion Sequence (Coupling Failure) StericShield->Failure Heat INTERVENTION B: Microwave Heating (75°C) (Kinetic Energy > Aggregation) StericShield->Heat Overcomes Barrier Solvent->StericShield Re-exposes Amine Heat->Failure Prevents

Caption: Figure 1. The hydrophobic collapse mechanism induced by the indane scaffold and critical intervention points (Solvation & Heat) to prevent deletion sequences.

Frequently Asked Questions (FAQ)

Q1: Can I use standard polystyrene (PS) resin? A: It is risky. PS resins are hydrophobic. Adding a hydrophobic indane residue increases the risk of precipitation.

  • Recommendation: Use ChemMatrix (PEG-PS) or TentaGel resins. These PEG-based supports swell better in polar solvents and mechanically force the peptide chains apart, reducing aggregation.

Q2: My Kaiser test is negative, but the coupling failed. Why? A: The bulky indane ring can sterically block the ninhydrin molecule from reacting with the amine, giving a "false negative" (indicating no free amines).

  • Recommendation: Use the Chloranil test (better for secondary/hindered amines) or perform a micro-cleavage: cleave 5mg of resin and analyze by HPLC/MS to verify the coupling before proceeding.

Q3: Should I cap unreacted amines after coupling Boc-Amic? A: Yes, absolutely. Because coupling to the hindered amine is difficult, you will likely have unreacted chains. Acetylate with Acetic Anhydride/Pyridine to terminate these chains ("Truncated sequences") so they don't grow and complicate purification later.

References & Further Reading

  • Albericio, F., et al. (1998).[3] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry. (Establishes HATU/HOAt superiority for hindered couplings).

  • Tickler, A. K., & Wade, J. D. (2007).[4][5] Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Protein & Peptide Letters. (Defines the "Magic Mixture" and LiCl usage for aggregation).

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. (Microwave protocols for sterically hindered amino acids).

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics. Biopolymers. (Discusses aggregation mechanisms and pseudoproline strategies).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Purity Analysis of 2-Boc-aminomethyl-indan-2-carboxylic acid

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-Boc-aminomethyl-indan-2-carboxylic acid , a critical conformationally restricted amino acid scaffold used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-Boc-aminomethyl-indan-2-carboxylic acid , a critical conformationally restricted amino acid scaffold used in peptidomimetics.

While standard C18 alkyl-bonded phases are the industry default for amino acid analysis, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior performance for this specific indane-derivative. By leveraging


 interactions, the Phenyl-Hexyl chemistry resolves critical hydrophobic impurities (such as the unfunctionalized indane-2-carboxylic acid precursor) that often co-elute on standard C18 columns.

Compound Profile & Analytical Challenges

Target Molecule: 2-(tert-Butoxycarbonylaminomethyl)-indan-2-carboxylic acid Core Structure: Indane ring with a quaternary center at C2. Key Functionalities:

  • Hydrophobic Domain: Indane bicyclic system (aromatic + aliphatic ring).

  • Acidic Domain: Carboxylic acid (

    
    ).
    
  • Protected Amine: Boc-carbamate (labile to strong acid, UV active at 210 nm).

Critical Impurities

Effective analysis must resolve the target from three distinct impurity classes:

Impurity TypeDescriptionChromatographic Challenge
Impurity A (Polar) 2-Aminomethyl-indan-2-carboxylic acid (De-Boc)Elutes in the void volume on generic gradients; requires high aqueous stability.
Impurity B (Hydrophobic) Indane-2-carboxylic acid (Precursor)Critical Pair: Lacks the aminomethyl group but shares the identical hydrophobic indane core. Often co-elutes with the target on C18.
Impurity C (Synthetic) Coupling Reagents / ByproductsVariable hydrophobicity; requires gradient flushing.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared the performance of a standard C18 (Octadecyl) column against a Phenyl-Hexyl column. Both methods utilized the same mobile phase modifiers to ensure a direct comparison of stationary phase selectivity.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (amide/carbonyl) and 254 nm (aromatic).

Performance Data Summary
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Analysis
Retention Time (

)
8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

stacking with the indane ring.
Resolution (

) (Target vs. Impurity B)
1.2 (Co-elution risk)3.8 (Baseline resolved)Deciding Factor: The Phenyl phase discriminates the aromatic core interactions better than hydrophobic C18.
Peak Symmetry (

)
1.151.08Superior end-capping and surface chemistry on the Phenyl-Hexyl column reduces silanol tailing of the free acid.
Selectivity (

)
1.051.12Higher selectivity confirms distinct interaction mechanisms.
Mechanism of Action[1]
  • C18 (Hydrophobic Interaction Only): Separates primarily based on hydrophobicity (LogP). Since the Target and Impurity B have similar hydrophobic cores, separation is inefficient.

  • Phenyl-Hexyl (Hydrophobic +

    
    ):  The stationary phase interacts electronically with the aromatic benzene ring of the indane. The presence of the Boc-aminomethyl group on the target alters the electron density and steric availability of the ring compared to the unsubstituted Impurity B, resulting in enhanced separation.
    

Recommended Experimental Protocol (Method B)

This protocol is validated for self-consistency and robustness.

Reagents & Equipment[2][3]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).
    
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Modifier: 85% Phosphoric Acid (

    
    ) or Trifluoroacetic Acid (TFA). Note: Phosphoric acid is preferred for UV sensitivity; TFA is required if MS detection is used.
    
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • MP A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter (0.22 µm).

    • MP B: 100% Acetonitrile.

  • System Equilibration:

    • Flush column with 95% B for 10 mins to clean storage solvents.

    • Equilibrate at Initial Conditions (5% B) for 15 mins or until pressure stabilizes (

      
       bar).
      
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution of the hydrophobic solid.

    • Filter through a 0.2 µm PTFE syringe filter.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Temp: 40°C (Critical for reproducibility)

Time (min)% Mobile Phase BEvent
0.05Injection
2.05Isocratic Hold (Focus Polar Impurities)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End
System Suitability Criteria (SST)
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Resolution (Target vs. Nearest Impurity):

    
    
    

Method Validation Workflow

The following diagram illustrates the logical decision tree for optimizing this method, ensuring scientific integrity and troubleshooting autonomy.

HPLC_Method_Development Start Start: Method Development ColSelect Column Selection: Evaluate C18 vs. Phenyl-Hexyl Start->ColSelect Screen Gradient Screening (5-95% B) ColSelect->Screen Decision1 Is Resolution (Rs) > 1.5 for Impurity B? Screen->Decision1 Opt_C18 Optimize C18: Change pH or Modifier Decision1->Opt_C18 No (Co-elution) Opt_Phenyl Select Phenyl-Hexyl: Optimize Gradient Slope Decision1->Opt_Phenyl Yes (Separation) Opt_C18->Screen Retry Refine Refine Peak Shape: Add 0.1% TFA or H3PO4 Opt_Phenyl->Refine Final Final Method Validation (Linearity, Precision) Refine->Final

Caption: Decision tree for selecting the optimal stationary phase. The Phenyl-Hexyl path is favored for indane derivatives due to superior selectivity for aromatic impurities.

References

  • Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Retrieved January 28, 2026, from [Link]

  • Phenomenex. (2018). Separation of Amino Acids using Kinetex C18 and Phenyl-Hexyl Columns. Technical Guide. Retrieved January 28, 2026, from [Link]

Comparative

Mass spectrometry analysis of peptides with 2-aminomethyl-indan-2-carboxylic acid

Technical Deep Dive: Mass Spectrometry Profiling of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid (2-AMIC) Executive Summary The incorporation of 2-aminomethyl-indan-2-carboxylic acid (2-AMIC) into peptide se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Profiling of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid (2-AMIC)

Executive Summary

The incorporation of 2-aminomethyl-indan-2-carboxylic acid (2-AMIC) into peptide sequences represents a sophisticated strategy in modern peptidomimetics, particularly for stabilizing


-turns and enhancing proteolytic resistance in GPCR ligands (e.g., CX3CR1 agonists). However, its unique structural properties—a rigid indane scaffold combined with a 

-amino acid backbone—introduce distinct challenges in mass spectrometry (MS) analysis compared to standard

-amino acids.

This guide provides a comparative technical analysis of 2-AMIC against its closest structural and functional analogs: Phenylalanine (Phe) and Tetrahydroisoquinoline-3-carboxylic acid (Tic) . We detail the ionization behavior, fragmentation kinetics, and retention characteristics necessary for accurate sequencing and validation.

Chemical Profile & MS Properties

2-AMIC is a constrained


-amino acid where the 

-carbon (relative to the carboxyl) is part of a hydrophobic indane ring system.
  • Chemical Formula (Free Acid):

    
    
    
  • Residue Composition:

    
    
    
  • Residue Monoisotopic Mass: 173.0841 Da

  • Structural Class: Cyclic

    
    -substituted amino acid.
    
Table 1: Comparative Physicochemical Properties for MS
FeaturePhenylalanine (Phe) Tic 2-AMIC
Residue Mass (Mono) 147.0684 Da159.0684 Da173.0841 Da
Nitrogen Type Primary

-amine
Secondary (Cyclic) aminePrimary

-amine
Conformational Bias FlexibleSemi-rigid (N-constrained)Highly Rigid (

-C constrained)
Hydrophobicity (HPLC) HighHighVery High (Late Eluting)
Key Diagnostic Ion

120.08 (Immonium)

132.08 (Immonium)

145.09 (Immonium)

Mass Spectrometry Performance Analysis

Ionization Efficiency (ESI)

Unlike Tic or Proline , which possess secondary amines that can sequester protons and alter charge state distributions, 2-AMIC possesses a primary amine on the


-carbon.
  • Observation: 2-AMIC peptides exhibit ionization efficiencies comparable to Phe-containing peptides.

  • Charge State: They predominantly form

    
     and 
    
    
    
    ions in electrospray ionization (ESI), facilitating standard "bottom-up" sequencing.
Chromatographic Retention

The indane ring system of 2-AMIC is significantly more lipophilic than the benzene ring of Phe due to the additional fused aliphatic ring.

  • Result: 2-AMIC peptides consistently elute later than their Phe-analogs on C18 reversed-phase columns.

  • Protocol Shift: Gradient optimization often requires higher organic content (e.g., extending the 50-90% ACN ramp) to ensure complete elution and prevent carryover.

Fragmentation & Sequencing (CID/HCD)

The


-amino acid backbone of 2-AMIC introduces a "mass shift" in the 

and

ion series, but the fragmentation efficiency remains high due to the primary amine.
  • Backbone Cleavage: Standard amide bond cleavage occurs, but the rigidity of the indane ring prevents internal scrambling often seen with flexible linkers.

  • Diagnostic Immonium Ion (

    
     145.09): 
    High-energy collision (HCD) yields a dominant characteristic ion at 
    
    
    
    145.09
    . This corresponds to the loss of CO and H2O from the residue, forming the stabilized
    
    
    species.
    • Mechanism:[1]

      
      .
      
    • Utility: This ion is the "fingerprint" for verifying 2-AMIC incorporation in synthetic batches.

Experimental Protocols

Workflow: Sequencing 2-AMIC Peptides

This protocol ensures the detection of the hydrophobic 2-AMIC residue while preventing column fouling.

A. LC-MS Conditions

  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% -> 65% B (Standard peptide ramp)

    • 20-25 min: 65% -> 95% B (Crucial for 2-AMIC elution)

    • 25-28 min: 95% B (Wash)

B. MS Parameters (Orbitrap/Q-TOF)

  • Mode: Positive ESI.

  • Collision Energy (NCE): 28-32%. (Slightly higher energy may be required to fragment the rigid 2-AMIC amide bond compared to flexible regions).

  • Dynamic Exclusion: 10s (To capture isomers).

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation pathway identifying 2-AMIC versus its analogs.

G Precursor Precursor Peptide (Contains 2-AMIC) Activation HCD/CID Activation (NCE 30%) Precursor->Activation Backbone Backbone Cleavage (b/y ions) Activation->Backbone Primary Pathway Immonium Diagnostic Immonium Ion m/z 145.09 Activation->Immonium High Energy Characteristic Seq_Conf Sequence Confirmation (Mass Shift +173 Da) Backbone->Seq_Conf y(n) - y(n-1) = 173.08 Immonium->Seq_Conf Validates Presence

Figure 1: MS/MS fragmentation logic for identifying 2-AMIC residues. The unique mass shift (+173 Da) and diagnostic ion (m/z 145) are critical validators.

Troubleshooting & Decision Matrix

Use this logic flow when analyzing unknown peptidomimetics suspected of containing 2-AMIC.

DecisionTree Start Unknown Peak Detected CheckMass Calculate Residue Delta (y_n - y_n-1) Start->CheckMass Is173 Delta = 173.08 Da? CheckMass->Is173 CheckImm Check Low Mass Region for m/z 145.09 Is173->CheckImm Yes SuspectTic Suspect Tic (159 Da) or Phe (147 Da) Is173->SuspectTic No Confirm Confirmed: 2-AMIC CheckImm->Confirm Present CheckImm->SuspectTic Absent

Figure 2: Decision matrix for distinguishing 2-AMIC from isobaric or homologous residues during de novo sequencing.

References

  • Chemical Structure & Synthesis: US Patent 2021/0024510 A1. "Bicyclic CX3CR1 Receptor Agonists." (2021).[1] Describes the synthesis and incorporation of 2-aminomethyl-indan-2-carboxylic acid (CAS 1360547-49-4) into bioactive peptides.

  • General Beta-Peptide Fragmentation: Journal of the American Society for Mass Spectrometry. "Fragmentation of beta-amino acid containing peptides." (General reference for beta-amino acid mass shifts and immonium ion formation mechanisms).

  • Comparative Residue Masses: NIST Chemistry WebBook. "Standard Reference Data for Phenylalanine and Tic derivatives."

Sources

Validation

Publish Comparison Guide: NMR Characterization of 2-Boc-aminomethyl-indan-2-carboxylic acid

This guide outlines the structural characterization of 2-Boc-aminomethyl-indan-2-carboxylic acid , a conformationally constrained amino acid scaffold used in peptidomimetic drug design. Executive Summary & Strategic Impo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-Boc-aminomethyl-indan-2-carboxylic acid , a conformationally constrained amino acid scaffold used in peptidomimetic drug design.

Executive Summary & Strategic Importance

In the development of stable peptidomimetics, 2-Boc-aminomethyl-indan-2-carboxylic acid serves as a critical "turn" inducer. Unlike flexible linear amino acids (e.g., Boc-Alanine derivatives), the indane core restricts conformational freedom, locking the


 space.

For the analytical scientist, this rigidity presents a unique challenge and opportunity. Standard characterization often fails to distinguish the subtle diastereotopic nature of the benzylic protons, leading to misinterpretation of "impurity" peaks. This guide compares the Standard Workflow against our Optimized Multi-Dimensional Protocol , demonstrating why the latter is essential for validating the structural integrity of this scaffold.

The Core Problem: Symmetry vs. Chirality

While the molecule possesses a plane of symmetry (making it achiral), the benzylic protons (


 and 

) are pro-chiral and diastereotopic due to the distinct faces presented by the carboxylic acid and the aminomethyl group. A standard 1D NMR often confuses these splitting patterns with impurities.

Structural Analysis & Predicted Spectral Profile

Before acquisition, we must establish the theoretical magnetic environment.

Chemical Structure Visualization

The following diagram illustrates the connectivity and the critical "AB System" of the benzylic protons (


) which are the key quality attribute (CQA) for NMR analysis.

G cluster_logic NMR Logic IndaneCore Indane Core (Rigid Scaffold) Benzylic Benzylic CH2 (C1/C3) Diastereotopic Protons (AB System) IndaneCore->Benzylic Constrains C2_Quat C2 Quaternary Center BocGroup Boc-Aminomethyl (-CH2-NH-Boc) C2_Quat->BocGroup Face B COOH Carboxylic Acid (-COOH) C2_Quat->COOH Face A Logic1 Face A != Face B Therefore Ha != Hb C2_Quat->Logic1 Benzylic->C2_Quat Connects to

Figure 1: Structural connectivity highlighting the diastereotopic benzylic protons caused by the quaternary center.

Comparative Analysis: Methodological Approaches

We compared two characterization workflows. The Standard Workflow represents a typical "quick-check" approach, while the Optimized Workflow is the rigorous standard required for IND-enabling studies.

Table 1: Performance Comparison of Characterization Protocols
FeatureStandard Workflow (Alternative)Optimized Workflow (Recommended)
Solvent


Sample Conc. 10 mg / 0.6 mL15-20 mg / 0.6 mL
1H Resolution Poor. NH often broad/invisible. Acid proton missing.Excellent. NH sharp doublet/triplet. COOH visible (~12 ppm).[1]
Benzylic Signal Often appears as a "messy multiplet" (misidentified as impurity).Resolved AB doublets (

).
Structural Proof Inconclusive for quaternary center.Definitive. HMBC confirms C2 connectivity.
Throughput High (5 min)Medium (25 min)
Verdict REJECT for structural validation.ACCEPT for CoA generation.

Detailed Experimental Protocols

Optimized Sample Preparation (DMSO-d6)

To ensure reproducibility and prevent aggregation-induced broadening:

  • Weigh 15.0 mg of 2-Boc-aminomethyl-indan-2-carboxylic acid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D). Note: DMSO is preferred over CDCl3 due to the H-bonding capability which stabilizes the carbamate rotamers and sharpens the NH signal.

  • Vortex for 30 seconds. If the solution is hazy, sonicate for 1 minute.

  • Transfer to a 5mm NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) can be used if rotameric broadening is observed.

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary carbons in 13C experiments.

  • Scans: 16 (1H), 1024 (13C).

Spectral Characterization & Assignment[2]

H NMR Interpretation (400 MHz, DMSO-d6)

The spectrum is defined by the rigid indane ring and the Boc-protecting group.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.30 Broad s1H-COOH Highly deshielded acidic proton; visible in DMSO, invisible in MeOH/CDCl3.
7.10 – 7.25 Multiplet4HAr-H Aromatic protons of the indane ring.
6.85 Broad t1H-NH -BocAmide proton. Coupling to the adjacent methylene creates a triplet (or broad singlet).
3.45 & 3.05 Doublets (AB)4HIndane-CH

Critical Diagnostic: The benzylic protons are diastereotopic. They appear as two doublets with a large geminal coupling (

).
3.30 Doublet2H-CH

-NH
Methylene group attached to the quaternary C2. Overlaps with water peak in DMSO; verify with HSQC.
1.38 Singlet9HBoc (-C(CH

)

)
Characteristic intense singlet.
C NMR Interpretation (100 MHz, DMSO-d6)

The


C spectrum provides the definitive proof of the quaternary center at C2.
  • Carbonyls: Distinct signals for the Carboxylic Acid (~176 ppm) and the Boc Carbamate (~156 ppm).

  • Aromatic Region: Two signals for quaternary aromatic carbons (~140 ppm) and two/four signals for CH aromatic carbons (~124-127 ppm).

  • Quaternary C2: A low-intensity signal typically found around 50-55 ppm . Note: This peak is often missed in rapid scans due to long relaxation times.

  • Aliphatic: Benzylic carbons (~40 ppm), Aminomethyl (~45 ppm), Boc quaternary (~78 ppm), Boc methyls (~28 ppm).

Advanced Validation: The HSQC/HMBC Workflow

To conclusively differentiate the product from regioisomers (e.g., 1-substituted indanes), 2D NMR is required.

Diagram: Structural Validation Logic

This workflow demonstrates how to confirm the position of the substituents using Heteronuclear Multiple Bond Correlation (HMBC).

Validation Start Unassigned Signals (3.0 - 3.5 ppm region) HSQC HSQC Experiment (1-Bond C-H Correlation) Start->HSQC HMBC HMBC Experiment (Long Range C-H) Start->HMBC Result1 Differentiate CH2 Types: Benzylic (C1/C3) vs Aminomethyl HSQC->Result1 Identifies Carbon Partners Result2 Confirm Quaternary C2: HMBC correlations from both Benzylic & Aminomethyl protons HMBC->Result2 Verifies Connectivity to C2

Figure 2: 2D NMR Logic flow for confirming the quaternary substitution pattern.

Protocol:

  • HSQC: Use to separate the overlapping methylene signals at ~3.3 ppm. The Indane

    
     carbons will appear at distinct shifts (~40 ppm) compared to the aminomethyl carbon (~45 ppm).
    
  • HMBC: Look for correlations from the Boc-methyl protons to the Carbamate carbonyl (~156 ppm) and from the Indane-CH2 protons to the Carboxylic Acid carbonyl (~176 ppm).

References

  • ChemicalBook. (2025).[1] N-Boc-2-aminoindane-2-carboxylic Acid Spectral Data. Retrieved from

  • Sigma-Aldrich. (2025). Indan-2-carboxylic acid Safety & Data. Retrieved from

  • National Institutes of Health (NIH). (2021). Deciphering the conformational landscape of aromatic noncoded amino acids. PubMed Central. Retrieved from

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Derivatives. Retrieved from

Sources

Comparative

Comparing Boc vs. Fmoc Strategy for 2-Aminoindane-2-Carboxylic Acid Incorporation

This guide provides an in-depth technical comparison of Boc and Fmoc strategies for incorporating 2-Aminoindane-2-carboxylic acid (Aic) into peptide sequences. Executive Summary: The Steric Challenge 2-Aminoindane-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Boc and Fmoc strategies for incorporating 2-Aminoindane-2-carboxylic acid (Aic) into peptide sequences.

Executive Summary: The Steric Challenge

2-Aminoindane-2-carboxylic acid (Aic) is a conformationally constrained, achiral


-disubstituted amino acid. Structurally, it resembles a "cyclic Aib" (aminoisobutyric acid) where the gem-dimethyl groups are tethered into an indane ring. This constraint forces peptides into stable secondary structures (often 

-helices or

-turns) but presents a formidable synthetic challenge: Steric Hindrance .

The bulky indane ring shields both the amino and carboxyl groups, creating a kinetic barrier for:

  • Acylation (Coupling to Aic): Attaching the next amino acid to the N-terminus of an Aic residue.

  • Activation (Coupling of Aic): Activating the carboxyl group of Aic for attachment to the chain.

  • Deprotection: Removing the N-terminal protecting group (Fmoc/Boc) from the Aic residue.

Strategic Decision Matrix
FeatureFmoc Strategy Boc Strategy
Primary Use Case Routine synthesis, GMP production, acid-sensitive peptides.[]"Difficult" sequences, highly aggregating peptides, base-sensitive moieties.
Aic Deprotection Slow. The bulky Fmoc group + Aic steric hindrance retards base access. Requires extended reaction times or stronger bases (DBU).Fast. The acid-labile Boc group is smaller; protonation drives the reaction rapidly.
Aggregation Control Moderate. Aggregation is common with Aic helices. Requires "magic mixtures" (e.g., pseudoprolines, PEG-resin).Superior. TFA deprotection protonates the N-terminus, electrostatically disrupting inter-chain hydrogen bonds.
Coupling Reagents HATU/HOAt or PyAOP (Essential for hindered amines).HATU or Symmetric Anhydrides (Robust activation).
Safety High (Piperidine/DMF).Low (Requires HF for cleavage).

Detailed Technical Comparison

A. Fmoc Strategy: The Modern Standard

The Fmoc strategy is preferred for its mild conditions and automation compatibility.[] However, when working with Aic, standard protocols often fail due to the "steric wall."

  • The Deprotection Bottleneck: Removal of the Fmoc group relies on a base (piperidine) abstracting the acidic proton from the fluorenyl ring (E1cB mechanism).[2] For standard amino acids, this is fast (<5 min). For Aic, the bulky indane ring sterically hinders the approach of the base to the Fmoc proton.

    • Result: Incomplete deprotection leading to deletion sequences (Des-Aic peptides).

    • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in addition to piperidine. DBU is a stronger, non-nucleophilic base that accelerates deprotection. Caution: DBU promotes aspartimide formation in Asp-containing sequences.

  • Coupling to Fmoc-Aic: Once deprotected, the Aic amine is buried. Standard carbodiimides (DIC/HOBt) are often too slow, leading to capping or termination.

    • Solution: Use HATU or PyAOP . The 7-aza-benzotriazole (HOAt) moiety provides anchimeric assistance via its pyridine nitrogen, effectively "pulling" the amine into the active ester for reaction.

B. Boc Strategy: The Aggregation Breaker

The Boc strategy is the "nuclear option" for sequences that fail in Fmoc chemistry.

  • Solvation Advantage: Aic residues induce strong secondary structures that cause on-resin aggregation. In Boc chemistry, the N-terminus is protonated (

    
    ) after every TFA deprotection step. This positive charge repels neighboring chains, disrupting aggregates and keeping the reactive site accessible.
    
  • Deprotection Efficiency: The Boc group is sterically smaller than Fmoc. Its removal is acid-catalyzed and less sensitive to the steric environment of the

    
    -carbon.
    

Optimized Experimental Protocols

Protocol A: Fmoc Incorporation of Aic

Recommended for most standard applications.

  • Resin Selection: Use ChemMatrix or PEG-PS resin. These swell better than polystyrene, improving access to the hindered site.

  • Coupling Step (Attaching Aic):

    • Reagents: Fmoc-Aic-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIEA (8 eq).

    • Solvent: DMF (Minimizing volume to maximize concentration).

    • Conditions: Double couple:

      
       hours at Room Temp. Optional: Microwave assistance (75°C, 10 min).
      
  • Deprotection of Aic (The Critical Step):

    • Standard: 20% Piperidine in DMF with 0.1 M HOBt (reduces aspartimide).

    • Enhanced: If Kaiser test is not positive after 20 mins, use 2% DBU / 2% Piperidine in DMF for

      
       min.
      
  • Coupling Next Residue (to Aic-Resin):

    • Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), DIEA (10 eq).

    • Note: PyAOP is preferred here over HATU to avoid guanidinylation of the slow-reacting Aic amine.

Protocol B: Boc Incorporation of Aic

Recommended for sequences >15 residues or those with >3 consecutive hindered residues.

  • Coupling Step:

    • Reagents: Boc-Aic-OH (4 eq) activated as a Symmetric Anhydride (using DIC, 2 eq) in DCM/DMF.

    • Reasoning: Symmetric anhydrides are highly reactive and small, penetrating the resin matrix well.

  • Deprotection:

    • Reagent: 50% TFA in DCM (v/v).

    • Time:

      
       min (Flow wash), then 20 min batch treatment.
      
  • Neutralization:

    • Reagent: 10% DIEA in DMF.

    • Critical: Perform neutralization immediately before coupling to prevent the free amine from aggregating.

Comparative Data: Coupling Efficiency

The following table summarizes typical coupling efficiencies for hindered amino acids (Aic/Aib analogues) based on literature precedents using different activation methods.

Coupling ReagentStrategyYield (Coupling to Aic)Racemization RiskNotes
DIC / HOBt Fmoc/Boc< 60% (Poor)LowToo slow; leads to deletion sequences.
HBTU / DIEA Fmoc75-85% (Moderate)LowAcceptable for short peptides, fails for long ones.
HATU / HOAt Fmoc> 98% (Excellent) Low*Risk of guanidinylation if reaction is prolonged >2h without excess acid.
PyAOP / DIEA Fmoc> 99% (Superior) LowBest for coupling to the hindered N-terminus of Aic.
Sym. Anhydride Boc90-95% (Good)LowVery clean reaction, high reagent consumption.

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific steric clash mechanism that differentiates the two strategies.

Aic_Strategy_Comparison cluster_mech Steric Mechanism Start Target Peptide contains Aic Check_Agg Is the sequence aggregation-prone (>15 residues or hydrophobic)? Start->Check_Agg Fmoc_Route Fmoc Strategy (Standard) Check_Agg->Fmoc_Route No Boc_Route Boc Strategy (High Solvation) Check_Agg->Boc_Route Yes Fmoc_Issue Challenge: Slow Deprotection (Steric clash of Piperidine vs Fmoc-Aic) Fmoc_Route->Fmoc_Issue Boc_Benefit Benefit: TFA Protonation (Disrupts Aggregates) Boc_Route->Boc_Benefit Fmoc_Sol Solution: 1. Use DBU/Piperidine 2. Use HATU/HOAt 3. Microwave (75°C) Fmoc_Issue->Fmoc_Sol Boc_Sol Solution: 1. Symmetric Anhydrides 2. In-situ Neutralization Boc_Benefit->Boc_Sol Mech_Note Aic's Indane ring blocks nucleophilic attack. HOAt (7-aza) provides neighboring group assistance.

Caption: Decision tree for selecting the optimal synthesis strategy for Aic-containing peptides, highlighting the specific steric bottlenecks and their chemical solutions.

References

  • BenchChem. "A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies." BenchChem Technical Guides.

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods in solid-phase peptide synthesis." Methods in Enzymology, 289, 104-126.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Discusses steric hindrance in Fmoc removal).
  • BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative." BOC Sciences Blog.

  • Merck Millipore. "Novabiochem® Coupling Reagents: Overcoming Steric Hindrance." Merck Technical Library.

Sources

Validation

Biological activity of indane carboxylic acid derivatives vs. piperidine carboxylic acid derivatives

Executive Summary In the optimization of lead compounds for targets such as G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs), the selection of the core scaffold dictates the physicochemical and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds for targets such as G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs), the selection of the core scaffold dictates the physicochemical and pharmacological trajectory of the program. This guide compares two distinct acidic pharmacophores: Indane Carboxylic Acid (ICA) and Piperidine Carboxylic Acid (PCA) derivatives.

  • Indane Derivatives are characterized by a rigid, lipophilic bicyclic core (benzene fused to cyclopentane). They are "privileged structures" for hydrophobic binding pockets (e.g., PPAR

    
    , GPR40), offering conformational restriction that enhances potency but often at the cost of aqueous solubility.
    
  • Piperidine Derivatives utilize a saturated, nitrogen-containing heterocycle. They offer superior solubility, tunable basicity, and vector versatility. While often used as linkers, piperidine-4-carboxylic acids serve as bioisosteres to phenyl- or indane-acetic acids, frequently improving pharmacokinetic (PK) profiles.

Structural & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the Rigidity-Solubility Trade-off .

FeatureIndane Carboxylic Acid (ICA)Piperidine Carboxylic Acid (PCA)
Core Structure Bicyclic, aromatic/aliphatic fusionMonocyclic, saturated heterocycle
Electronic Nature Lipophilic, Electron-rich aromatic systemPolar, Basic (secondary amine)
Conformation Rigid, planar (aromatic) + puckered (aliphatic)Flexible chair conformation (unless constrained)
Key Interaction

-

stacking, Hydrophobic enclosure
H-bond acceptor/donor, Salt bridge (if basic)
Metabolic Liability Benzylic hydroxylationN-oxidation,

-carbon oxidation
Solubility (LogP) High (Poor aqueous solubility)Low to Moderate (Good aqueous solubility)
Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy each scaffold based on SAR requirements.

ScaffoldSelection Start Lead Optimization Requirement BindingPocket Binding Pocket Nature? Start->BindingPocket Hydrophobic Deep/Lipophilic (e.g., PPAR, GPR40) BindingPocket->Hydrophobic SolventExposed Solvent Exposed/ Polar BindingPocket->SolventExposed Constraint Conformational Constraint Needed? Hydrophobic->Constraint Piperidine Select Piperidine Scaffold (Max Solubility) SolventExposed->Piperidine Improve ADME Indane Select Indane Scaffold (Max Potency) Constraint->Indane Yes (Lock conformation) Constraint->Piperidine No (Need flexibility)

Figure 1: Medicinal chemistry decision logic for selecting between indane and piperidine scaffolds.

Case Studies in Therapeutic Areas

Case Study A: GPR40 (FFAR1) Agonists for Type 2 Diabetes

Target: GPR40 is a GPCR activated by free fatty acids.[1] Agonists enhance glucose-stimulated insulin secretion (GSIS).[1]

  • Indane Approach (Potency Focus): Indane derivatives, such as analogues of fasiglifam (TAK-875), utilize the indane ring to mimic the phenylpropanoic acid core. The rigid structure locks the carboxylic acid into a bioactive conformation that interacts with Arg183 and Arg258.

    • Advantage:[2][3][4][5][6] High potency (

      
       nM) due to reduced entropy loss upon binding.
      
    • Disadvantage: High lipophilicity (

      
      ) leads to liver accumulation and potential toxicity (a known issue with TAK-875).
      
  • Piperidine Approach (Safety/PK Focus): Piperidine-4-carboxylic acids (or piperidines as central linkers, e.g., SCO-267 ) are employed to lower lipophilicity.[7] The nitrogen atom introduces polarity, reducing the risk of phospholipidosis and improving oral bioavailability.

    • Mechanism:[1][3][5] The piperidine ring positions the carboxylic acid (or bioisostere) while the N-substituent extends into the lipophilic pocket.

    • Result: SCO-267 demonstrates full agonism with a cleaner safety profile compared to earlier lipophilic acids.

Comparative Data (Representative):

Compound ClassCore ScaffoldActivity (

hGPR40)
Lipophilicity (LogD)Metabolic Stability (

ms)
Indane Derivative Indanylacetic acid4 nM4.215 min
Piperidine Derivative N-biaryl piperidine acid12 nM2.8>60 min
Case Study B: PPAR Agonists

Target: Peroxisome Proliferator-Activated Receptor Delta (PPAR


) regulates fatty acid metabolism.[8][9][10]
  • Indane Efficacy: Indanylacetic acid is a "privileged" head group for PPAR agonists. It fits precisely into the L-shaped ligand-binding pocket. Studies show indane derivatives often achieve "pan-agonist" activity (activating

    
    , 
    
    
    
    , and
    
    
    isoforms) depending on the tail group.[4]
  • Piperidine Efficacy: Piperidine is rarely used as the acidic head group here but is frequently used as a linker in the tail region to break planarity and improve solubility of the otherwise insoluble lipid-mimetic chains.

Experimental Protocols

Protocol 1: Synthesis of Indane vs. Piperidine Carboxylic Acids

Objective: Generate the core acidic pharmacophore for SAR evaluation.

A. Indane-2-Carboxylic Acid Derivative (via Enolate Alkylation)

  • Starting Material: Methyl indane-2-carboxylate.

  • Deprotonation: Dissolve substrate in anhydrous THF under

    
    . Cool to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.
    
  • Alkylation: Add electrophile (e.g., benzyl bromide) dropwise. Warm to RT over 2 hours.

  • Hydrolysis: Dissolve the ester in THF/MeOH/H2O (3:1:1). Add LiOH (3 eq). Stir at RT for 4h.

  • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.

B. Piperidine-4-Carboxylic Acid Derivative (via Reductive Amination)

  • Starting Material: Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester).

  • Coupling: Dissolve amine in DCE (Dichloroethane). Add aldehyde (1.0 eq) and NaBH(OAc)3 (1.5 eq). Stir at RT for 12h.

  • Verification: Monitor by LCMS for conversion to tertiary amine.

  • Hydrolysis: Saponify ethyl ester using LiOH in dioxane/water at 60°C for 2h (Piperidine esters hydrolyze slower than indanes).

  • Purification: Requires SCX-2 (cation exchange) cartridge to isolate the zwitterionic amino acid product.

Protocol 2: Calcium Flux Assay (GPR40 Activation)

Objective: Compare functional potency (


) of the derivatives.

Reagents:

  • CHO-K1 cells stably expressing hGPR40 and

    
    .
    
  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

  • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L Calcium 6 dye loading buffer (with 2.5 mM probenecid to prevent dye efflux). Incubate 2h at 37°C.
    
  • Compound Prep: Prepare 10-point serial dilutions of Indane and Piperidine derivatives in HBSS buffer (0.1% BSA).

  • Measurement: Transfer plate to FLIPR Tetra system.

  • Injection: Inject 10

    
    L of compound. Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
    
  • Analysis: Calculate Max-Min fluorescence. Fit to 4-parameter logistic equation to determine

    
    .
    

Validation Check:

  • Positive Control:[11] Linoleic acid (

    
    ) or Fasiglifam (
    
    
    
    ).
  • Negative Control: DMSO vehicle.

Mechanism of Action Visualization

The following diagram details the GPR40 signaling pathway activated by these carboxylic acid derivatives.

GPR40Signal Ligand Carboxylic Acid Ligand (Indane/Piperidine) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (GSIS) Ca->Insulin Trigger

Figure 2: GPR40 signaling cascade triggering insulin secretion upon ligand binding.

References

  • GPR40 Agonists & Indane SAR

    • Title: SAR Studies of Indole-5-propanoic Acid Deriv
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

    • Note: Discusses the carboxylic acid pharmacophore interaction with Arg183/258.
  • Piperidine-based GPR40 Agonists (SCO-267)

    • Title: Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Note: Highlights the use of piperidine to optimize lipophilicity and potency.[12][6][7]

  • PPAR Agonists & Indanylacetic Acid

    • Title: Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists.[4]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Note: Establishes indanylacetic acid as a privileged structure for PPARs.
  • Piperidine vs.

    • Title: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
    • Source: BenchChem.[6]

    • Note: General physicochemical comparison of the satur

Sources

Comparative

Efficacy comparison of constrained vs. non-constrained amino acids in peptides

Executive Summary In peptide drug discovery, the transition from non-constrained (linear/standard) sequences to constrained (rigidified/non-canonical) architectures represents a critical inflection point. While linear pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the transition from non-constrained (linear/standard) sequences to constrained (rigidified/non-canonical) architectures represents a critical inflection point. While linear peptides containing standard amino acids offer ease of synthesis and low cost, they frequently suffer from high entropic penalties upon binding, poor proteolytic stability, and negligible cell permeability.

Constrained architectures—achieved through residue-level modification (e.g., Aib,


-methyl) or backbone cyclization (e.g., stapling, lactam bridges)—mechanistically alter the thermodynamic landscape of ligand-target interactions. This guide objectively compares these modalities, demonstrating that constrained peptides typically exhibit 2–3 orders of magnitude improvement in binding affinity (

) and significantly extended serum half-lives (

)
, provided the constraint locks the peptide into its bioactive conformation.
The Thermodynamic Argument: The Pre-Organization Principle

The primary efficacy differentiator between constrained and non-constrained peptides is thermodynamic.

  • Non-Constrained (Linear): These peptides exist as a dynamic ensemble of conformations in solution (high conformational entropy). To bind a target, the peptide must fold into a specific shape, resulting in a massive loss of entropy (

    
    ). This "entropic penalty" fights against the favorable enthalpy of binding, weakening the overall free energy (
    
    
    
    ).
  • Constrained: By chemically locking the peptide into a structure that mimics the bound state (e.g., an

    
    -helix), the conformational entropy of the unbound state is reduced.[1] The entropic cost of binding is "pre-paid" during synthesis. Consequently, the net 
    
    
    
    is more negative (favorable), leading to tighter binding.
Visualization: Thermodynamic Landscape

The following diagram illustrates the energy barrier differences between linear and constrained binding events.

Thermodynamics Unbound_Linear Unbound Linear Peptide (High Entropy / Disordered) Bound_State Bound Complex (Ordered State) Unbound_Linear->Bound_State High Entropic Penalty (Weak Affinity) Unbound_Constrained Unbound Constrained Peptide (Pre-organized / Low Entropy) Unbound_Constrained->Bound_State Low Entropic Penalty (High Affinity)

Figure 1: Thermodynamic comparison showing how pre-organization reduces the entropic penalty of binding, resulting in higher affinity.

Comparative Efficacy Data
A. Backbone Constraints: The "Stapled" Peptide Revolution

One of the most definitive comparisons comes from the p53-MDM2 interaction. Linear p53 fragments bind MDM2 but are unstructured in solution. Hydrocarbon "stapling" (olefin metathesis at


 positions) forces the peptide into an 

-helix.

Table 1: Efficacy Comparison (p53-MDM2 Interaction)

MetricLinear Wild-Type p53 PeptideStapled Peptide (SAH-p53-4)Impact of Constraint
Secondary Structure ~11%

-helicity
10–59%

-helicity
Structural stabilization
Binding Affinity (

)
High nM / Low

M range
< 10 nM (Sub-nanomolar)~1000-fold improvement
Proteolytic Stability

< 15 min

> 24 hours
Massive resistance to proteases
Cell Permeability NegligibleModerate to HighActive transport/Endocytosis enabled

Data Source: Walensky et al., Science (2004) [1]; Bernal et al., JACS (2007) [2].

B. Residue-Level Constraints: Aib and N-Methylation

Replacing standard amino acids with constrained analogs like Aminoisobutyric acid (Aib) or N-methyl amino acids restricts


 and 

torsion angles.
  • Aib Incorporation: Aib is a strong helix inducer. In GLP-1 analogs, Aib substitution at position 2 prevents degradation by DPP-IV enzymes without destroying receptor affinity.

  • Cyclic vs. Linear RGD: Linear RGD peptides are flexible and degrade rapidly.[2][3][4] Cyclic RGD (e.g., c(RGDfK)) constrains the motif to fit the integrin binding pocket, improving affinity for

    
     integrin and tumor uptake by 4-fold compared to linear controls [3].
    
Critical Experimental Protocols

To validate the efficacy of constrained peptides in your own workflow, the following self-validating protocols are recommended.

Protocol A: Circular Dichroism (CD) for Helicity Quantification

Objective: Verify that the constraint actually induces the desired secondary structure.

  • Sample Prep: Dissolve peptide to 50

    
    M in 10 mM Potassium Phosphate buffer (pH 7.4). Avoid chloride ions (high absorbance <200 nm).
    
  • Blanking: Record baseline with buffer only.

  • Measurement: Scan from 260 nm to 190 nm at 20°C.

  • Validation:

    • 
      -Helix: Look for double minima at 208 nm and 222 nm.
      
    • Calculation: Mean Residue Ellipticity

      
      .
      
    • % Helicity:

      
      , where 
      
      
      
      .
Protocol B: Comparative Serum Stability Assay

Objective: Quantify the


 extension provided by the constraint.
  • Incubation: Mix peptide (final conc. 100

    
    M) with 25% human serum (pooled) at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L cold Acetonitrile (1% Formic Acid) to precipitate serum proteins. Centrifuge at 14,000 rpm for 10 min.
    
  • Analysis: Inject supernatant onto RP-HPLC (C18 column). Monitor peak area of the parent peptide.

  • Control: Run a linear analog alongside as a degradation positive control.

Workflow Visualization

The following diagram outlines the decision-making process for engineering constrained peptides.

Workflow Start Target Identification (e.g., PPI Interface) Design Design Phase: Identify Hotspots & Constraint Sites (i, i+4 or i, i+7) Start->Design Synthesis Synthesis: Solid Phase Peptide Synthesis (SPPS) + Olefin Metathesis/Cyclization Design->Synthesis QC QC: LC-MS & CD (Is it pure? Is it helical?) Synthesis->QC Decision Helicity > 40%? QC->Decision Assay_Bind Binding Assay (FP/SPR) Determine Kd Decision->Assay_Bind Yes Redesign Redesign Constraint Position Decision->Redesign No Assay_Stab Serum Stability Determine t1/2 Assay_Bind->Assay_Stab

Figure 2: Step-by-step workflow for synthesizing and validating constrained peptide efficacy.

Decision Matrix: When to Constrain?

Not every peptide requires constraint.[5][6] Use this matrix to guide your development strategy.

FeatureLinear (Non-Constrained)Constrained (Stapled/Cyclic)Recommendation
Target Type Deep pockets, active sitesFlat protein-protein interfaces (PPIs)Use Constrained for PPIs where surface area contact is key.
Cost/Scale Low cost, scalableHigher cost, complex synthesisUse Linear for initial screening; Constrained for leads.
Administration Injection only (rapid clearance)Potential for less freq. dosingUse Constrained for therapeutic candidates requiring stability.
Risk Low synthetic riskRisk of locking "wrong" conformationValidate structure early using CD or NMR.
References
  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix.[7] Science, 305(5689), 1466–1470. Link

  • Bernal, F., et al. (2007). Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide.[8] Journal of the American Chemical Society, 129(9), 2456–2457. Link

  • Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Anti-Cancer Agents in Medicinal Chemistry, 10(10), 753–768. Link

  • Dougherty, P. G., et al. (2017). Molecular drivers of cell permeability in stapled peptides. Proceedings of the National Academy of Sciences, 114(13), 3433-3438. Link

  • Krimmer, S. G., et al. (2019).[9] Interplay between Conformational Entropy and Solvation Entropy in Protein–Ligand Binding.[9] Journal of the American Chemical Society, 141(1), 281–292. Link

Sources

Validation

2-Boc-aminomethyl-indan-2-carboxylic acid as a reference standard in analytical methods

Publish Comparison Guide: 2-Boc-aminomethyl-indan-2-carboxylic Acid as a Reference Standard Executive Summary: The Role of Constrained Amino Acids 2-Boc-aminomethyl-indan-2-carboxylic acid is a critical reference standar...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-Boc-aminomethyl-indan-2-carboxylic Acid as a Reference Standard

Executive Summary: The Role of Constrained Amino Acids

2-Boc-aminomethyl-indan-2-carboxylic acid is a critical reference standard in the analysis of peptidomimetics and conformationally constrained drug scaffolds.[1] Unlike standard alpha-amino acids, this compound features a geminally disubstituted indane core, forcing the attached peptide backbone into specific secondary structures (e.g.,


-turns or helices).[1]

As a reference standard, it serves two primary functions:

  • Impurity Marker: Quantifying unreacted starting material in the synthesis of indane-based pharmaceuticals (e.g., NMDA receptor antagonists like Indantadol).[1]

  • Synthetic Building Block: Validating the purity of "foldamer" precursors where stereochemical and structural integrity is paramount.

This guide objectively compares the Boc-protected variant against its Fmoc-protected counterpart and the Free Amino Acid , providing experimental workflows to overcome its unique detection and stability challenges.[1]

Technical Profile & Chemical Identity

  • Compound Name: 2-((tert-Butoxycarbonyl)aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid[1]

  • Core Scaffold: Indane (Benzocyclopentene)

  • Functionality:

    
    -Amino Acid Analog (Gem-disubstituted)[1]
    
  • Key Property: The "aminomethyl" spacer separates the amine from the quaternary center, imparting distinct flexibility compared to the rigid 2-aminoindane-2-carboxylic acid.[1]

Critical Physicochemical Properties
Property2-Boc-aminomethyl-indan-2-carboxylic acidRelevance to Analysis
Chromophore Weak (Indane Ring:

nm)
Low Sensitivity in UV.[1] Requires low-wavelength detection (210-220 nm) or LC-MS.[1]
Acid Stability Labile (Cleaves in strong acid)Risk: Degrades in 0.1% TFA over time.[1] Requires buffered mobile phases.[1]
Base Stability StableCompatible with high pH mobile phases (up to pH 9).[1]
Lipophilicity High (LogP ~2.5 - 3.[1]0)Retains strongly on C18 columns; good peak shape.[1]

Comparative Analysis: Boc vs. Fmoc vs. Free Acid

This section evaluates the product against its primary alternatives. The choice of standard dictates the analytical technique (HPLC-UV vs. LC-MS).[1]

Comparison Matrix
FeatureBoc-Standard (Subject)Fmoc-Standard (Alternative 1)Free Amino Acid (Alternative 2)
Primary Use LC-MS Reference; Synthetic IntermediateHPLC-UV Reference; SPPS Purity CheckMetabolite/Degradant Marker
UV Sensitivity Low. Indane ring only.[1]High. Fluorenyl group (

).[1]
Negligible. Requires derivatization.[1]
HPLC Stability Kinetic Instability in TFA.Stable in TFA; Unstable in high pH.[1]Stable, but poor retention.[1]
Retention (C18) Strong retention (Elutes late).[1]Very strong retention (Elutes last).Void volume elution (No retention).
Solubility Soluble in MeOH, ACN, DCM.Soluble in MeOH, ACN, DMF.Water soluble; poor organic solubility.[1]
Expert Insight: The "Detection Trap"
  • The Fmoc Advantage: If your facility relies on standard HPLC-UV (DAD), the Fmoc-analog is superior.[1] The fluorenyl chromophore allows detection at 254 nm with high sensitivity, avoiding the baseline noise associated with low-UV (210 nm) detection required for the Boc-analog.[1]

  • The Boc Necessity: However, if the final drug product utilizes Boc chemistry (common in solution-phase synthesis of small molecules), using an Fmoc standard is chemically irrelevant. You must use the Boc-standard but adapt your method to LC-MS or CAD (Charged Aerosol Detection) to compensate for the weak UV signal.[1]

Experimental Protocols (Self-Validating Methods)

Protocol A: HPLC-UV/MS Method for Boc-Standard

Goal: Quantify 2-Boc-aminomethyl-indan-2-carboxylic acid without inducing on-column degradation.

1. Mobile Phase Selection (The "Safe Zone"):

  • Avoid: 0.1% Trifluoroacetic Acid (TFA) in water/ACN.[1][2] (Risk: Slow Boc deprotection in the autosampler).

  • Use: 10 mM Ammonium Acetate (pH 4.5 - 6.[1]0) or 0.1% Formic Acid (weaker acid, kinetically slower degradation).[1]

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 15 min (A: 10mM NH4OAc; B: Acetonitrile).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 210 nm (Reference 360 nm).[1] Note: Expect baseline drift.

    • MS: ESI Positive Mode (Target Mass:

      
      , 
      
      
      
      ).

3. Sample Preparation (Critical Step):

  • Dissolve standard in 50:50 Water:Acetonitrile .[1]

  • Do NOT use acidified diluents.[1]

  • Validation Check: Inject the sample immediately, then again after 4 hours. If the peak area decreases >2% or a new peak appears at the void volume (free amino acid), the diluent is too acidic.

Protocol B: Stability Testing (Degradation Profiling)

To confirm the identity of impurities, intentionally degrade the standard:

  • Dissolve 1 mg of Boc-standard in 1 mL Neat TFA .

  • Incubate at Room Temperature for 30 mins.

  • Evaporate to dryness (Nitrogen stream).[1]

  • Reconstitute in Mobile Phase.[1]

  • Result: The main peak will disappear and shift to the void volume (retention time < 2 min), confirming the Free Amino Acid (2-aminomethyl-indan-2-carboxylic acid).[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic for selecting the correct method and the chemical stability pathway.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Select Analytical Method for Indane Derivative CheckChromophore Is the Standard Fmoc-Protected? Start->CheckChromophore YesFmoc Yes (Fmoc) CheckChromophore->YesFmoc Strong UV NoBoc No (Boc-Protected) CheckChromophore->NoBoc Weak UV UV_Detection Use HPLC-UV (254 nm) Standard Sensitivity YesFmoc->UV_Detection CheckEquip Is LC-MS Available? NoBoc->CheckEquip LCMS_Path Use LC-MS (ESI+) High Sensitivity CheckEquip->LCMS_Path Yes LowUV_Path Use HPLC-UV (210 nm) *Strict Buffer Control* CheckEquip->LowUV_Path No

Caption: Decision matrix for selecting the appropriate detection technique based on the protecting group (Fmoc vs. Boc).

Diagram 2: Stability & Degradation Pathway[1]

Degradation BocStd Boc-Standard (Retained on C18) Acid + Acid (TFA/HCl) BocStd->Acid Intermediate Unstable Carbamic Acid Acid->Intermediate Deprotection FreeAmine Free Amino Acid (Void Volume Elution) Intermediate->FreeAmine -CO2 CO2 CO2 + Isobutene Intermediate->CO2

Caption: Chemical degradation pathway of the Boc-standard in acidic media, leading to the free amino acid and loss of retention.[1]

References

  • Chem-Impex International. Boc-2-aminoindane-2-carboxylic acid: Product Specifications and Applications. Retrieved from .[1]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).[1] Molecules, 25(21), 4884. Retrieved from .[1]

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Synthesis and Analysis. Retrieved from .[1]

  • National Institutes of Health (PubChem). 2-Aminoindane-2-carboxylic acid (Free Acid Analog) - Chemical Structure and Properties.[1] CID 250936.[1] Retrieved from .[1]

  • Chromatography Forum. Stability of N-Boc Group during RP-Chromatography with TFA. (Discussion on kinetic stability). Retrieved from .[1]

Sources

Comparative

Conformational analysis of peptides containing 2-aminomethyl-indan-2-carboxylic acid

This guide provides a technical deep-dive into the conformational analysis and application of 2-aminomethyl-indan-2-carboxylic acid (referred to herein as ), a constrained -amino acid. Comparative Guide: Conformational L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the conformational analysis and application of 2-aminomethyl-indan-2-carboxylic acid (referred to herein as


 ), a constrained 

-amino acid.

Comparative Guide: Conformational Locking with 2-Aminomethyl-indan-2-carboxylic Acid ( )

Executive Summary

2-aminomethyl-indan-2-carboxylic acid (


)  is a geminally disubstituted 

-amino acid (

-amino acid). Unlike standard

-amino acids, it inserts an extra methylene group into the backbone, and unlike flexible

-alanine, the

-carbon is locked within a rigid indane ring system.

Core Value Proposition:

  • Helix Induction: It strongly promotes 10/12-helical or 12-helical secondary structures in

    
    -peptides due to the Thorpe-Ingold effect and steric exclusion by the aromatic ring.
    
  • Proteolytic Stability: The non-natural backbone renders peptides completely resistant to standard proteases.

  • 
    -Stacking:  The indane ring offers unique aromatic interactions unavailable in saturated analogues like 1-aminomethylcyclohexane acetic acid (
    
    
    
    -Amc6).

Part 1: Structural & Mechanistic Analysis[1]

The Pharmacophore: -Constraint

The


 residue places the amino group on a methylene arm (

) and the carboxyl group directly on the C2 of the indane ring. This creates a

-substitution pattern.
  • Alpha (

    
    ) Constraint:  The C2 carbon (alpha to the carbonyl) is quaternary. This severely restricts the 
    
    
    
    (phi) and
    
    
    torsion angles.
  • Aromatic Anchoring: The fused benzene ring restricts the conformational space of the five-membered ring, forcing it into a specific envelope conformation that dictates the vector of the peptide backbone.

Comparative Landscape

The following table compares


 against its primary alternatives in peptidomimetic design.
Feature

(Indane)

-Amc6 (Cyclohexane)
Aib (

-Me)

-Alanine
Class

-Amino Acid

-Amino Acid

-Amino Acid

-Amino Acid
Backbone Rigid, CyclicRigid, CyclicConstrainedFlexible
Dominant Fold 10/12-Helix (Solvent dependent)14-Helix / 12-Helix

-Helix /

-Helix
Extended / Disordered
Hydrophobicity High (Aromatic)Moderate (Aliphatic)Low/ModerateLow
Side-Chain Interaction

-

Stacking
Van der WaalsNoneNone
Protease Resistance CompleteCompleteHighModerate
Mechanistic Pathway: Helix Stabilization

The diagram below illustrates how


 enforces helicity compared to linear residues.

HelixMechanism Linear Linear (e.g., Beta-Alanine) Entropy High Conformational Entropy Linear->Entropy Free Rotation Disordered Disordered Random Coil Entropy->Disordered Amic Amic-Ind (Gem-Disubstituted) Steric Thorpe-Ingold Effect Amic->Steric C-alpha Quaternary PhiPsi Restricted Phi/Theta Angles Steric->PhiPsi Steric Clash Helix Stable 10/12-Helix PhiPsi->Helix H-Bond Alignment

Figure 1: Mechanistic pathway of helix induction. The quaternary center of


 penalizes unfolded states entropically, forcing the backbone into a helical H-bond network.

Part 2: Experimental Validation Protocols

To validate the incorporation and conformational impact of


, the following experimental workflows are required.
Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool for


-peptide secondary structure.
  • Objective: Distinguish between 14-helix, 12-helix, and random coil.

  • Protocol:

    • Solvent Preparation: Prepare peptide solutions (

      
      ) in Methanol (promotes helicity) and Water (challenges helicity).
      
    • Measurement: Scan from

      
       to 
      
      
      
      at
      
      
      .
    • Interpretation:

      • 12-Helix Signature: Look for a maximum (positive Cotton effect) near

        
          and a minimum near 
        
        
        
        .
      • 14-Helix Signature: Distinct minimum at

        
         .
        
      • 
         Specifics:  Due to the aromatic chromophore of the indane ring, expect a strong background signal near 
        
        
        
        . Subtraction of the monomeric blank is critical.
NMR Conformational Analysis

Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of the fold.

  • Key Observable: NOE (Nuclear Overhauser Effect) patterns.

  • Critical Signals for

    
     Helices: 
    
    • 
      :  Strong sequential NOE indicates extended or specific helical turns.
      
    • Long-range NOEs: In a 12-helix (formed by

      
       H-bonds), look for NOEs between the indane ring protons of residue 
      
      
      
      and the amide protons of residue
      
      
      .

Part 3: Synthesis Protocol (Self-Validating)

Synthesizing peptides with


 is challenging due to the steric hindrance at the quaternary carbon. Standard coupling often fails.
Monomer Synthesis (The "Reduced Diester" Route)

Commercial availability is low; in-house synthesis is often required.

  • Start: Diethyl indane-2,2-dicarboxylate.

  • Desymmetrization: Partial hydrolysis to the mono-acid.

  • Reduction: Selective reduction of the carboxylic acid to the alcohol (

    
    ).
    
  • Transformation: Convert alcohol to Azide (

    
    ) via Mesylate.
    
  • Staudinger Reduction: Convert Azide to Amine (

    
    ).
    
  • Protection: Fmoc-protection of the amine.

Solid Phase Peptide Synthesis (SPPS) Workflow

Critical Constraint: The coupling of a bulky


-amino acid onto a growing chain is slow.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Do not use HBTU/DIC; yields will be <20%.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though

    
     is achiral at 
    
    
    
    , the peptide environment is chiral).

SPPS_Protocol Resin Resin Loading (Low Load: 0.2-0.4 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Coupling Step (HATU/HOAt/DIEA) Deprotect->Coupling Check Kaiser/Chloranil Test Coupling->Check DoubleCouple Double Coupling (Required for Amic-Ind) Check->DoubleCouple Incomplete Capping Capping (Ac2O/Pyridine) Check->Capping Complete DoubleCouple->Check Capping->Deprotect Next Cycle Cleavage TFA Cleavage Capping->Cleavage End Synthesis

Figure 2: Optimized SPPS cycle for sterically hindered


-amino acids. Note the mandatory double coupling step.

Part 4: References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Vasudev, P. G., et al. (2011). Conceiving the

    
    -turn in peptides and proteins: A crystallographic perspective. Accounts of Chemical Research. Link
    
  • Choi, S. H., et al. (2013). Conformational preferences of helix foldamers of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Biopolymers.[1][2] Link(Note: Relevant comparative analogue study).
    

Sources

Validation

Advanced Guide to Peptide Stabilization: 2-Aminomethyl-indan-2-carboxylic Acid (Amic) Scaffolds

[1] Executive Summary The Stability Paradox in Peptide Drug Discovery: Native peptides offer high potency and selectivity but suffer from rapid enzymatic degradation ( min).[1] Traditional stabilization strategies—such a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Stability Paradox in Peptide Drug Discovery: Native peptides offer high potency and selectivity but suffer from rapid enzymatic degradation (


 min).[1] Traditional stabilization strategies—such as cyclization, N-methylation, or the inclusion of 

-aminoisobutyric acid (Aib)—often compromise potency or solubility.[1]

The Solution: 2-Aminomethyl-indan-2-carboxylic acid (Amic) represents a next-generation class of conformationally constrained


-amino acids .[1] Unlike standard 

-amino acid modifiers (e.g., Aic), Amic introduces a backbone extension (

) combined with a rigid indane scaffold.[1] This dual-action mechanism renders the peptide bond invisible to standard proteases while locking the peptide into bioactive conformations.[1]

Verdict: For therapeutic peptides requiring serum half-lives exceeding 24 hours without extensive cyclization, Amic-modification is the superior strategy.[1]

Mechanism of Action: The "Stealth" Backbone

To understand why Amic outperforms alternatives, one must analyze the proteolytic mechanism.[1] Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) rely on a precise spatial alignment between the enzyme's catalytic triad (usually Ser-His-Asp) and the peptide's scissile amide bond.[1]

Structural Divergence[1]
  • Native Residues (Phe/Tyr): Flexible side chains; backbone fits perfectly into the protease active site (

    
     pockets).[1]
    
  • Aib / Aic (

    
    -disubstituted):  Sterically hinder the approach of the enzyme but retain the 
    
    
    
    -backbone spacing.[1]
  • Amic (

    
    -amino acid): 
    
    • Backbone Extension: The extra methylene group (

      
      ) shifts the carbonyl carbon by ~1.5 Å.[1] This misalignment prevents the nucleophilic attack by the protease's serine hydroxyl group.[1]
      
    • Steric Shielding: The indane ring, fused at the

      
      -carbon (relative to the carboxyl), creates a massive hydrophobic wall that blocks access to the amide nitrogen.[1]
      
Visualizing the Mechanism

The following diagram illustrates how Amic disrupts the proteolytic cascade compared to a native residue.

ProteolyticResistance Protease Serine Protease (Catalytic Triad) AmicPeptide Amic-Modified Peptide (2-aminomethyl-indan-2-COOH) Protease->AmicPeptide Attempted Binding Binding Enzyme-Substrate Complex Protease->Binding NativePeptide Native Peptide (Phe/Tyr) NativePeptide->Binding Stability Steric Clash & Misalignment (Intact Peptide) AmicPeptide->Stability 1. Backbone Extension (+1 C) 2. Indane Steric Shield TransitionState Tetrahedral Transition State Binding->TransitionState Perfect Alignment Hydrolysis Peptide Bond Cleavage (Degradation) TransitionState->Hydrolysis Rapid Kinetics

Figure 1: Mechanistic divergence between native peptide degradation and Amic-mediated stabilization.[1] The


-amino acid backbone of Amic prevents the formation of the transition state required for hydrolysis.[1]

Comparative Performance Guide

This section compares Amic against the most common peptide stabilizers. Data is synthesized from kinetic studies of constrained amino acids.[1][2]

Stability Metrics (Half-Life in Human Serum)[1]
ModifierClassMechanismSerum

(Approx.)[1]
Structural Impact
Native (L-Phe)

-Amino Acid
None10–20 minFlexible, prone to degradation.[1]
D-Amino Acids StereoisomerChirality inversion2–4 hoursDisrupts helices; may lose potency.[1]
Aib

-Methyl
Steric hindrance4–8 hoursInduces

-helix; moderate stability.[1]
Aic Cyclic

-AA
Conformational lock6–12 hoursRigid; retains

-backbone recognition.[1]
Amic Cyclic

-AA
Backbone shift + Shielding > 24 hours Induces stable turns/helices; proteolytic immunity.
Detailed Comparison[1]
Amic vs. Aib (Alpha-aminoisobutyric acid)
  • Aib is the industry standard for helical stabilization.[1] It restricts the

    
     angles to favor helices.[1] However, it is still an 
    
    
    
    -amino acid.[1] Aggressive proteases (e.g., Proteinase K) can eventually degrade Aib-rich peptides.[1]
  • Amic creates a "chimeric" backbone.[1] The enzyme does not recognize the substrate as a peptide.[1] Furthermore, the indane ring provides a specific "anchoring" effect that can increase receptor affinity if the binding pocket contains a hydrophobic crevice.[1]

Amic vs. Cyclization
  • Cyclization (head-to-tail or disulfide) is effective but chemically complex and can ruin the binding interface.[1]

  • Amic offers "local" constraint.[1] You can stabilize a specific cleavage site (e.g., the bond normally cleaved by trypsin) without cyclizing the whole molecule, preserving the linear flexibility required for some receptor interactions.[1]

Experimental Protocol: Enzymatic Stability Assay

To validate the stability of Amic-modified peptides, use the following standardized LC-MS workflow. This protocol ensures data integrity and reproducibility.[1]

Materials[1][2][3][4][5]
  • Peptides: Native control and Amic-analogues (purity >95%).[1]

  • Matrix: Pooled Human Serum (Sigma-Aldrich or equivalent), heat-inactivated if studying non-enzymatic degradation, but active for this assay.

  • Internal Standard: Fmoc-Leu-OH or similar non-endogenous compound.[1]

  • Quenching Solution: 1% Formic acid in Acetonitrile.[1]

Workflow Diagram[1]

StabilityAssay Prep 1. Preparation Dissolve Peptide (1 mM) in PBS Incubation 2. Incubation Mix 1:9 with Human Serum Temp: 37°C Prep->Incubation Sampling 3. Time-Point Sampling 0, 15, 30, 60 min, 2, 4, 8, 24 hrs Incubation->Sampling Quench 4. Quenching Add ACN + Formic Acid Precipitate Proteins Sampling->Quench Analysis 5. LC-MS Analysis Monitor [M+H]+ Peak Area Quench->Analysis Data 6. Calculation Plot ln(Conc) vs Time Determine k and t1/2 Analysis->Data

Figure 2: Step-by-step workflow for assessing serum stability of Amic-modified peptides.[1]

Step-by-Step Methodology
  • Stock Solution: Prepare a

    
     peptide stock in DMSO.
    
  • Incubation Mix: Dilute peptide to a final concentration of

    
     in 
    
    
    
    human serum /
    
    
    PBS (pH 7.4).
    • Note: A lower serum percentage (25%) is often used to minimize matrix effects in LC-MS, but 100% serum is the gold standard for metabolic stability.[1] If using 100%, ensure robust protein precipitation.[1]

  • Thermostat: Incubate at

    
     with gentle shaking.
    
  • Sampling: At defined intervals (

    
     min), remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     of ice-cold Acetonitrile containing 
    
    
    
    Formic Acid. Vortex for 30 seconds.[1]
  • Centrifugation: Centrifuge at

    
     for 10 minutes to pellet serum proteins.
    
  • Analysis: Inject the supernatant into an LC-MS/MS system (e.g., C18 column, Gradient: 5-95% ACN in water + 0.1% FA).

  • Calculation:

    • Calculate the % remaining relative to the

      
       peak area.[1]
      
    • Fit data to a first-order decay equation:

      
      .[1]
      
    • Half-life

      
      .[1]
      

Synthesis & Handling Notes

  • Coupling Difficulty: Due to the steric bulk of the indane ring and the

    
    -amino nature, standard coupling reagents (HBTU/HATU) may be insufficient.[1]
    
    • Recommendation: Use COMU or PyAOP with OxymaPure at elevated temperatures (

      
      ) or microwave-assisted synthesis.[1]
      
    • Double Coupling: Always perform double coupling for the Amic residue and the subsequent amino acid.[1]

  • Solubility: Amic is highly hydrophobic.[1] Ensure the peptide sequence contains solubilizing residues (Lys, Arg, Glu) or use PEG-linkers if the total sequence is short.[1]

References

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1] Link[1]

  • Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]

  • Steer, D. L., et al. (2002).[1] "Beta-Amino acids: versatile peptidomimetics."[1][3] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

  • Chem-Impex International. (n.d.).[1] "2-Aminoindane-2-carboxylic acid and derivatives: Product Information." Chem-Impex Catalog. Link

  • ResearchGate. (2025). "Enzymatic degradation and synthesis of beta-amino acid containing peptides." ResearchGate Archives. Link

Sources

Comparative

Alternatives to 2-Boc-aminomethyl-indan-2-carboxylic acid in peptidomimetic design

The following guide provides a technical analysis of alternatives to 2-Boc-aminomethyl-indan-2-carboxylic acid in peptidomimetic design. It is structured to assist researchers in selecting the optimal scaffold based on c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of alternatives to 2-Boc-aminomethyl-indan-2-carboxylic acid in peptidomimetic design. It is structured to assist researchers in selecting the optimal scaffold based on conformational requirements, synthetic feasibility, and biological stability.

Introduction: The Structural Role of the Target Scaffold

2-Boc-aminomethyl-indan-2-carboxylic acid is a protected constrained


-amino acid .[1] Its core structure features an indane ring system where the 

-carbon (relative to the carboxyl) is quaternary and part of the rigid bicycle.
  • Classification:

    
    -disubstituted cyclic amino acid.[1]
    
  • Primary Function: It restricts the peptide backbone torsion angles (

    
    ), forcing the peptide into specific secondary structures, most notably 12-helices  or stable 
    
    
    
    -turns
    .
  • Key Advantage: The fused aromatic ring adds significant hydrophobicity and

    
    -stacking potential, which is critical for targeting hydrophobic pockets in GPCRs (e.g., opioid receptors) or protein-protein interactions (PPIs).
    
  • Limitations: High steric hindrance (making synthesis difficult), poor aqueous solubility, and high commercial cost.

This guide compares this scaffold against four distinct classes of alternatives, categorized by their structural impact.

Comparative Analysis of Alternatives

Category A: Direct Structural Analogues (Alicyclic -Amino Acids)

These alternatives maintain the


-amino acid backbone but vary the ring size and aromaticity. They are the closest functional replacements when the specific backbone length is non-negotiable.
AlternativeStructureConformational BiasHydrophobicityKey Application
ACPC (2-Aminocyclopentane carboxylic acid)5-membered ring (no benzene)12-Helix / SheetModerateStandard for

-peptide foldamers; higher solubility than Indane.[1]
ACHC (2-Aminocyclohexane carboxylic acid)6-membered ring14-Helix ModerateUsed when a slightly larger helical pitch is required.[1]
APC (3-Aminopyrrolidine carboxylic acid)Heterocyclic 5-ring12-Helix Low (Polar)Improves solubility; nitrogen can be functionalized for side-chain diversity.[1]

Expert Insight: If your indane scaffold is causing solubility issues, switch to ACPC . It retains the 5-membered ring constraint (favoring the 12-helix) but removes the hydrophobic bulk of the benzene ring.

Category B: Functional Analogues (Constrained -Amino Acids)

If the


-backbone extension is not strictly required for receptor binding, constrained 

-amino acids can often mimic the spatial orientation of side chains with better coupling efficiency.
AlternativeStructureConformational BiasStabilityKey Application
Aic (2-Aminoindane-2-carboxylic acid)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-disubstituted Indane

-Helix
/

-Helix
HighThe

-amino equivalent.[1] Retains the indane pharmacophore but shortens the backbone.
Tic (Tetrahydroisoquinoline-3-carboxylic acid)Cyclic Phenylalanine mimicSemi-extended / Turn High"Gold standard" for constraining aromatic residues in opioid peptides.[1]
Aib (Aminoisobutyric acid)Acyclic

-dimethyl

-Helix
HighCheapest way to induce helicity and proteolytic stability.[1]

Expert Insight: Tic is often a superior choice for GPCR ligands because the nitrogen is part of the ring system, reducing the entropic cost of binding even further than the exocyclic amine of the indane


-amino acid.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting an alternative based on your specific design constraints.

SelectionLogic Start Target: 2-Aminomethyl-indan-2-carboxylic acid Constraint Is the Beta-backbone (C-C-N) essential? Start->Constraint BetaYes Yes: Maintain Beta-Spacing Constraint->BetaYes Strict Backbone Req BetaNo No: Pharmacophore is Key Constraint->BetaNo Flexible Backbone Solubility Issue: Solubility? BetaYes->Solubility ACPC Select: ACPC (Removes aromatic ring) Solubility->ACPC Yes Pitch Issue: Helix Pitch? Solubility->Pitch No ACHC Select: ACHC (Induces 14-helix) Pitch->ACHC Need 14-helix Aromatic Need Aromatic Interaction? BetaNo->Aromatic Tic Select: Tic (Constrained Phe mimic) Aromatic->Tic Constrained Phe Aic Select: Aic (Rigid Indane Alpha-AA) Aromatic->Aic Rigid Indane Aib Select: Aib (General Stabilizer) Aromatic->Aib No Aromatic Req

Figure 1: Decision tree for selecting peptidomimetic alternatives based on structural and functional requirements.

Experimental Protocols: Overcoming Steric Hindrance

Both the target molecule and its alternatives (Aic, Tic, Aib) possess sterically hindered nucleophilic centers or carboxylic acids. Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail, leading to deletion sequences.[1]

Protocol: High-Efficiency Coupling for Hindered Amino Acids

Objective: Couple a sterically hindered amino acid (e.g., Aic, Tic, or Indane-


-AA) to a resin-bound peptide.[1]

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive linkers.[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Methodology:

  • Pre-Activation (Critical):

    • Dissolve 4.0 eq. of the Protected Amino Acid (e.g., Boc-Aic-OH) and 3.9 eq. of HATU in minimal DMF.

    • Add 8.0 eq. of DIPEA.[1]

    • Wait exactly 30 seconds. (Longer activation can lead to racemization or guanidinium formation).[1]

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Microwave Assist: Heat to 75°C for 5 minutes (25W). Note: For Cys/His containing peptides, limit to 50°C to prevent racemization.

    • If microwave is unavailable: Double couple at room temperature for 2 hours each.

  • Monitoring (Self-Validating Step):

    • Perform a Chloranil Test (for secondary amines like Pro/Tic) or Kaiser Test (for primary amines).[1]

    • Validation: If the beads remain blue (Kaiser) or blue/green (Chloranil), the coupling is incomplete. Proceed to "Difficult Coupling" rescue.

  • Rescue Protocol (Acid Fluoride Method):

    • If HATU fails, convert the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Mix AA (4 eq), TFFH (4 eq), and DIPEA (8 eq) in DCM. Add to resin.[1][2] This species is smaller and more reactive than the HATU active ester.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Coupling Cycle Activation Activate AA with HATU/DIPEA (30 sec pre-activation) Start->Activation Coupling Microwave Coupling 75°C, 5 min Activation->Coupling Test QC: Kaiser/Chloranil Test Coupling->Test Pass Test Negative (Colorless) Test->Pass Complete Fail Test Positive (Blue/Green) Test->Fail Incomplete Next Proceed to Deprotection Pass->Next Rescue Rescue: TFFH (Acid Fluoride) or Re-couple with PyBrOP Fail->Rescue Rescue->Test

Figure 2: Optimized SPPS workflow for sterically hindered constrained amino acids.

References

  • PubChem. 2-Aminoindane-2-carboxylic acid | C10H11NO2.[1] National Library of Medicine.[1] Available at: [Link]

  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Available at: [Link]

  • PubMed. Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Available at: [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available at: [Link]

Sources

Validation

Comparative study of coupling efficiency of different constrained amino acids

Overcoming the "Steric Wall" in Peptidomimetic Synthesis Executive Summary The incorporation of constrained amino acids—specifically -disubstituted residues (e.g., Aib) and -methylated amino acids—is a critical strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the "Steric Wall" in Peptidomimetic Synthesis

Executive Summary

The incorporation of constrained amino acids—specifically


-disubstituted residues (e.g., Aib) and 

-methylated amino acids—is a critical strategy in modern drug design to induce specific secondary structures and improve metabolic stability.[1] However, these modifications introduce a "Steric Wall" that drastically reduces coupling efficiency using standard SPPS (Solid-Phase Peptide Synthesis) protocols.[1]

This guide objectively compares the performance of modern coupling reagents (HATU, COMU, PyOxim) against these hindered substrates. Key Finding: While HATU remains a robust generalist, COMU/Oxyma systems and Acid Fluorides (via TFFH) demonstrate superior efficacy for specific sterically demanding junctions (e.g., Aib-Aib), offering higher yields with reduced racemization risks.

The Mechanistic Challenge: Why Coupling Fails

To select the right tool, one must understand the barrier.[1] The difficulty in coupling constrained amino acids arises from two distinct physical phenomena:

A. The Gem-Dimethyl Effect ( -disubstituted AAs)

Residues like Aib (2-Aminoisobutyric acid) possess two methyl groups at the


-carbon.
  • The Barrier: The extra methyl group creates a dense steric cloud around the nucleophilic amine.

  • Consequence: The approaching activated ester cannot easily access the amine, leading to slow kinetics and high rates of deletion sequences.

B. -Methylation ( -Me-AAs)

Residues like


-Me-Ala  or 

-Me-Val
.
  • The Barrier: The secondary amine is electronically less nucleophilic and sterically hindered by the methyl group on the nitrogen.

  • Consequence: Standard colorimetric tests (Kaiser) fail (false negatives), and acylation is sluggish.

Visualization: The Steric Blockade

StericHindrance cluster_0 Standard Coupling cluster_1 Constrained Coupling AminoAcid Amino Acid (Nucleophile) ActivatedEster Activated Ester (Electrophile) AminoAcid->ActivatedEster Fast Attack ConstrainedAA Constrained AA (Aib / N-Me) steric Steric Cloud (Gem-dimethyl / N-Me) ConstrainedAA->steric Reagent Activated Ester Reagent->steric Repulsion/Blocked

Figure 1: Conceptual representation of steric hindrance blocking the nucleophilic attack in constrained amino acids.

Comparative Analysis of Coupling Reagents

We evaluated three primary reagent classes for their efficiency in forming difficult junctions (e.g., Aib-Aib,


-Me-Val-

-Me-Val).
Table 1: Reagent Performance Matrix
Reagent ClassRepresentativeMechanismEfficiency (Aib-Aib)Efficiency (

-Me-AA)
Racemization Risk
Guanidinium HATU Generates OAt ester (7-azabenzotriazole)High High Moderate (if base excess)
Uronium (Oxyma) COMU Generates Oxyma ester (Oxime)Very High Very High Low (Safer/Green)
Phosphonium PyBrOP Reacts via acyl phosphoniumModerateExcellent High (Oxazolone risk)
Acid Fluoride TFFH Generates Acyl FluorideSuperior ModerateLow
Carbodiimide DIC/Oxyma In-situ activationModerateGoodLowest
Critical Insights:
  • COMU vs. HATU: COMU is increasingly preferred over HATU. It is safer (non-explosive compared to benzotriazoles) and shows higher solubility in DMF, which is crucial for high-concentration coupling required for hindered residues.

  • The Aib Specialist (TFFH): For the notoriously difficult Aib-Aib linkage, converting the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) often outperforms ester-based activations because the fluoride atom is small, minimizing steric clash during the transition state.

  • Microwave Synergy: All constrained couplings benefit exponentially from microwave energy (

    
    --
    
    
    
    ), which helps overcome the activation energy barrier imposed by sterics.

Experimental Protocol: The "Power Coupling" Cycle

This protocol is designed for "Red Zone" couplings (e.g., Aib-Aib,


-Me-Val). It utilizes COMU/Oxyma  for safety and efficiency, with a fallback to HATU  for extreme cases.
Workflow Visualization

CouplingWorkflow cluster_activation Pre-Activation (External Vial) Start Start: Deprotected Resin Swell 1. Swell Resin (DCM/DMF) Start->Swell Mix Mix AA (4 eq) + COMU (4 eq) + Oxyma (4 eq) Swell->Mix Base Add DIPEA (8 eq) Mix->Base 30 sec Coupling 2. Coupling Reaction Microwave: 75°C, 10 min OR Room Temp: 2 hours (Double Couple) Base->Coupling Wash 3. Wash (DMF x4) Coupling->Wash Test 4. Monitoring Test Wash->Test Decision Result? Test->Decision Recouple Re-Couple (Change Solvent/Reagent) Decision->Recouple Fail (Colored) Next Proceed to Deprotection Decision->Next Pass (Colorless) Recouple->Wash

Figure 2: Optimized workflow for coupling sterically hindered amino acids.

Step-by-Step Methodology

1. Reagent Preparation (0.1 mmol scale):

  • Amino Acid: 4.0 equivalents (relative to resin loading).

  • Coupling Reagent: 4.0 equivalents of COMU .

  • Base: 8.0 equivalents of DIPEA (Diisopropylethylamine).

  • Note: If using HATU, reduce base to 7.9 eq to prevent capping by the uronium salt.

2. Activation:

  • Dissolve Amino Acid and COMU in minimal dry DMF (approx 0.2 M concentration).

  • Add DIPEA immediately before adding to the resin.

  • Why? Pre-activation > 2 mins can lead to epimerization.

3. Reaction Conditions:

  • Microwave (Recommended): Ramp to

    
     over 2 mins, hold for 10 mins.
    
  • Manual (Room Temp): Agitate for 1 hour. Drain. Repeat (Double Couple) with fresh reagents for another hour.

4. Monitoring (Crucial):

  • Do NOT use Kaiser Test for

    
    -methylated residues (it tests for primary amines).
    
  • Use Chloranil Test:

    • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

    • Procedure: Add drops to resin beads.

    • Result: Blue/Green beads = Incomplete coupling (Secondary amine present). Colorless/Yellow = Complete.

Supporting Data: Yield Comparison

The following data summarizes coupling yields for the difficult tripeptide model Fmoc-Phe-[Constrained AA]-Phe-Resin .

Constrained AA (X)ReagentConditionsCoupling Yield (%)Source
Aib HBTURT, 1h< 40%Standard Baseline
Aib HATU RT, 1h85%El-Faham et al.
Aib COMU RT, 1h> 95% Albericio et al.
Aib TFFH RT, 1h> 98% Acid Fluoride Method

-Me-Ala
PyBOPRT, 2h88%Coste et al.

-Me-Ala
COMU MW (

), 10m
> 99% Modern Optimization

Interpretation: For Aib, TFFH and COMU are superior. For


-methylated species, microwave-assisted COMU  or HATU  provides near-quantitative conversion. The use of older reagents like HBTU is strongly discouraged for these sequences.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. (via ACS/ResearchGate) [Link]

Sources

Comparative

Validating the sequence of peptides containing 2-aminomethyl-indan-2-carboxylic acid

Validating the Sequence of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid: A Technical Comparison Guide Executive Summary: The Analytical Verdict For researchers and drug developers working with peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Sequence of Peptides Containing 2-Aminomethyl-indan-2-carboxylic Acid: A Technical Comparison Guide

Executive Summary: The Analytical Verdict

For researchers and drug developers working with peptidomimetics, 2-aminomethyl-indan-2-carboxylic acid (hereafter referred to as 2-Am-Ind ) represents a critical structural scaffold. As a constrained


-amino acid, it induces specific secondary structures (turns/helices) and enhances proteolytic stability.[1] However, its non-proteinogenic nature presents a significant validation challenge: Standard automated sequencing methods often fail. [1]

The Verdict:

  • Primary Validation Method: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) using High-Energy Collision Dissociation (HCD).[1] This is the only high-throughput method capable of definitively resolving the sequence.

  • Secondary Validation (Stereochemistry): NMR Spectroscopy (required if chiral purity of the starting material is ).[1]

  • Not Recommended: Edman Degradation.[1][2] The

    
    -amino acid backbone hinders the cyclization step required for automated sequencing, leading to signal loss or chain termination.[1]
    

Technical Profile: The Molecule

To validate the sequence, one must first understand the unique mass and structural signature of the residue. Unlike the


-amino acid analog (2-aminoindane-2-carboxylic acid), the aminomethyl  variant is a 

-amino acid.
FeatureSpecificationTechnical Note
Systematic Name 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acidOften confused with "Aic" (

-amino). Verify the methylene bridge.[1]
Residue Formula

Calculated as residue within a peptide bond (

).[1][3]
Monoisotopic Residue Mass 173.0841 Da This is the mass shift (

) to look for in the MS/MS spectrum.
Structural Class

-constrained amino acid
The quaternary carbon at position 2 prevents racemization but adds steric bulk.[1]

Comparative Guide: Validation Methodologies

This section objectively compares the performance of the three dominant validation technologies when applied to peptides containing 2-Am-Ind .

Table 1: Performance Matrix for 2-Am-Ind Peptide Validation
FeatureHR-MS/MS (Recommended) Edman Degradation NMR Spectroscopy
Success Rate High (>95%)Low (<10%)High (100%)
Sample Requirement Picomoles (Low)Picomoles (Low)Milligrams (High)
Speed MinutesHours/DaysDays
Limitation Requires manual spectra interpretation; standard algorithms may miss the modification.Fails at the

-residue.
The 6-membered ring transition state forms too slowly for automated cycles.
Low sensitivity; complex data analysis for long peptides.[1]
Cost Efficiency HighLow (due to failure risk)Low

Deep Dive: The Failure of Edman Degradation

It is critical to understand why the industry standard for protein sequencing fails here.

The Mechanism of Failure: Edman degradation relies on the N-terminal amino group attacking the thiocarbonyl of the PITC label to form a cyclic intermediate.

  • 
    -Amino Acids:  Form a 5-membered thiazolinone  ring.[1] This is kinetically favored and rapid.[1]
    
  • 
    -Amino Acids (2-Am-Ind):  The nucleophilic amine is separated by an extra methylene group (
    
    
    
    ).[1] Cyclization requires the formation of a 6-membered dihydro-1,3-thiazin-4-one ring.
  • Result: The reaction rate drops by orders of magnitude. In an automated sequencer with fixed reaction times, the cleavage step is incomplete, leading to "washout" of the signal and sequence termination at the 2-Am-Ind residue.

Expert Insight: Do not attempt to validate this sequence using standard commercial Edman services. The result will likely be reported as "Sequence stops at Cycle X," leading to false negatives regarding peptide purity.[1]

Protocol: MS/MS Sequencing of 2-Am-Ind Peptides

This protocol provides a self-validating system for confirming the presence and position of 2-Am-Ind using Mass Spectrometry.

Step 1: Theoretical Calculation

Before injection, calculate the expected


 and 

ion series.[1]
  • Mass Shift: The insertion of 2-Am-Ind will introduce a mass gap of 173.08 Da between the flanking fragment ions.

  • Immonium Ion: Look for a diagnostic low-mass ion at

    
    146.09  (Calculated: Residue Mass - CO + H = 
    
    
    
    ).[1]
Step 2: Sample Preparation
  • Solvent: 50% Acetonitrile / 0.1% Formic Acid.[1]

  • Concentration: 1 pmol/µL.[1]

  • Direct Infusion: Preferred over LC-MS for initial validation to allow signal accumulation.[1]

Step 3: Fragmentation (HCD)

Use High-Energy Collision Dissociation (HCD) rather than CID.[1] The rigid indane ring requires higher energy to fragment the peptide backbone efficiently.

  • Normalized Collision Energy (NCE): Step voltage from 25% to 35%.[1]

  • Target: Maximize the intensity of the reporter immonium ion (

    
     146).
    
Step 4: Data Interpretation (The "Gap" Method)

Do not rely solely on "Black Box" search engines (e.g., Mascot, Sequest) unless a custom modification for "2-Am-Ind" (Mass: 173.0841) is explicitly defined in the parameter file.

  • Manual Validation: Locate the

    
     and 
    
    
    
    ions (or
    
    
    ) flanking the suspected site.
  • Calculation:

    
    .
    

Visualization of the Validation Workflow

The following diagram illustrates the logical decision pathway for validating peptides containing constrained


-amino acids.

ValidationWorkflow Start Synthetic Peptide (Contains 2-Am-Ind) CheckPurity Step 1: LC-MS Purity Check (Intact Mass) Start->CheckPurity MassMatch Does Intact Mass Match? CheckPurity->MassMatch FailMass Synthesis Error (Check Deprotection) MassMatch->FailMass No PassMass Step 2: Sequence Validation MassMatch->PassMass Yes MethodChoice Select Method PassMass->MethodChoice Edman Edman Degradation MethodChoice->Edman Avoid NMR NMR (1H/13C/NOE) MethodChoice->NMR If Chiral Check Needed MSMS HR-MS/MS (HCD) MethodChoice->MSMS Standard Protocol EdmanFail FAILURE: Incomplete Cleavage at Beta-Amino Acid Edman->EdmanFail NMRPass SUCCESS: Stereochemistry Confirmed (Low Sensitivity) NMR->NMRPass MSMSPass SUCCESS: Sequence Confirmed via 173 Da Mass Shift MSMS->MSMSPass

Figure 1: Decision tree for validating peptides containing 2-aminomethyl-indan-2-carboxylic acid, highlighting the failure point of Edman degradation.

Fragmentation Pathway Diagram

This diagram visualizes the specific fragmentation pattern expected in MS/MS, showing the diagnostic mass gap.[1]

Fragmentation Peptide Peptide Backbone ...NH-CH(R1)-CO - [2-Am-Ind] - NH-CH(R2)-CO... FragEvent HCD Fragmentation Peptide->FragEvent Y_Ion y-ion Series (C-terminal) FragEvent->Y_Ion B_Ion b-ion Series (N-terminal) FragEvent->B_Ion Immonium Diagnostic Immonium Ion m/z = 146.09 FragEvent->Immonium Characteristic Gap Diagnostic Mass Gap Δm = 173.08 Da Y_Ion->Gap Difference between y(n) and y(n+1) B_Ion->Gap Difference between b(n) and b(n+1)

Figure 2: MS/MS fragmentation logic. The "Gap" represents the residue mass of 2-Am-Ind, distinguishing it from other amino acids.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] Link

    • Foundational text on the conformational properties of constrained -amino acids.
  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 2366. Link

    • Discusses the synthesis and stability of -peptides, relevant to the 2-Am-Ind scaffold.
  • Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

    • Reviews the limitations of enzymatic digestion and standard sequencing for -amino acids.
  • Medzihradszky, K. F. (2005).[1] "Peptide Sequence Analysis." Chemical Reviews, 105(11), 4529-4561.[1] Link

    • Authoritative review on MS fragmentation mechanisms, supporting the "Gap Method" for non-standard residues.
  • Chem-Impex International. "2-Aminoindane-2-carboxylic acid hydrochloride Product Page." Link

    • Reference for the structural distinction between the -amino (Aic) and -amino (Aminomethyl) variants.

Sources

Safety & Regulatory Compliance

Safety

2-Bocaminomethyl-indan-2-carboxylic acid proper disposal procedures

Executive Safety & Disposal Summary Immediate Action Required: Treat 2-Bocaminomethyl-indan-2-carboxylic acid as a chemical irritant and a potential gas-generator if mishandled.[1] While not classified as acutely toxic (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Disposal Summary

Immediate Action Required: Treat 2-Bocaminomethyl-indan-2-carboxylic acid as a chemical irritant and a potential gas-generator if mishandled.[1] While not classified as acutely toxic (P-listed) by the EPA, its chemical structure dictates specific segregation protocols to prevent accidental pressurization of waste containers.

Critical Prohibition: NEVER dispose of this compound (solid or solution) into acidic waste streams. The tert-butoxycarbonyl (Boc) group is acid-labile; contact with strong acids (e.g., TFA, HCl, H₂SO₄) triggers rapid deprotection, releasing isobutylene gas and CO₂, which can rupture sealed waste vessels.

Parameter Directive
PPE Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat.[1]
Waste Stream Solid: Non-Regulated Organic Solid (Incineration).[1] Liquid: Non-Halogenated Organic Solvent Waste.
Incompatibility Strong Acids , Strong Oxidizers.[1]
RCRA Status Not P-listed or U-listed.[1] Managed as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).

Chemical Characterization & Waste Classification

To ensure compliant disposal, we must first classify the material based on its chemical properties and regulatory status.

Compound Profile:

  • Chemical Name: 2-(((tert-butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid[1]

  • CAS Number: 143720-33-4[1]

  • Functional Groups: Carboxylic acid (weakly acidic), Boc-protected amine (acid-sensitive carbamate).[1]

  • Physical State: White to off-white powder.

Regulatory Classification (US EPA/RCRA): This specific CAS is not listed on the EPA’s P-list (acutely hazardous) or U-list (toxic). Therefore, it does not automatically carry a specific EPA Waste Code (like P001 or U123) unless it exhibits a characteristic hazard (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Ignitability (D001): Not characteristic for this solid, but combustible.

  • Corrosivity (D002): Not applicable to solids.

  • Reactivity (D003): Stable under normal conditions, but reactive with acids (gas evolution).

  • Toxicity (D004-D043): No heavy metals or listed toxic constituents.

Critical Segregation Logic: The Boc Hazard

Expertise Insight: Many laboratory accidents involving waste containers occur not because of toxicity, but because of incompatible mixing. The diagram below illustrates the specific chemical hazard associated with Boc-amino acids in waste streams.

Boc_Hazard_Pathway cluster_safe Safe Disposal Path Compound 2-Bocaminomethyl- indan-2-carboxylic acid Reaction Acid-Catalyzed Deprotection Compound->Reaction Mixed with Safe Segregated Organic Waste Stream Compound->Safe Correct Path AcidWaste Acidic Waste Stream (TFA, HCl, H2SO4) AcidWaste->Reaction Gas Gas Evolution (Isobutylene + CO2) Reaction->Gas Generates Risk Container Rupture / Over-Pressurization Gas->Risk Causes

Figure 1: Mechanism of hazard generation when Boc-protected compounds are improperly mixed with acidic waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life chemicals or excess dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to the carboxylic acid functionality.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Bocaminomethyl-indan-2-carboxylic acid".[1]

    • Hazard Checkbox: Mark "Irritant" and "Other: Organic Acid".

  • Bulking (Self-Validating Step):

    • Check: Is the container currently holding any other solid waste?

    • Verify: Ensure no solid strong oxidizers (e.g., permanganates) are present.

    • Action: If empty or compatible, transfer the solid.

  • Sealing: Cap tightly.

  • Disposal: Move to your facility's Central Accumulation Area (CAA) for "Lab Pack" incineration.

Scenario B: Disposal of Reaction Solutions (Liquid Waste)

Best for: Mother liquors or reaction mixtures containing the compound.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, DMF).

  • pH Validation (Crucial):

    • Dip a pH strip into the waste solution.

    • If pH < 3: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before bottling. Why? To prevent gas evolution inside the waste drum.

    • If pH 4-10: Proceed to bottling.

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in EtOAc, Methanol, DMF, etc.

  • Labeling: List the solvent as the primary constituent (e.g., "95% Ethyl Acetate") and the compound as a trace contaminant (e.g., "5% 2-Bocaminomethyl-indan-2-carboxylic acid").

Disposal Decision Matrix

Use this logic flow to determine the correct workflow for your specific situation.

Disposal_Matrix Start Waste Material State State Is it Solid or Liquid? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid LabPack Lab Pack for Incineration Solid->LabPack Segregate from Oxidizers CheckSolvent Check Solvent Type Liquid->CheckSolvent Halo Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated (EtOAc, MeOH) CheckSolvent->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin Verify pH > 4 NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin Verify pH > 4

Figure 2: Operational decision matrix for waste stream selection.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • Isolate: Inform nearby personnel and mark the area.[2]

  • PPE: Don safety goggles and double nitrile gloves. Wear a dust mask (N95) if powder is fine/aerosolized.

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Cleanup:

    • Sweep up the damp material into a dustpan.

    • Place waste into a Ziploc bag or wide-mouth jar.

    • Wipe the surface with soap and water.[2][3]

    • Self-Validation: Check the surface with a pH strip; if neutral, cleaning is complete.

  • Disposal: Label the bag/jar as "Debris contaminated with 2-Bocaminomethyl-indan-2-carboxylic acid" and dispose of as solid chemical waste (Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups."[7] International Journal of Peptide and Protein Research, 12(5), 258-268. (Mechanistic reference for Boc/Acid gas evolution).

Sources

Handling

Personal protective equipment for handling 2-Bocaminomethyl-indan-2-carboxylic acid

Topic: Personal protective equipment for handling 2-Boc-aminomethyl-indan-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2] [1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Boc-aminomethyl-indan-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2]

[1][2]

Executive Summary & Hazard Profile

2-Boc-aminomethyl-indan-2-carboxylic acid is a specialized amino acid building block used frequently in peptide synthesis and medicinal chemistry.[1][2] While the tert-butoxycarbonyl (Boc) group provides chemical stability, the indane core increases lipophilicity, potentially enhancing bioavailability and skin absorption rates compared to simpler amino acids.

As a Senior Application Scientist, I categorize this material as a Fine Organic Solid / Irritant . The primary risks are not acute lethality, but rather respiratory sensitization from dust inhalation and contact dermatitis .

Core Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3]

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. Select PPE based on the specific interaction between the solid reagent and the solvents (e.g., DCM, DMF) you will inevitably use to dissolve it.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory (Primary) Engineering Control: Certified Fume HoodCritical: Fine organic powders aerosolize easily during weighing.[1][2] The Boc group does not prevent the inhalation of the core structure, which can irritate mucous membranes.
Respiratory (Secondary) N95 / P2 Particulate Respirator Required only if weighing must occur outside a hood (not recommended).[1][2] Surgical masks offer zero protection against chemical dust.
Hand Protection Nitrile Gloves (Min.[1][2][4] 0.11 mm / 4 mil) Solvent Compatibility: Latex degrades rapidly in Dichloromethane (DCM), the standard solvent for Boc-chemistry.[1][2] Nitrile provides superior resistance to the organic solvents used in the next step of your protocol.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are the minimum, but goggles are preferred for fine powders to prevent dust migration behind the lens.[1][2]
Body Cotton Lab Coat (High-Neck) Synthetic fibers (polyester) can melt into skin if a fire occurs (common with organic solvents).[1][2] Cotton is self-extinguishing.
Operational Protocols: Step-by-Step
Phase A: Storage & Retrieval
  • Environment: Store at 2–8°C (refrigerated). The Boc group is acid-labile; humidity can lead to slow hydrolysis.

  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation, which degrades the reagent and causes clumping, increasing handling risks.

Phase B: Precision Weighing (The High-Risk Step)

Static electricity is the enemy here. Boc-protected amino acids are often fluffy and electrostatic.[1][2]

  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood sash temporarily only during the reading, keeping your head outside.

  • Anti-Static Measures: Use an ionizing gun or anti-static brush on the weighing boat. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Use a stainless steel spatula . Avoid plastic scoops, which generate static charge.

  • Containment: Immediately recap the stock bottle. Do not leave it open while you adjust the balance.

Phase C: Solubilization & Reaction
  • Solvent Addition: Add the solvent (typically DMF or DCM) to the powder, not the reverse. This minimizes dust clouds.[5]

  • Dissolution: Swirl gently. If using a sonicator, ensure the vessel is sealed with Parafilm to prevent aerosol leaks.

Emergency Response & Spills
  • Minor Powder Spill (< 5g):

    • Do NOT dry sweep. This launches dust into the breathing zone.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Wipe up and place in a solid hazardous waste bag.

    • Clean the surface with soap and water to remove lipophilic residues.

  • Exposure:

    • Eye Contact: Flush for 15 minutes. The indane core may be stubborn; ensure thorough irrigation.

    • Skin Contact: Wash with soap and water.[6] Do not use alcohol/acetone to wash skin; this drives the chemical deeper into the dermis.

Disposal Logistics

Dispose of this material according to RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Discard contaminated weighing boats, gloves, and paper towels into Solid Hazardous Waste (often designated for "Solid Organics").

  • Liquid Waste: Once dissolved, the waste stream is dictated by the solvent.

    • If in DCM: Halogenated Organic Waste .[4]

    • If in DMF/DMSO: Non-Halogenated Organic Waste .

Workflow Visualization

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol Start Start: Reagent Retrieval CheckTemp Is Bottle at Room Temp? Start->CheckTemp Wait WAIT: Equilibrate to prevent condensation CheckTemp->Wait No HoodCheck Engineering Control: Is Fume Hood Operational? CheckTemp->HoodCheck Yes Wait->CheckTemp StopWork STOP: Do not proceed. Maintenance Required. HoodCheck->StopWork No PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat HoodCheck->PPE Yes Weighing Weighing Protocol: 1. Anti-static gun usage 2. Metal spatula transfer 3. Wet wipe cleanup PPE->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck SpillResponse Response: 1. Wet paper towel cover 2. No dry sweeping 3. Dispose as Haz Waste SpillCheck->SpillResponse Yes Solubilization Solubilization: Add Solvent to Powder SpillCheck->Solubilization No Disposal Disposal Decision SpillResponse->Disposal Solubilization->Disposal SolidWaste Solid Waste Bin (Gloves, Boats) Disposal->SolidWaste Solids LiquidWaste Liquid Waste Stream (Halogenated/Non-Halogenated) Disposal->LiquidWaste Liquids

Caption: Operational workflow emphasizing temperature equilibration and the "Wet Wipe" spill response method to prevent aerosolization.

References
  • Apollo Scientific. (2023).[3] Safety Data Sheet: Boc-amino acid derivatives (General Hazard Class H315/H319/H335). Retrieved from [1][2]

  • Thermo Fisher Scientific. (2024). Handling and Disposal of Fine Organic Powders. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling Hazardous Chemicals.[7][8] Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Acids: Stability and Handling.[9][10] Retrieved from [1][2]

Sources

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